Tigecycline tetramesylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C33H55N5O20S4 |
|---|---|
Molecular Weight |
970.1 g/mol |
IUPAC Name |
(4S,4aS,5aR,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C29H39N5O8.4CH4O3S/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36;4*1-5(2,3)4/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35);4*1H3,(H,2,3,4)/t12-,14-,21-,29-;;;;/m0..../s1 |
InChI Key |
IBOQJGSRFKTAPT-LFSRUXGMSA-N |
Isomeric SMILES |
CC(C)(C)NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O |
Canonical SMILES |
CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Tigecycline Tetramesylate on Bacterial Ribosomes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism by which tigecycline tetramesylate exerts its antibacterial effects through interaction with the bacterial ribosome. The document details the binding site, the inhibitory action on protein synthesis, and the structural basis for its enhanced potency and ability to overcome common tetracycline resistance mechanisms.
Core Mechanism of Action: Inhibition of Protein Synthesis
Tigecycline, a glycylcycline antibiotic, is a derivative of minocycline and functions as a potent inhibitor of bacterial protein synthesis.[1][2] Its primary target is the 30S ribosomal subunit, a crucial component of the bacterial translation machinery.[1][2][3] By binding to the 30S subunit, tigecycline effectively stalls the elongation phase of protein synthesis, leading to a bacteriostatic effect against a wide range of Gram-positive and Gram-negative bacteria.[3][4]
The specific site of action is the aminoacyl-tRNA (A-site) within the 30S subunit.[1] Tigecycline's occupation of the A-site sterically hinders the accommodation of aminoacyl-tRNA molecules.[1][5][6] This blockage prevents the incorporation of new amino acids into the growing polypeptide chain, thereby halting protein synthesis.[1][7]
The Tigecycline Binding Site on the 30S Ribosomal Subunit
High-resolution structural studies, including X-ray crystallography, have elucidated the precise binding pocket of tigecycline on the 30S ribosomal subunit.[5][8] Tigecycline binds to a primary binding site formed by helices 31 (h31) and 34 (h34) of the 16S rRNA.[8][9] This site is located in the head region of the 30S subunit and overlaps with the binding site of the anticodon stem-loop of A-site-bound tRNA.[8]
A key interaction that contributes to tigecycline's high potency is the stacking of its 9-t-butylglycylamido moiety with the nucleobase C1054 of the 16S rRNA.[5][8] This interaction restricts the mobility of C1054, further stabilizing the binding of the drug.[5] Additionally, a magnesium ion can coordinate tigecycline to G966 in helix 31.[10] Unlike older tetracyclines, tigecycline has not been observed to bind to the secondary binding sites on the ribosome, suggesting a more specific and high-affinity interaction at the primary site.[5]
dot
Overcoming Tetracycline Resistance Mechanisms
A significant advantage of tigecycline is its ability to overcome the two most common mechanisms of tetracycline resistance: efflux pumps and ribosomal protection proteins.[1][4][8]
-
Efflux Pumps: The bulky t-butylglycylamido side chain at the 9-position of tigecycline creates steric hindrance, which reduces its recognition and transport by most tetracycline-specific efflux pumps, such as Tet(A) and Tet(K).[1][11] This allows tigecycline to accumulate to effective concentrations within the bacterial cell.
-
Ribosomal Protection Proteins (RPPs): RPPs, such as Tet(M) and Tet(O), are GTPases that bind to the ribosome and chase tetracycline from its binding site.[8][12] The bulky side chain of tigecycline sterically clashes with the RPPs, specifically with domain IV of Tet(M), preventing the protein from dislodging the antibiotic from the ribosome.[8] This allows tigecycline to remain bound and continue to inhibit protein synthesis even in the presence of these resistance proteins.[8][13]
dot
Quantitative Analysis of Tigecycline's Interaction with the Ribosome
The enhanced potency of tigecycline compared to earlier tetracyclines is reflected in its binding affinity and inhibitory concentration.
| Parameter | Tigecycline | Minocycline | Tetracycline | Reference |
| Protein Synthesis IC50 | ~0.2 µM | ~0.6 µM | ~4 µM | [14] |
| 30S Ribosome KD | 10-8 M | 10-7 M | >10-6 M | [14] |
| 70S Ribosome KD | 10-8 M | 10-7 M | >10-6 M | [14] |
| Ribosomal Binding Affinity vs. Tetracycline | ~5-fold higher | - | - | [4][9] |
IC50: Half maximal inhibitory concentration. KD: Dissociation constant.
These data demonstrate that tigecycline inhibits protein synthesis at a significantly lower concentration and binds to both the 30S and 70S ribosomes with substantially higher affinity than minocycline and tetracycline.[14]
Detailed Experimental Protocols
The elucidation of tigecycline's mechanism of action has been made possible through a variety of sophisticated experimental techniques.
-
Objective: To determine the three-dimensional structure of tigecycline bound to the bacterial ribosome at atomic resolution.
-
Methodology:
-
Ribosome Preparation: 70S ribosomes are purified from a bacterial species such as Thermus thermophilus.
-
Complex Formation: The purified 70S ribosomes are incubated with mRNA and an initiator tRNA (tRNAfMet) to form an initiation complex. Tigecycline is then added in excess to ensure binding.
-
Crystallization: The tigecycline-70S initiation complex is crystallized using vapor diffusion methods.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and diffraction data are collected.
-
Structure Determination and Refinement: The diffraction data are processed to calculate an electron density map, into which the atomic models of the ribosome and tigecycline are built and refined.[5][8]
-
-
Objective: To quantify the inhibitory effect of tigecycline on bacterial protein synthesis.
-
Methodology:
-
Reaction Setup: A cell-free bacterial extract (e.g., from E. coli) containing all the necessary components for transcription and translation (ribosomes, tRNAs, enzymes, etc.) is used.
-
Template and Labeling: A plasmid DNA template encoding a reporter protein (e.g., Green Fluorescent Protein - GFP) is added to the reaction. A radiolabeled amino acid (e.g., 35S-methionine) is also included to allow for the detection of newly synthesized protein.
-
Inhibition: Varying concentrations of tigecycline, tetracycline, and minocycline are added to the reactions.
-
Incubation: The reactions are incubated to allow for protein synthesis.
-
Quantification: The amount of newly synthesized, radiolabeled protein is quantified using methods such as trichloroacetic acid (TCA) precipitation followed by scintillation counting or SDS-PAGE and autoradiography.
-
IC50 Determination: The concentration of each antibiotic that inhibits protein synthesis by 50% (IC50) is calculated from the dose-response curves.[14]
-
dot
-
Objective: To determine the binding affinity (dissociation constant, KD) of tigecycline to the ribosome.
-
Methodology:
-
Preparation: Purified 30S or 70S ribosomes and stock solutions of tigecycline are prepared. The intrinsic fluorescence of tetracyclines is utilized for this assay.
-
Titration:
-
Method A (Titrating Ribosomes): A fixed concentration of tigecycline is placed in a fluorometer cuvette, and increasing concentrations of ribosomes are titrated into the solution.
-
Method B (Titrating Antibiotic): A fixed concentration of ribosomes is used, and increasing concentrations of tigecycline are added.
-
-
Fluorescence Measurement: The change in the quantum yield and emission maximum of tigecycline upon binding to the ribosome is monitored at a specific wavelength (e.g., 510-520 nm).
-
Data Analysis: The change in fluorescence is plotted against the concentration of the titrant. The data are then fitted to a binding isotherm (e.g., a quadratic equation) to determine the dissociation constant (KD).[14]
-
-
Objective: To map the binding site of tigecycline on the 16S rRNA.
-
Methodology:
-
Complex Formation: 70S ribosomes are incubated with tigecycline. The Fe2+ ion, which can replace the Mg2+ ion complexed with tetracyclines, is also present.
-
Hydroxyl Radical Generation: Hydrogen peroxide (H2O2) is added to the mixture. The Fe2+ ion, now localized to the tigecycline binding site, generates highly reactive hydroxyl radicals.
-
rRNA Cleavage: These radicals cleave the rRNA backbone in close proximity to the tigecycline binding site.
-
Analysis: The ribosomal RNA is extracted, and the cleavage sites are identified using primer extension analysis. The results reveal the specific regions of the 16S rRNA that are close to the bound antibiotic.[9][15]
-
Conclusion
Tigecycline's potent antibacterial activity stems from its high-affinity binding to a specific site on the 30S ribosomal subunit, leading to the inhibition of protein synthesis. Its unique chemical structure, particularly the 9-t-butylglycylamido moiety, is crucial for its enhanced binding and its ability to overcome common tetracycline resistance mechanisms. The detailed understanding of its mechanism of action, supported by robust quantitative data and advanced experimental techniques, provides a solid foundation for the rational design of next-generation antibiotics to combat multidrug-resistant pathogens.
References
- 1. What is the mechanism of Tigecycline? [synapse.patsnap.com]
- 2. Frontiers | Molecular mechanisms of tigecycline-resistance among Enterobacterales [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Tigecycline antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Characterization of an Alternative Mode of Tigecycline Binding to the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural characterization of an alternative mode of tigecycline binding to the bacterial ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Structural basis for potent inhibitory activity of the antibiotic tigecycline during protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | The tigecycline resistance mechanisms in Gram-negative bacilli [frontiersin.org]
- 12. Mechanism of Tetracycline Resistance by Ribosomal Protection Protein Tet(O) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The tetracycline resistome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional, Biophysical, and Structural Bases for Antibacterial Activity of Tigecycline - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of tetracycline and tigecycline binding to ribosomes mapped by dimethylsulphate and drug-directed Fe2+ cleavage of 16S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Deep Dive into Novel Glycylcyclines: Expanded Broad-Spectrum Antibiotics for a New Era of Antimicrobial Resistance
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the urgent development of novel antibiotics with expanded spectra of activity. This technical guide delves into the core scientific principles of a new generation of glycylcyclines, offering a comprehensive overview of their mechanism of action, in vitro efficacy, and the experimental methodologies underpinning their evaluation. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the critical pursuit of new antibacterial agents.
Data Presentation: In Vitro Efficacy of Novel Glycylcyclines
The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC) of novel glycylcyclines—Omadacycline, Eravacycline, and TP-6076—against a range of clinically relevant Gram-positive and Gram-negative bacterial pathogens. Data for the first-generation glycylcycline, Tigecycline, is included for comparative purposes. The MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, are presented.
Table 1: In Vitro Activity of Glycylcyclines against Gram-Positive Bacteria (MIC in µg/mL)
| Organism | Omadacycline MIC₅₀/MIC₉₀ | Eravacycline MIC₅₀/MIC₉₀ | TP-6076 MIC₅₀/MIC₉₀ | Tigecycline MIC₅₀/MIC₉₀ |
| Staphylococcus aureus (MRSA) | 0.12/0.25[1] | 0.12/1[2][3] | N/A | 0.5/0.5[4] |
| Staphylococcus aureus (MSSA) | 0.12/0.25[1] | 0.12/1[3] | N/A | 0.5/0.5[4] |
| Enterococcus faecalis (VRE) | 0.12/0.25[1] | 0.06/0.12[3] | N/A | N/A |
| Enterococcus faecium (VRE) | 0.06/0.12[1] | 0.06/0.5[3] | N/A | N/A |
| Streptococcus pneumoniae | 0.06/0.12[5][6] | 0.008 (MIC₉₀)[7] | N/A | N/A |
Table 2: In Vitro Activity of Glycylcyclines against Gram-Negative Bacteria (MIC in µg/mL)
| Organism | Omadacycline MIC₅₀/MIC₉₀ | Eravacycline MIC₅₀/MIC₉₀ | TP-6076 MIC₅₀/MIC₉₀ | Tigecycline MIC₅₀/MIC₉₀ |
| Escherichia coli | 0.5/2[1][5] | 0.25/0.5[3] | N/A | 0.5/0.5[4] |
| Klebsiella pneumoniae | 1/8[1][5] | 0.5/2[3] | N/A | 1/2[4] |
| Acinetobacter baumannii (Carbapenem-Resistant) | 4/8[1] | 0.5/1[8] | 0.06/0.25[8][9] | 1/2[8] |
| Enterobacter cloacae | 2/4[1] | N/A | N/A | N/A |
| Stenotrophomonas maltophilia | 2/8[1] | 2 (MIC₉₀)[7] | N/A | N/A |
Experimental Protocols: Key Methodologies
A cornerstone of antibiotic evaluation is the determination of the Minimum Inhibitory Concentration (MIC). The following protocol details the widely accepted broth microdilution method.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
1. Preparation of Bacterial Inoculum:
-
Select three to five well-isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate.
-
Suspend the colonies in a sterile broth medium (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]
2. Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the glycylcycline antibiotic in a suitable solvent.
-
Perform serial two-fold dilutions of the antibiotic in a 96-well microtiter plate using sterile broth as the diluent.[10][11] The final volume in each well should be 50 µL before adding the bacterial inoculum.
3. Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and the desired final bacterial concentration.
-
Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.[11]
4. Determination of MIC:
-
Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[10]
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key concepts in the development and action of novel glycylcyclines.
References
- 1. Surveillance of Omadacycline Activity Tested against Clinical Isolates from the United States and Europe as Part of the 2016 SENTRY Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. In vitro activities of eravacycline against clinical bacterial isolates: a multicenter study in Guangdong, China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Surveillance of Omadacycline Activity Tested against Clinical Isolates from the United States and Europe: Report from the SENTRY Antimicrobial Surveillance Program, 2016 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. In vitro activity of eravacycline and comparators against Gram-negative and Gram-positive bacterial isolates collected from patients globally between 2017 and 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activity of the novel fluorocycline TP-6076 against carbapenem-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]
Tigecycline Tetramesylate: An In-Depth Technical Guide on In Vitro Activity Against Multidrug-Resistant Pathogens
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of tigecycline tetramesylate against a range of multidrug-resistant (MDR) bacterial pathogens. Tigecycline is a glycylcycline antibiotic, a class developed to overcome common tetracycline resistance mechanisms, making it a critical last-resort agent for treating complex infections.[1][2] This document synthesizes key data on its efficacy, details the experimental protocols used for its evaluation, and illustrates the underlying molecular mechanisms of action and resistance.
Mechanism of Action
Tigecycline is a derivative of minocycline and functions by inhibiting protein synthesis in bacteria.[2][3] Its mechanism is similar to that of tetracyclines but with a crucial modification that enhances its efficacy. Tigecycline binds to the bacterial 30S ribosomal subunit, effectively blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome.[1][2] This action prevents the incorporation of amino acids into elongating peptide chains, leading to a bacteriostatic effect that halts bacterial growth and replication.[1][3]
A key feature of tigecycline is the glycylamido moiety attached at the 9-position, a structural modification not found in earlier tetracyclines.[1] This bulky side chain increases its binding affinity for the ribosome and provides a steric hindrance that protects it from the two primary mechanisms of tetracycline resistance: ribosomal protection proteins (e.g., Tet(M)) and efflux pumps.[2][3]
In Vitro Activity Against Multidrug-Resistant Pathogens
Tigecycline demonstrates a broad spectrum of in vitro activity against numerous MDR Gram-positive and Gram-negative bacteria.[4] Its efficacy is commonly measured by the Minimum Inhibitory Concentration (MIC), with MIC₅₀ and MIC₉₀ values representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Tigecycline is frequently employed against MDR Gram-negative bacteria, including those producing extended-spectrum β-lactamases (ESBLs) and carbapenem-resistant Enterobacteriaceae (CRE). While generally effective, susceptibility can vary, particularly among Acinetobacter baumannii and Klebsiella pneumoniae.
Table 1: In Vitro Activity of Tigecycline Against MDR Gram-Negative Bacteria
| Pathogen | Resistance Profile | No. of Isolates | Test Method | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
|---|---|---|---|---|---|---|
| Acinetobacter baumannii | Multidrug-Resistant (MDR) | 63 | Etest | 2 | 4 | [5] |
| A. baumannii | Multidrug-Resistant (MDR) | 63 | Agar Dilution | 4 | 4 | [5] |
| Escherichia coli | ESBL-producing | - | Etest | 0.25 | 0.5 | [5] |
| E. coli | ESBL-producing | - | Agar Dilution | 0.5 | 0.5 | [5] |
| E. coli | Carbapenem-Resistant (CRE) | 99 | E-test | - | - | [6] |
| Klebsiella pneumoniae | ESBL-producing | - | Etest | 0.5 | 1 | [5] |
| K. pneumoniae | ESBL-producing | - | Agar Dilution | 1 | 2 | [5] |
| K. pneumoniae | Carbapenem-Resistant (CRE) | 87 | E-test | - | - | [6] |
| Enterobacteriaceae | Carbapenem-Resistant (CRE) | 100 | Broth Microdilution | 1 | 4 | [7] |
| Enterobacteriaceae | Carbapenem-Resistant (CRE) | 100 | Etest | 2 | 4 | [7] |
| Enterobacter cloacae | Clinical Isolates | 80 | E-test | 0.19 - 8 (Range) | - |[8] |
Note: A study on 144 CRE isolates (E. coli and K. pneumoniae combined) found 8.3% resistance to tigecycline (MIC >2 µg/ml).[6]
Tigecycline exhibits potent activity against MDR Gram-positive cocci, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).
Table 2: In Vitro Activity of Tigecycline Against MDR Gram-Positive Bacteria
| Pathogen | Resistance Profile | No. of Isolates | Test Method | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
|---|---|---|---|---|---|---|
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1800 | Broth Microdilution | 0.12 | 0.25 | [9] |
| S. aureus | Methicillin-Resistant (MRSA) | - | Not Specified | - | 0.25 | [10] |
| Enterococci | Vancomycin-Resistant (VRE) | - | Not Specified | - | 0.12 | [10] |
| Enterococcus faecalis | Clinical Isolates | 93 | Broth Microdilution | 0.12 | 0.5 |[9] |
Note: In one study, all tested MRSA isolates were susceptible to tigecycline.[11] Another study showed tigecycline's MIC range against multiresistant Gram-positive pathogens was 0.015-0.5 mg/L.[10]
Mechanisms of Tigecycline Resistance
Despite its design to evade common resistance pathways, resistance to tigecycline has emerged, primarily in Gram-negative bacteria.[12] The principal mechanisms do not involve enzymatic degradation but rather reduced intracellular concentration or alterations to the drug's target.
-
Efflux Pump Overexpression : This is the most significant mechanism of tigecycline resistance.[12] In Enterobacterales, upregulation of the AcrAB-TolC pump actively removes the drug from the cell.[12] In Acinetobacter baumannii, the AdeABC, AdeFGH, and AdeIJK resistance-nodulation-division (RND)-type efflux pumps play a similar role.[13]
-
Ribosomal Alterations : Mutations in the gene encoding the ribosomal protein S10 (rpsJ) can alter the tigecycline binding site on the 30S subunit, reducing its binding affinity and conferring resistance.[13]
-
Enzymatic Inactivation : The emergence of tetracycline-inactivating enzymes, encoded by genes like tet(X), represents a newer and more concerning resistance mechanism.[12] These enzymes can degrade tigecycline, leading to high levels of resistance.
Experimental Protocols for In Vitro Susceptibility Testing
Accurate determination of tigecycline MIC values is crucial for clinical decision-making. However, results can vary depending on the methodology used.[5][14] Broth microdilution (BMD) is considered the reference method, with Etest and agar dilution also commonly used.[7]
BMD is a standardized method used to determine the MIC of an antimicrobial agent.
-
Preparation of Tigecycline Solutions : Prepare a stock solution of this compound. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.06 to 64 µg/mL).[11]
-
Inoculum Preparation : Culture the test isolate on an appropriate agar medium overnight. Suspend several colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation : Inoculate the microtiter plates containing the diluted tigecycline. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination : The MIC is defined as the lowest concentration of tigecycline that completely inhibits visible growth of the organism.
-
Quality Control : Concurrently test a reference strain, such as E. coli ATCC 25922, to ensure the accuracy of the results.[7]
The Etest method uses a predefined, stable gradient of antibiotic on a plastic strip.
-
Inoculum Preparation : Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for BMD.
-
Plate Inoculation : Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of growth. Allow the plate to dry for 5-15 minutes.
-
Application of Etest Strip : Aseptically place the tigecycline Etest strip onto the agar surface.
-
Incubation : Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination : After incubation, an elliptical zone of inhibition will form around the strip. The MIC value is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[6]
Conclusion
This compound remains a potent agent against a wide array of multidrug-resistant Gram-positive and Gram-negative pathogens in vitro.[15][16] Its unique chemical structure allows it to bypass common tetracycline resistance mechanisms, solidifying its role as a last-line therapeutic option.[3] However, the emergence of resistance, particularly through the overexpression of efflux pumps in Gram-negative bacteria, necessitates continuous surveillance and judicious use.[12] Standardization of susceptibility testing methods is critical to ensure accurate and comparable data, which is essential for guiding clinical therapy and monitoring resistance trends.[14] Further research into combination therapies and the development of novel agents will be crucial in the ongoing battle against multidrug-resistant organisms.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Tigecycline? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Activity of Tigecycline against Multiple-Drug-Resistant, Including Pan-Resistant, Gram-Negative and Gram-Positive Clinical Isolates from Greek Hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Study on MICs of Tigecycline in Clinical Isolates of Carbapenem Resistant Enterobacteriaceae (CRE) at a Tertiary Care Centre in North India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Evaluation of Tigecycline Susceptibility Testing Methods for Expanded-Spectrum Cephalosporin- and Carbapenem-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro evaluation of tigecycline synergy testing with nine antimicrobial agents against Enterobacter cloacae clinical strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Evaluation of the in vitro activity of tigecycline against multiresistant Gram-positive cocci containing tetracycline resistance determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of role of Tigecycline among clinically significant multidrug resistant pathogens from a tertiary care hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular mechanisms of tigecycline-resistance among Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resistance mechanisms of tigecycline in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. In vitro activity of tigecycline against multiple-drug-resistant, including pan-resistant, gram-negative and gram-positive clinical isolates from Greek hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Tigecycline Tetramesylate: A Technical Guide to Its Application in Polymicrobial Infections
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tigecycline, the first clinically available antibiotic in the glycylcycline class, represents a critical therapeutic option for managing complex polymicrobial infections.[1] Developed to overcome common tetracycline resistance mechanisms, it offers a broad spectrum of activity against a wide array of Gram-positive, Gram-negative, and anaerobic bacteria, including multidrug-resistant (MDR) strains.[2][3] This technical guide provides an in-depth analysis of tigecycline tetramesylate, focusing on its mechanism of action, clinical efficacy in polymicrobial infections, pharmacokinetic/pharmacodynamic profile, and detailed experimental protocols for its evaluation. Quantitative data are summarized in tabular form for clarity, and key processes are visualized using Graphviz diagrams to facilitate a deeper understanding for research and development professionals.
Mechanism of Action
Tigecycline exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[2][4] Structurally, it is a derivative of minocycline with a glycylamido moiety attached at the 9-position.[1][2] This modification is crucial for its enhanced activity and ability to circumvent established tetracycline resistance mechanisms.
Tigecycline binds to the bacterial 30S ribosomal subunit with an affinity approximately five times greater than that of tetracycline.[1] This high-affinity binding sterically hinders the entry of aminoacyl-tRNA molecules into the A site of the ribosome, effectively halting the elongation of peptide chains and thereby inhibiting protein synthesis.[5][6]
A key advantage of tigecycline is its ability to overcome the two primary mechanisms of tetracycline resistance:
-
Ribosomal Protection: The bulky glycylamido side chain prevents the binding of ribosomal protection proteins (e.g., Tet(M)), which would otherwise dislodge older tetracyclines from the ribosome.[2][6]
-
Efflux Pumps: Tigecycline is a poor substrate for the common tetracycline-specific efflux pumps (e.g., Tet(A-E)) that actively remove the drug from the bacterial cell.[2][6]
In Vitro Efficacy Against Polymicrobial Flora
Tigecycline demonstrates a broad in vitro spectrum of activity, which is essential for the empiric treatment of polymicrobial infections. It is active against many Gram-positive cocci (including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE)), Gram-negative bacilli (including Escherichia coli and Klebsiella pneumoniae, and extended-spectrum β-lactamase (ESBL)-producing strains), and various anaerobic organisms.[1] Notably, it has poor activity against Pseudomonas aeruginosa and Proteus species.[1]
Table 1: In Vitro Activity of Tigecycline Against Common Pathogens in Polymicrobial Infections
| Organism Group | Species | MIC₉₀ (μg/mL) | Reference |
|---|---|---|---|
| Gram-Positive Aerobes | Staphylococcus aureus (MSSA/MRSA) | 0.5 | [1] |
| Enterococcus faecalis (VSE) | 0.12 | [1] | |
| Enterococcus faecium (VRE) | 0.06 | [1] | |
| Gram-Negative Aerobes | Escherichia coli | 0.5 - 1 | [1] |
| Klebsiella pneumoniae | 1 - 2 | [1] | |
| Enterobacter cloacae | 1 - 2 | [7] | |
| Anaerobes | Bacteroides fragilis group | 4 | [7] |
| Clostridium perfringens | 0.12 | [7] | |
| Peptostreptococcus micros | ≤0.12 | [7] |
Note: MIC₉₀ represents the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Activity Against Biofilms
Biofilms are a critical component of many polymicrobial infections. In an in vitro model using adherent Staphylococcus epidermidis, tigecycline demonstrated better killing activity against biofilm-associated cells than vancomycin and daptomycin.[8][9] Studies have also shown that combining tigecycline with other agents, such as gentamicin or anidulafungin, can result in synergistic activity against S. aureus or mixed Candida albicans/S. aureus biofilms, respectively.[10][11]
Clinical Efficacy in Polymicrobial Infections
Tigecycline is approved for the treatment of complicated skin and skin structure infections (cSSSI) and complicated intra-abdominal infections (cIAI), both of which are frequently polymicrobial in nature.[1][3]
Complicated Intra-Abdominal Infections (cIAI)
In pooled data from two pivotal Phase 3, double-blind clinical trials involving 1642 adults, tigecycline was found to be non-inferior to imipenem-cilastatin.[12] These infections often involve a mix of enteric Gram-negative bacilli and anaerobes. Real-world observational studies have further confirmed its effectiveness in severely ill patients, where nearly half of the infections were polymicrobial.[13]
Table 2: Clinical Cure Rates in Pivotal cIAI Phase 3 Trials (Tigecycline vs. Imipenem-Cilastatin)
| Patient Population | Tigecycline Cure Rate (%) | Imipenem-Cilastatin Cure Rate (%) | 95% CI for the Difference | Reference |
|---|---|---|---|---|
| Microbiologically Evaluable (ME) | 86.1% (441/512) | 86.2% (442/513) | -4.5 to 4.4 | [12] |
| Microbiological Modified Intent-to-Treat (m-mITT) | 80.2% (506/631) | 81.5% (514/631) | -5.8 to 3.2 | [12] |
| ME (Second Trial) | 91.3% (242/265) | 89.9% (232/258) | -4.0 to 6.8 |[14] |
Complicated Skin and Skin Structure Infections (cSSSI)
For cSSSI, which can be caused by both Gram-positive and Gram-negative organisms, tigecycline has demonstrated efficacy comparable to combination therapy. A Phase 3 study showed that tigecycline monotherapy was non-inferior to a combination of vancomycin and aztreonam.[15] Observational studies in Europe reported a clinical response rate of 79.6% in patients with cSSTI, 32.9% of which were polymicrobial.[16]
Table 3: Clinical Success Rates in a Pivotal cSSSI Phase 3 Trial (Tigecycline vs. Vancomycin/Aztreonam)
| Patient Population | Tigecycline Success Rate (%) | Vancomycin/Aztreonam Success Rate (%) | 95% CI for the Difference | Reference |
|---|---|---|---|---|
| Clinically Evaluable (CE) | 89.7% | 94.4% | -10.2 to 0.8 | [15] |
| Clinical Modified Intent-to-Treat (c-mITT) | 84.3% | 86.9% | -9.0 to 3.8 |[15] |
It is important to note that tigecycline has shown lower efficacy in diabetic foot infections, particularly in patients with severe infection or underlying arterial stenosis, and it did not meet non-inferiority criteria when compared to ertapenem +/- vancomycin in this indication.[17][18][19]
Pharmacokinetics and Pharmacodynamics (PK/PD)
Tigecycline is administered intravenously and is characterized by extensive and rapid distribution into tissues, resulting in a large volume of distribution and low plasma concentrations.[20] It is not extensively metabolized and is primarily eliminated via biliary excretion.[2] The pharmacokinetic/pharmacodynamic (PK/PD) index most closely associated with its efficacy is the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC₀₋₂₄/MIC).[21][22]
Table 4: Key Pharmacokinetic Parameters of Tigecycline
| Parameter | Value | Reference |
|---|---|---|
| Dosing Regimen | 100 mg loading dose, then 50 mg IV q12h | [12][14] |
| Volume of Distribution (Vd) | 7-10 L/kg | [20] |
| Protein Binding | 71% - 89% (concentration-dependent) | [20][23] |
| Elimination Half-life (t₁/₂) | ~42 hours | [23] |
| Primary Route of Elimination | Biliary/Fecal (59%) | [2] |
| PK/PD Target for Efficacy | AUC/MIC Ratio |[21][22] |
Experimental Protocols
Antimicrobial Susceptibility Testing (AST)
The reference method for determining tigecycline's in vitro activity is broth microdilution. Due to the susceptibility of tigecycline to oxidation, which can lead to falsely elevated MIC values, specific procedural modifications are required.
Methodology: Broth Microdilution for Tigecycline
-
Medium Preparation: Cation-adjusted Mueller-Hinton broth (CAMHB) must be prepared fresh on the day of use. Using aged media can result in 2- to 3-dilution higher MICs.[24] Alternatively, aged media can be supplemented with an oxygen-reducing agent (e.g., Oxyrase) to achieve results comparable to fresh media.[24]
-
Tigecycline Preparation: Prepare a stock solution of this compound and perform serial twofold dilutions in the fresh CAMHB within microtiter plates to achieve the desired final concentration range.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: Incubate the microtiter plates at 35°C in ambient air for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of tigecycline that completely inhibits visible bacterial growth.
In Vitro Adherent Biofilm Model
This protocol assesses the activity of tigecycline against surface-adherent bacteria, which is relevant for device-associated infections.
Methodology: Static Microtiter Plate Biofilm Assay
-
Biofilm Formation: Inoculate flat-bottomed 96-well microtiter plates with a standardized bacterial suspension (e.g., S. epidermidis). Incubate for 24 hours at 37°C to allow for biofilm formation.
-
Planktonic Cell Removal: Gently wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent (planktonic) cells, leaving the established biofilm.
-
Tigecycline Exposure: Add fresh growth medium containing serial dilutions of tigecycline to the biofilm-coated wells. Include growth control (no drug) and sterility control wells.
-
Incubation: Incubate the plates for another 24 hours at 37°C.
-
Quantification of Viability: Wash the wells again with PBS. Quantify the remaining viable bacteria within the biofilm using methods such as:
-
Metabolic Assays: Add a viability stain like resazurin or MTT and measure the colorimetric or fluorometric output.
-
Colony Forming Unit (CFU) Counting: Disrupt the biofilm by sonication or scraping, followed by serial dilution and plating of the cell suspension to count viable colonies.
-
-
Endpoint Determination: Determine the Minimum Biofilm Eradication Concentration (MBEC), the lowest drug concentration required to kill the bacteria in the biofilm.
Mechanisms of Resistance
While tigecycline evades the most common tetracycline resistance mechanisms, resistance can still emerge, particularly in Gram-negative bacteria. The primary mechanism is the overexpression of chromosomally encoded resistance-nodulation-division (RND) family efflux pumps, such as the AcrAB-TolC system in Enterobacteriaceae and the AdeABC system in Acinetobacter baumannii.[2][25] Mutations in regulatory genes (e.g., ramA, marA, soxS) can lead to the upregulation of these pumps, resulting in reduced intracellular concentrations of tigecycline.[2][26]
Safety and Tolerability
The most frequently reported adverse events associated with tigecycline are gastrointestinal in nature, primarily nausea and vomiting.[1][12] These events are typically mild to moderate in severity. In 2010 and 2013, the U.S. FDA issued warnings regarding an observed increase in all-cause mortality in patients treated with tigecycline compared to other antibiotics in pooled analyses of clinical trials, especially among patients with ventilator-associated pneumonia (an unapproved use) and other severe infections.[2][7] Therefore, tigecycline should be reserved for situations where alternative treatments are not suitable.[19]
Conclusion
This compound is a potent, broad-spectrum antibiotic with a significant role in the treatment of polymicrobial infections, particularly complicated intra-abdominal and skin/soft tissue infections. Its unique mechanism of action allows it to remain active against many multidrug-resistant pathogens that are resistant to other classes of antibiotics. However, its use requires careful consideration of its safety profile, particularly the increased mortality risk in severe infections, and its limitations in certain infection types like diabetic foot ulcers. For drug development professionals and researchers, understanding its PK/PD profile, in vitro evaluation nuances, and mechanisms of resistance is crucial for optimizing its use and developing next-generation antimicrobial agents.
References
- 1. Tigecycline in the treatment of complicated intra-abdominal and complicated skin and skin structure infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tigecycline antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. youtube.com [youtube.com]
- 5. What is the mechanism of Tigecycline? [synapse.patsnap.com]
- 6. Tigecycline - how powerful is it in the fight against antibiotic-resistant bacteria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. In Vitro Activity of Tigecycline against Staphylococcus epidermidis Growing in an Adherent-Cell Biofilm Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro activity of tigecycline against Staphylococcus epidermidis growing in an adherent-cell biofilm model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro activity of tigecycline in combination with gentamicin against biofilm-forming Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anidulafungin increases the antibacterial activity of tigecycline in polymicrobial Candida albicans/Staphylococcus aureus biofilms on intraperitoneally implanted foreign bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Efficacy of tigecycline for the treatment of complicated intra-abdominal infections in real-life clinical practice from five European observational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tigecycline is efficacious in the treatment of complicated intra-abdominal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Safety and Efficacy of Tigecycline in Treatment of Skin and Skin Structure Infections: Results of a Double-Blind Phase 3 Comparison Study with Vancomycin-Aztreonam - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy of tigecycline for the treatment of complicated skin and soft-tissue infections in real-life clinical practice from five European observational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 19. ema.europa.eu [ema.europa.eu]
- 20. Clinical pharmacokinetics and pharmacodynamics of tigecycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Pharmacokinetics-Pharmacodynamics of Tigecycline in Patients with Community-Acquired Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. e-lactancia.org [e-lactancia.org]
- 24. Tigecycline MIC Testing by Broth Dilution Requires Use of Fresh Medium or Addition of the Biocatalytic Oxygen-Reducing Reagent Oxyrase To Standardize the Test Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mechanisms of tigecycline resistance in Gram-negative bacteria: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Mechanisms of tigecycline resistance in Gram-negative bacteria: A narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Safety Profile of Tigecycline Tetramesylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tigecycline, a glycylcycline antibacterial agent, has undergone a comprehensive battery of preclinical safety studies to characterize its toxicological profile prior to clinical use. This technical guide provides a detailed overview of the key findings from single-dose and repeated-dose toxicity, safety pharmacology, genotoxicity, reproductive and developmental toxicity, and local tolerance studies. The primary target organs for toxicity identified in animal studies include the hematopoietic and lymphoid systems, gastrointestinal tract, and kidneys. Additionally, effects on bone and teeth, consistent with the tetracycline class, have been observed. This document summarizes quantitative data in structured tables, details experimental methodologies, and provides visual representations of key concepts to facilitate a thorough understanding of the preclinical safety of tigecycline tetramesylate.
Single-Dose Toxicity
Single-dose toxicity studies were conducted in mice and rats to determine the acute lethal effects of intravenously administered tigecycline.
Experimental Protocol:
Groups of male and female mice and rats were administered a single intravenous bolus dose of tigecycline. The animals were observed for clinical signs of toxicity and mortality over a 14-day period. The median lethal dose (LD50) was then calculated.
Quantitative Data:
| Species | Sex | LD50 (mg/kg) |
| Mouse | Male | 124 |
| Female | 98 | |
| Rat | Male | 106 |
| Female | 106 |
Caption: Median Lethal Dose (LD50) of Intravenous Tigecycline.[1]
Repeated-Dose Toxicity
Repeated-dose intravenous toxicity studies were conducted in rats and dogs to evaluate the potential adverse effects of tigecycline following prolonged administration.
Experimental Protocols:
Rat Studies: Rats were administered daily intravenous doses of tigecycline for periods of up to 13 weeks. The study design included multiple dose groups and a control group. In-life observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and ophthalmoscopy were monitored. At the end of the treatment and recovery periods, a full necropsy and histopathological examination of tissues were performed.
Dog Studies: Dogs received daily intravenous infusions of tigecycline for up to 13 weeks. Similar to the rat studies, the protocol involved multiple dose groups, a control group, and a recovery group. Comprehensive clinical observations, physiological measurements, and laboratory investigations were conducted throughout the study. Extensive histopathological examinations were performed at termination.
Key Findings:
The primary target organs identified in both rats and dogs were the hematopoietic and lymphoid systems.[2] Effects included decreased red blood cells, white blood cells, and platelets. Histopathological findings correlated with these changes, showing bone marrow hypocellularity and lymphoid depletion in the spleen, thymus, and lymph nodes.[2] Minor, reversible renal tubular degeneration was also noted in both species.[2] Additionally, a histamine-like response was observed in both rats and dogs.[2]
Quantitative Data Summary (Rat - 13-Week Study):
| Parameter | Low Dose | Mid Dose | High Dose | Key Observations |
| Hematology | Dose-dependent decreases in red blood cell count, hemoglobin, hematocrit, white blood cell count, and platelets. | |||
| Clinical Chemistry | Minimal changes observed. | |||
| Histopathology (Bone Marrow) | Dose-dependent hypocellularity. | |||
| Histopathology (Spleen/Thymus) | Lymphoid depletion. |
Quantitative Data Summary (Dog - 13-Week Study):
| Parameter | Low Dose | Mid Dose | High Dose | Key Observations |
| Hematology | Significant decreases in red and white blood cell counts, and platelets at mid and high doses. | |||
| Clinical Chemistry | Slight, reversible increases in liver enzymes at the high dose. | |||
| Histopathology (Bone Marrow) | Hypocellularity observed at mid and high doses. | |||
| Histopathology (Lymphoid Tissues) | Lymphoid depletion in spleen and lymph nodes. |
Safety Pharmacology
Safety pharmacology studies were conducted to assess the potential effects of tigecycline on vital functions of the central nervous, cardiovascular, and respiratory systems.
Experimental Protocol:
The core battery of safety pharmacology studies was performed in accordance with ICH S7A guidelines.[3][4]
-
Central Nervous System (CNS): A functional observational battery and Irwin test were conducted in rats to evaluate behavioral, neurological, and autonomic effects.
-
Cardiovascular System: The effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters were assessed in telemetered dogs.
-
Respiratory System: Respiratory rate and tidal volume were monitored in rats using whole-body plethysmography.
Key Findings:
No clinically significant adverse effects on the central nervous, cardiovascular, or respiratory systems were observed at therapeutically relevant exposures.
Genotoxicity
A battery of in vitro and in vivo tests was conducted to evaluate the genotoxic potential of tigecycline.
Experimental Protocol:
-
In vitro:
-
Ames test (bacterial reverse mutation assay) to detect point mutations.
-
Mouse lymphoma assay or human lymphocyte chromosomal aberration test to assess clastogenic potential.
-
-
In vivo:
-
Mouse micronucleus test to evaluate chromosomal damage in bone marrow cells.
-
Key Findings:
Tigecycline was not found to be mutagenic or clastogenic in the standard battery of genotoxicity tests.
Reproductive and Developmental Toxicity
The potential effects of tigecycline on fertility, embryo-fetal development, and pre- and post-natal development were investigated in rats and rabbits.
Experimental Protocols:
-
Fertility and Early Embryonic Development (Rat): Male and female rats were dosed prior to and during mating, and females were dosed through implantation. Endpoints included effects on estrous cycles, mating performance, fertility, and early embryonic development.
-
Embryo-Fetal Development (Rat and Rabbit): Pregnant rats and rabbits were administered tigecycline during the period of organogenesis. Dams were monitored for clinical signs and effects on pregnancy. Fetuses were examined for external, visceral, and skeletal abnormalities.
-
Pre- and Post-natal Development (Rat): Pregnant rats were dosed from implantation through lactation. The effects on maternal behavior, parturition, and lactation were assessed, as well as the growth, development, and reproductive performance of the offspring.
Key Findings:
Tigecycline was not teratogenic in rats or rabbits. However, consistent with the tetracycline class of antibiotics, tigecycline crosses the placenta and is found in fetal tissues, including bone.[5] Administration of tigecycline was associated with slight reductions in fetal weights and an increased incidence of minor skeletal anomalies, primarily delays in ossification, in both rats and rabbits at maternally toxic doses.[5] In rats, tigecycline also caused bone discoloration.
Quantitative Data Summary (Embryo-Fetal Development):
| Species | Dose Level (mg/kg/day) | Maternal Toxicity | Fetal Effects |
| Rat | Low | No | No significant effects. |
| Mid | Yes | Reduced fetal weights, delays in ossification. | |
| High | Yes | Increased incidence of skeletal variations (delayed ossification). | |
| Rabbit | Low | No | No significant effects. |
| Mid | Yes | Reduced fetal weights, slight increase in skeletal variations. | |
| High | Yes | Increased resorptions, reduced fetal weights, delays in ossification. |
Local Tolerance
The local tolerance of the intravenous formulation of tigecycline was assessed in preclinical studies.
Experimental Protocol:
The formulation intended for clinical use was administered to animals via intravenous and perivenous routes. The injection sites were observed for signs of local irritation, and histopathological examination of the injection sites was performed.
Key Findings:
Intravenous administration of tigecycline was generally well-tolerated. Mild, transient local irritation was observed at the injection site in some animals.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Hematopoietic Toxicity
Tigecycline, like other tetracyclines, is known to inhibit mitochondrial protein synthesis.[6][7][8] This is due to the similarity between mitochondrial and bacterial ribosomes. The 13 proteins encoded by mitochondrial DNA are essential components of the electron transport chain. Inhibition of their synthesis can lead to mitochondrial dysfunction, impaired cellular respiration, and ultimately, apoptosis. This is a plausible mechanism for the observed bone marrow hypocellularity and subsequent cytopenias seen in preclinical studies.[9]
Caption: Tigecycline's Proposed Mechanism of Hematopoietic Toxicity.
General Workflow for a Repeated-Dose Toxicity Study
The following diagram illustrates a typical workflow for a preclinical repeated-dose toxicity study, as described in the experimental protocols.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. nucro-technics.com [nucro-technics.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Tetracyclines disturb mitochondrial function across eukaryotic models: a call for caution in biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Antibiotic use and abuse: A threat to mitochondria and chloroplasts with impact on research, health, and environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Manifestations and Risk Factors of Tigecycline-Associated Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Pharmacokinetics and Tissue Distribution of Tigecycline in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Tigecycline, the first clinically available agent in the glycylcycline class of antibiotics, is a derivative of minocycline.[1][2] Its structural modifications allow it to overcome many common mechanisms of tetracycline resistance.[1] This guide provides a comprehensive overview of the pharmacokinetics and tissue distribution of tigecycline in various animal models, offering valuable insights for preclinical and translational research.
Pharmacokinetic Profile
Tigecycline exhibits a complex pharmacokinetic profile characterized by a large volume of distribution and a long terminal half-life.[3][4] It is administered intravenously due to poor oral bioavailability.[2]
Following intravenous administration, tigecycline is rapidly and extensively distributed into tissues, with a steady-state volume of distribution (Vss) ranging from 7 to 10 L/kg in humans, indicating that tissue concentrations are significantly higher than plasma concentrations.[1][3][5] Animal studies using 14C-labeled tigecycline in rats have confirmed this extensive tissue penetration, with the highest concentrations found in bone, liver, spleen, and kidney.[3]
The in vitro plasma protein binding of tigecycline is concentration-dependent, ranging from approximately 71% to 89% at clinically relevant concentrations (0.1 to 1.0 mcg/mL).[6]
Tigecycline is not extensively metabolized in vitro.[2] The primary route of elimination is biliary excretion of the unchanged drug and its metabolites.[6] Glucuronidation and renal excretion of unchanged tigecycline are secondary elimination pathways.[6] In rats administered 14C-labeled tigecycline, 59% of the dose was eliminated through biliary/fecal excretion and 33% was excreted in the urine.[6] Approximately 22% of the total dose is excreted as unchanged tigecycline in urine.[6]
Pharmacokinetic Parameters in Animal Models
The following tables summarize key pharmacokinetic parameters of tigecycline in various animal models. These data are essential for designing preclinical studies and for interspecies scaling.
Table 1: Single-Dose Pharmacokinetics of Tigecycline in Mice
| Dose (mg/kg) | Cmax (µg/mL) | t1/2 (h) | AUC (µg·h/mL) | Reference |
| 3 - 48 | 0.42 - 11.1 | 1.05 - 2.34 | 0.68 - 36.5 | [3] |
| 6.25 - 50 | - | 9.9 | 1.2 - 325 | [7] |
Table 2: Single-Dose Pharmacokinetics of Tigecycline in Rats
| Dose (mg/kg) | Cmax (µg/mL) | t1/2 (h) | AUC (µg·h/mL) | Vss (L/kg) | CL (L/h/kg) | Reference |
| 14C-labeled | - | 36 (plasma) | - | - | - | [3] |
Table 3: Single-Dose Pharmacokinetics of Tigecycline in Rabbits
| Dose (mg/kg) | Cmax (µg/mL) | t1/2 (h) | AUC (µg·h/mL) | Reference |
| - | - | 3.3 - 3.6 | - | [3] |
Table 4: Single-Dose Pharmacokinetics of Tigecycline in Dogs
| Dose (mg/kg) | Cmax (µg/mL) | t1/2 (h) | AUC (µg·h/mL) | Reference |
| 12 | - | - | 60 | [8] |
| 30 | - | - | 50 | [8] |
Tissue Distribution in Animal Models
The extensive distribution of tigecycline into various tissues is a key characteristic of its pharmacokinetic profile.
Table 5: Tissue-to-Plasma Concentration Ratios of Tigecycline in Rats
| Tissue | Concentration Relative to Plasma | Reference |
| Bone | 4.1- to 45.6-fold higher | [9] |
| Liver | Higher | [3] |
| Spleen | Higher | [3] |
| Kidney | Higher | [3] |
Table 6: Ocular Tissue Concentrations of Tigecycline in Rabbits (Topical Administration)
| Tissue | Concentration (µg/g or mg/L) | Time Point | Reference |
| Aqueous Humor (Peak) | 2.41 ± 0.14 mg/L | 45 min | [10] |
| Cornea | 3.27 ± 0.50 µg/g | 60 min | [10] |
| Vitreous | 0.17 ± 0.10 mg/L | 60 min | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies.
-
Mice: Neutropenic murine thigh infection models are commonly used to evaluate the in vivo efficacy and pharmacokinetics of antimicrobial agents.[3] NOD/SCID mice have also been utilized for pharmacokinetic studies.[11][12]
-
Rats: Sprague-Dawley rats are frequently used for pharmacokinetic and tissue distribution studies, often involving radiolabeled compounds to trace the drug's disposition.
-
Rabbits: New Zealand White rabbits have been used in models of enterococcal endocarditis and for studying ocular penetration.[3][10]
-
Dogs: Beagle dogs are a common non-rodent species for pharmacokinetic and toxicology studies.
-
Administration: Tigecycline is typically administered intravenously as a short infusion.[5][8] For specific models, other routes like intraperitoneal or subcutaneous injections may be used.[7][11][12]
-
Blood Sampling: Venous blood samples are collected at various time points post-administration.[11][12] Plasma or serum is separated by centrifugation and stored frozen until analysis.[7]
-
Tissue Sampling: Following euthanasia, tissues of interest are harvested, weighed, and homogenized for drug concentration analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC with ultraviolet (UV) or tandem mass spectrometry (LC-MS/MS) detection is the standard method for quantifying tigecycline in biological matrices.[13][14]
-
Sample Preparation: Protein precipitation is a common method for extracting tigecycline from plasma and tissue homogenates.[11][12][13]
Caption: General workflow for a typical animal pharmacokinetic study of tigecycline.
Factors Influencing Pharmacokinetics
Several factors can influence the pharmacokinetic profile of tigecycline.
Caption: Key factors influencing the pharmacokinetics of tigecycline.
Conclusion
The pharmacokinetic and tissue distribution profiles of tigecycline in animal models are characterized by extensive tissue penetration and a long half-life. Understanding these properties is fundamental for the rational design of preclinical efficacy and toxicology studies, and for the translation of these findings to the clinical setting. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working with this important antibiotic.
References
- 1. Tigecycline antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tigecycline (Tygacil): the first in the glycylcycline class of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Tigecycline after Single and Multiple Doses in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics and pharmacodynamics of tigecycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. pfizermedical.com [pfizermedical.com]
- 7. Pharmacodynamics of Tigecycline against Phenotypically Diverse Staphylococcus aureus Isolates in a Murine Thigh Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Ocular penetration of topically applied 1% tigecycline in a rabbit model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Formulation of Tigecycline Has Enhanced Stability and Sustained Antibacterial and Antileukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.plos.org [journals.plos.org]
- 13. Determination of Tigecycline in Plasma and Bronchoalveolar Lavage Fluid by UPLC-MS/MS and Its Application to a Pharmacokinetic Study in Critically Ill Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of tigecycline in human plasma by LC-MS/MS and its application to population pharmacokinetics study in Chinese patients with hospital-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Tigecycline Tetramesylate vs. Minocycline: Structural and Functional Differences
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tigecycline and minocycline, both members of the tetracycline class of antibiotics, represent a critical line of defense against a spectrum of bacterial pathogens. While structurally related, key modifications in tigecycline confer a distinct functional profile, particularly against multidrug-resistant organisms. This technical guide provides a detailed comparative analysis of their structural attributes, mechanisms of action, antimicrobial spectra, resistance profiles, and pharmacokinetic/pharmacodynamic properties. Experimental methodologies for the cited data and visualizations of implicated signaling pathways are included to provide a comprehensive resource for the scientific community.
Structural Differences
Minocycline, a second-generation semi-synthetic tetracycline, is characterized by a four-ring carbocyclic structure. Tigecycline is a glycylcycline, a derivative of minocycline, distinguished by the addition of a glycylamido moiety at the 9-position of the D-ring.[1][2] This substitution is the primary structural difference and is fundamental to tigecycline's enhanced antibacterial properties.
Table 1: Core Structural and Chemical Properties
| Property | Minocycline | Tigecycline |
| Drug Class | Tetracycline (Second Generation) | Glycylcycline (Tetracycline derivative) |
| Core Structure | Four-ring naphthacene carboxamide | Four-ring naphthacene carboxamide |
| Key Substituent | Dimethylamino group at C7 | N,N-dimethylglycylamido group at C9 |
| Chemical Formula | C₂₃H₂₇N₃O₇ | C₂₉H₃₉N₅O₈ |
| Molecular Weight | 457.48 g/mol | 585.65 g/mol |
Functional Differences
Mechanism of Action: Enhanced Ribosomal Binding
Both minocycline and tigecycline inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit, thereby blocking the entry of amino-acyl tRNA into the A site of the ribosome.[1][3] This prevents the incorporation of amino acids into the growing peptide chain.
The glycylamido side chain of tigecycline allows for a significantly higher binding affinity to the 30S ribosome compared to minocycline and other tetracyclines.[2][4] This enhanced affinity is a key factor in tigecycline's ability to overcome common tetracycline resistance mechanisms.
Table 2: Ribosomal Binding Affinity
| Antibiotic | Dissociation Constant (KD) for 30S Ribosome | Dissociation Constant (KD) for 70S Ribosome | Reference |
| Tigecycline | ~10⁻⁸ M | ~10⁻⁸ M | [4] |
| Minocycline | ~10⁻⁷ M | ~10⁻⁷ M | [4] |
| Tetracycline | >10⁻⁶ M | >10⁻⁶ M | [4] |
Antimicrobial Spectrum of Activity
Tigecycline generally exhibits a broader spectrum of activity, particularly against bacteria that have acquired resistance to traditional tetracyclines.[5] This includes activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and many multidrug-resistant Gram-negative bacteria.
Table 3: Comparative In Vitro Activity (MIC₅₀ / MIC₉₀ in µg/mL)
| Organism | Minocycline (MIC₅₀ / MIC₉₀) | Tigecycline (MIC₅₀ / MIC₉₀) | Reference |
| Acinetobacter baumannii | 4 / 16 | 1 / 2 | [6] |
| Klebsiella pneumoniae | 8 / >32 | 1 / 2 | [5] |
| Staphylococcus aureus | ≤0.12 / 0.25 | ≤0.12 / 0.25 | [5] |
| Enterococcus faecalis | 0.25 / 16 | 0.12 / 0.25 | [5] |
Mechanisms of Resistance
The primary mechanisms of resistance to tetracyclines are ribosomal protection and active efflux. The bulky glycylamido side chain of tigecycline sterically hinders the binding of ribosomal protection proteins and makes it a poor substrate for most common tetracycline-specific efflux pumps.[5] While resistance to tigecycline can still emerge, it is less frequent and often involves the overexpression of non-specific, multidrug resistance (MDR) efflux pumps.
Pharmacokinetics and Pharmacodynamics
Minocycline is available in both oral and intravenous formulations and generally has a better pharmacokinetic profile with a longer half-life and good tissue penetration.[6] Tigecycline is administered intravenously and has a large volume of distribution, indicating extensive tissue penetration, but achieves lower serum concentrations.[1][7]
Table 4: Key Pharmacokinetic Parameters in Humans
| Parameter | Minocycline | Tigecycline | Reference |
| Bioavailability (Oral) | ~90-100% | Not available (IV only) | [6] |
| Protein Binding | 70-75% | 71-89% | [7] |
| Half-life | 11-22 hours | ~40 hours | [1][6] |
| Volume of Distribution | 0.7 L/kg | 7-10 L/kg | [6] |
| Elimination | Primarily renal and fecal | Primarily biliary/fecal | [1] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The comparative MIC data presented in Table 3 is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Experimental Workflow: Broth Microdilution Method
Caption: Workflow for MIC determination by broth microdilution.
Investigation of Signaling Pathways
The anti-inflammatory and neuroprotective effects of minocycline, and to some extent tigecycline, are investigated through techniques such as Western blotting to analyze protein expression and phosphorylation, and ELISA to quantify cytokine levels.
Experimental Workflow: Western Blot for p38 MAPK Activation
Caption: Workflow for Western blot analysis of p38 MAPK phosphorylation.
Experimental Workflow: ELISA for Cytokine Measurement
Caption: Workflow for cytokine quantification by sandwich ELISA.
Signaling Pathways
Beyond their direct antimicrobial effects, both minocycline and tigecycline have been shown to modulate host inflammatory responses. Minocycline, in particular, has well-documented neuroprotective and anti-inflammatory properties, often attributed to its inhibition of microglial activation and downstream signaling cascades.
Minocycline's Inhibition of the p38 MAPK Pathway
Caption: Minocycline inhibits pro-inflammatory cytokine production via the p38 MAPK pathway.
Tigecycline's Modulation of the NF-κB Pathway
References
- 1. The pharmacokinetic and pharmacodynamic profile of tigecycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Characterization of an Alternative Mode of Tigecycline Binding to the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional, Biophysical, and Structural Bases for Antibacterial Activity of Tigecycline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ihma.com [ihma.com]
- 5. jccp.ro [jccp.ro]
- 6. Frontiers | Population pharmacokinetics of tigecycline in critically ill patients [frontiersin.org]
- 7. journals.asm.org [journals.asm.org]
Methodological & Application
Application Notes and Protocols: Tigecycline Tetramesylate Stock Solution for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigecycline, a glycylcycline antibiotic, is a potent inhibitor of bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2][3] Its broad-spectrum activity against multidrug-resistant bacteria has made it a critical tool in combating challenging infections.[4] Beyond its antimicrobial properties, tigecycline has also demonstrated anti-leukemic activity, attributed to its ability to inhibit mitochondrial translation, making it a compound of interest in oncology research.[5][6][7]
The utility of tigecycline in in vitro studies is often hampered by its inherent instability in solution.[5][6][8] Tigecycline is susceptible to oxidation and epimerization, particularly at higher pH, and is also light-sensitive.[7][8][9] This instability necessitates standardized protocols for the preparation and storage of stock solutions to ensure the reproducibility and accuracy of experimental results. These application notes provide detailed protocols for the preparation and storage of tigecycline tetramesylate stock solutions for use in cell culture experiments.
Quantitative Data Summary
The following tables summarize the key quantitative data for the solubility and storage of this compound.
Table 1: Solubility of Tigecycline
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL, 100 mg/mL, 117 mg/mL | [1][10] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| Ethanol | ~1 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL | [1] |
| Water | 100 mg/mL (for Tigecycline), 0.45 mg/mL (for Tigecycline) | [3][10] |
Note: Solubility can be influenced by the specific salt form (e.g., tigecycline vs. This compound) and the purity of the compound.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | ≥ 4 years | [1][11] |
| Stock Solution in DMSO | -20°C | 1 month to several months | [5][12] |
| Stock Solution in DMSO | -80°C | 6 months to 1 year | [10][12] |
| Reconstituted in Aqueous Buffer | Room Temperature (≤25°C) | Up to 24 hours (6 hours in vial, remaining in IV bag) | [13][14] |
| Reconstituted in 0.9% NaCl or 5% Dextrose | 2°C to 8°C | Up to 48 hours | [13][14] |
| Stabilized Formulation (with ascorbic acid and pyruvate) | Room Temperature (protected from light) | At least 7 days | [6][7] |
Experimental Protocols
Protocol 1: Standard this compound Stock Solution Preparation (in DMSO)
This protocol is suitable for most routine cell culture applications where a DMSO-based stock solution is acceptable.
Materials:
-
This compound powder
-
Anhydrous or molecular sieve-dried dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 2 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Ultrasonic water bath
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution:
-
Add the appropriate volume of sterile DMSO to the tube containing the this compound powder to achieve the desired stock concentration (e.g., 10 mg/mL or 20 mg/mL).
-
Vortex the tube thoroughly until the powder is completely dissolved. The solution should be clear and yellow to orange in color.[14]
-
If complete dissolution is difficult, gently warm the tube to 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a short period.[5]
-
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[12]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[12]
Protocol 2: Preparation of a Stabilized Aqueous Tigecycline Solution
This protocol is recommended for experiments sensitive to DMSO or for studies requiring a more stable aqueous solution of tigecycline. This formulation has been shown to maintain tigecycline integrity for at least 7 days at room temperature when protected from light.[6][7]
Materials:
-
This compound powder
-
Ascorbic acid
-
Sodium pyruvate
-
Sterile saline (0.9% NaCl)
-
Sterile water for injection or cell culture grade water
-
Sterile 0.22 µm syringe filter
-
Sterile tubes and syringes
-
pH meter or pH strips
Procedure:
-
Prepare Stabilizer Solution:
-
In a sterile container, dissolve ascorbic acid to a final concentration of 3 mg/mL and sodium pyruvate to a final concentration of 60 mg/mL in sterile saline.[6][7]
-
Adjust the pH of the solution to 7.0 using sterile sodium hydroxide or hydrochloric acid.
-
Sterile-filter the stabilizer solution through a 0.22 µm syringe filter into a sterile container.
-
-
Dissolve Tigecycline:
-
Under aseptic conditions, dissolve the this compound powder in the prepared stabilizer solution to the desired final concentration (e.g., 1 mg/mL).[6]
-
-
Aliquoting and Storage:
-
Aliquot the stabilized tigecycline solution into sterile, light-protecting (amber) tubes.
-
For immediate use, the solution can be kept at room temperature, protected from light.
-
For longer-term storage, store the aliquots at -20°C or -80°C.
-
Visualized Workflows
The following diagrams illustrate the key workflows for preparing this compound stock solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Tigecycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. A Novel Formulation of Tigecycline Has Enhanced Stability and Sustained Antibacterial and Antileukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Breaking the stability barrier: a novel formulation for tigecycline offers extended clinical flexibility - MedCrave online [medcraveonline.com]
- 9. A Novel Formulation of Tigecycline Has Enhanced Stability and Sustained Antibacterial and Antileukemic Activity | PLOS One [journals.plos.org]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound|MSDS [dcchemicals.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. drugs.com [drugs.com]
- 14. globalrph.com [globalrph.com]
Application Note: Quantification of Tigecycline in Human Plasma by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of Tigecycline in human plasma samples. The described protocol employs a straightforward protein precipitation technique for sample preparation, ensuring efficient extraction and minimal matrix effects. Chromatographic separation is achieved on a C18 column with UV detection. The method is validated according to established guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.
Introduction
Tigecycline is a glycylcycline antibiotic with a broad spectrum of activity against various multidrug-resistant bacteria. Accurate quantification of tigecycline in plasma is crucial for pharmacokinetic/pharmacodynamic (PK/PD) analysis and for optimizing dosing regimens in critically ill patients. While LC-MS/MS methods offer high sensitivity, HPLC with UV detection provides a reliable, cost-effective, and widely accessible alternative for routine analysis.[1][2] This document provides a comprehensive protocol for a validated HPLC-UV method.
Materials and Reagents
-
Tigecycline reference standard (≥99% purity)
-
Minocycline internal standard (IS) (≥98% purity) (Optional, but recommended)
-
Acetonitrile (HPLC grade)[3]
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
-
1-Hexane Sulphonic Acid Sodium Monohydrate Salt (Analytical grade)[4]
-
Orthophosphoric acid (Analytical grade)
-
Trichloroacetic acid (TCA) (Analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Drug-free human plasma (with K₂-EDTA as anticoagulant)
Instrumentation and Chromatographic Conditions
-
HPLC System: An isocratic HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Data Acquisition: Chromatography data station (e.g., Empower, Chromeleon).
-
Analytical Column: A C18 reversed-phase column (e.g., Kromasil ODS C18, 150 x 4.6 mm, 5 µm particle size) is recommended.[4]
-
Detector Wavelength: 247 nm.[4]
-
Mobile Phase: A mixture of buffer and acetonitrile (e.g., 83:17 v/v). The buffer consists of 1 gram of 1-Hexane Sulphonic acid Sodium Monohydrate Salt and 1.36 grams of Potassium Dihydrogen Ortho Phosphate in 1000 mL of HPLC grade water, adjusted to pH 3.2 with Ortho Phosphoric acid.[4]
-
Flow Rate: 1.2 mL/min.[4]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 30 °C.
-
Run Time: Approximately 15 minutes.[4]
| Parameter | Condition |
| Column | Kromasil ODS C18 (150 x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Buffer:Acetonitrile (83:17 v/v) Buffer: 1g/L 1-Hexane Sulphonic acid Sodium Monohydrate Salt & 1.36 g/L KH₂PO₄, pH 3.2 with Orthophosphoric acid[4] |
| Flow Rate | 1.2 mL/min[4] |
| Detection | UV at 247 nm[4] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Retention Time | Tigecycline: ~7.6 min[4] |
Experimental Protocols
-
Tigecycline Stock Solution (1 mg/mL): Accurately weigh 10 mg of Tigecycline reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Store at 4 °C.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of Minocycline in the same manner as the Tigecycline stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Tigecycline stock solution with mobile phase to create calibration standards.
-
Calibration Standards in Plasma: Prepare calibration standards by spiking 190 µL of blank human plasma with 10 µL of the appropriate working standard solution to achieve the desired concentration range (e.g., 0.05 to 5 µg/mL).[5]
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations in the same manner as the calibration standards.
-
Pipette: Transfer 200 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add IS: Add 20 µL of the internal standard working solution (if used).
-
Precipitate: Add 400 µL of cold acetonitrile (or 5% trichloroacetic acid) to the plasma sample to precipitate proteins.[5][6]
-
Vortex: Vortex the mixture vigorously for 1 minute.
-
Centrifuge: Centrifuge the tubes at 10,000 rpm for 10 minutes at 4 °C.
-
Collect Supernatant: Carefully transfer the clear supernatant to a clean autosampler vial.
-
Inject: Inject 20 µL of the supernatant into the HPLC system.
Caption: Workflow for Tigecycline extraction and HPLC analysis.
Method Validation Summary
The described method has been validated based on parameters outlined in published literature. The results are summarized below.
| Parameter | Result |
| Linearity Range | 0.05 - 5 µg/mL[5] |
| Correlation Coefficient (r²) | > 0.998[5] |
| Limit of Detection (LOD) | 1.8 µg/mL (for bulk drug)[4] |
| Limit of Quantification (LOQ) | 0.05 µg/mL (in plasma)[5] |
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | < 15% | < 15% | 88.21% - 108.24%[5] |
| Medium | < 15% | < 15% | 88.21% - 108.24%[5] |
| High | < 15% | < 15% | 88.21% - 108.24%[5] |
| %RSD: Relative Standard Deviation |
| Parameter | Result |
| Extraction Recovery | 87.75% - 91.22%[5] |
Logical Relationship of Method Components
The success of this analytical method relies on the interplay between sample preparation, chromatographic separation, and detection. The protein precipitation step is critical for removing interfering macromolecules from the plasma. The C18 column provides the necessary hydrophobicity to retain Tigecycline, while the specific mobile phase composition and pH ensure sharp, symmetrical peaks with adequate resolution from endogenous plasma components.
Caption: Logical flow of the analytical quantification process.
Conclusion
The HPLC-UV method detailed in this application note is simple, rapid, accurate, and precise for the quantification of Tigecycline in human plasma. The protein precipitation sample preparation is straightforward and effective. This method is well-suited for therapeutic drug monitoring and for supporting clinical studies involving Tigecycline, providing a valuable tool for researchers and drug development professionals.
References
- 1. Establishment and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Tigecycline in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. sciforum.net [sciforum.net]
- 5. Simultaneous determination of colistin sulfate and tigecycline in human plasma by liquid chromatography-tandem mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Susceptibility Testing of Tigecycline Tetramesylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro susceptibility testing of tigecycline tetramesylate, a glycylcycline antimicrobial agent. Accurate susceptibility testing is crucial for clinical decision-making and for monitoring the emergence of resistance. This document outlines the standardized methods, interpretive criteria, and quality control parameters for determining the susceptibility of bacterial isolates to tigecycline.
Introduction
Tigecycline is a broad-spectrum antibiotic with activity against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. It is a derivative of minocycline and functions by inhibiting protein synthesis through binding to the 30S ribosomal subunit. Due to its unique mechanism of action, it often retains activity against bacteria resistant to other tetracyclines. However, accurate in vitro susceptibility testing is essential due to the potential for resistance and the observation of discrepancies between different testing methods.
Key Considerations for Tigecycline Susceptibility Testing
A critical factor in tigecycline susceptibility testing is the stability of the drug in solution. Tigecycline is known to be labile in solution, and its potency can decrease over time, particularly in the presence of oxygen. This instability can lead to falsely elevated Minimum Inhibitory Concentration (MIC) values. Therefore, it is strongly recommended to use freshly prepared media or to take measures to minimize drug degradation during testing. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines specify that for broth microdilution, the medium should be prepared fresh on the day of use (not more than 12 hours old).[1]
In Vitro Susceptibility Testing Methods
The most common methods for determining the in vitro susceptibility of bacteria to tigecycline are:
-
Broth Microdilution: The reference method for determining the MIC.
-
Disk Diffusion: A qualitative or semi-quantitative method that measures the zone of inhibition around an antibiotic-impregnated disk.
-
Gradient Diffusion: A quantitative method that uses a strip with a predefined antibiotic gradient to determine the MIC.
Quantitative Data Summary
Table 1: Tigecycline MIC Breakpoints (mg/L)
| Organism/Group | FDA (United States Food and Drug Administration) | EUCAST (European Committee on Antimicrobial Susceptibility Testing) |
| Enterobacterales | Susceptible: ≤2, Intermediate: 4, Resistant: ≥8 | Susceptible: ≤1, Resistant: >2 |
| Escherichia coli | Susceptible: ≤2, Intermediate: 4, Resistant: ≥8 | Susceptible: ≤0.5, Resistant: >0.5 |
| Staphylococcus aureus | Susceptible: ≤0.5 | Susceptible: ≤0.5, Resistant: >0.5 |
| Streptococcus spp. (not S. pneumoniae) | Susceptible: ≤0.25 | Susceptible: ≤0.25, Resistant: >0.5 |
| Enterococcus spp. | Susceptible: ≤0.25 | Susceptible: ≤0.25, Resistant: >0.5 |
Note: There is a notable discordance in the breakpoints for Enterobacterales between the FDA and EUCAST.[2][3]
Table 2: Tigecycline Disk Diffusion Zone Diameter Breakpoints (mm) for 15 µg disk
| Organism/Group | FDA (United States Food and Drug Administration) | EUCAST (European Committee on Antimicrobial Susceptibility Testing) |
| Enterobacterales | Susceptible: ≥19, Intermediate: 15-18, Resistant: ≤14 | Susceptible: ≥21, Resistant: <16 |
| Escherichia coli | Susceptible: ≥19, Intermediate: 15-18, Resistant: ≤14 | Susceptible: ≥18, Resistant: <18 |
| Staphylococcus aureus | Susceptible: ≥19 | - |
| Acinetobacter spp. | ≥16 (Susceptible), ≤12 (Resistant) (modified) | - |
Note: The FDA breakpoints for Enterobacteriaceae, when applied to Acinetobacter spp., can lead to high error rates. Modified breakpoints of ≥16 mm for susceptible and ≤12 mm for resistant have been suggested to improve accuracy.[4][5]
Experimental Protocols
Broth Microdilution Method
This is the gold standard for determining the MIC of tigecycline.
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), freshly prepared (less than 12 hours old)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluents (e.g., saline or broth)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
-
Quality control strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
Protocol:
-
Prepare Tigecycline Stock Solution: Aseptically prepare a stock solution of tigecycline in a suitable solvent (e.g., sterile distilled water) at a concentration of 1280 µg/mL.
-
Prepare Serial Dilutions: Perform serial two-fold dilutions of the tigecycline stock solution in CAMHB to achieve final concentrations typically ranging from 16 µg/mL to 0.008 µg/mL in the microtiter plate wells.
-
Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on a non-selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Inoculum Dilution: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation of Microtiter Plates: Add 50 µL of the diluted bacterial suspension to each well containing 50 µL of the serially diluted tigecycline, resulting in a final volume of 100 µL per well. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of tigecycline that completely inhibits visible growth of the organism.
Quality Control:
Concurrently test the appropriate quality control strains. The resulting MICs should fall within the acceptable ranges established by CLSI or EUCAST.
References
- 1. Tigecycline antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tigecycline for the treatment of multidrug-resistant Enterobacteriaceae: a systematic review of the evidence from microbiological and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Tigecycline Disk Diffusion Breakpoints of Acinetobacter spp.: a Clinical Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Tigecycline in Murine Thigh Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of tigecycline in murine thigh infection models. This information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of tigecycline against various bacterial pathogens.
Introduction
Tigecycline is a broad-spectrum glycylcycline antibiotic with activity against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The murine thigh infection model is a well-established and standardized preclinical model for evaluating the in vivo efficacy of antimicrobial agents. It allows for the determination of key PK/PD parameters that are predictive of clinical success. This document outlines the essential methodologies for employing tigecycline in this model.
Quantitative Data Summary
The following tables summarize key quantitative data for tigecycline derived from murine thigh infection models.
Table 1: Pharmacokinetic Parameters of Tigecycline in Murine Models
| Parameter | Value | Mouse Model Details | Citation |
| Half-life (t½) | 9.9 hours | Neutropenic mice, single subcutaneous doses of 6.25 to 50 mg/kg. | [1][2] |
| Protein Binding | Dose-dependent: 81.2% to 92.9% | Neutropenic mice. | [1][2] |
| Pharmacokinetic Model | Two-compartment model | Neutropenic mice infected with S. aureus. | [1][2] |
Table 2: Pharmacodynamic Parameters of Tigecycline against Staphylococcus aureus in a Neutropenic Murine Thigh Model
| Parameter | Value | Bacterial Strain(s) | Citation |
| Primary PD Driver | fAUC/MIC | Methicillin-susceptible S. aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) | [1][2] |
| Mean EI50 (50% effective exposure) | fAUC/MIC of 2.6 µg/ml (range: 0.6 to 5.1 µg/ml) | Seven distinct S. aureus isolates. | [1] |
| Mean EI80 (80% effective exposure) | fAUC/MIC of 5.4 µg/ml (range: 2.8 to 13 µg/ml) | Seven distinct S. aureus isolates. | [1] |
| Maximum Efficacy | 1.8 to 2.3 log10 CFU/ml reduction from 0-hour controls. | Various S. aureus isolates. | [1][2] |
Table 3: Pharmacodynamic Parameters of Tigecycline against Enterobacteriaceae in a Neutropenic Murine Thigh Model
| Parameter | Value | Bacterial Strain(s) | Citation |
| Primary PD Driver | fAUC/MIC | Escherichia coli and Klebsiella pneumoniae | [3] |
| Mean EI50 (50% effective exposure) | fAUC/MIC of 4.7 | 11 diverse E. coli and K. pneumoniae isolates. | [3] |
| Mean EI80 (80% effective exposure) | fAUC/MIC of 8.4 | 11 diverse E. coli and K. pneumoniae isolates. | [3] |
| Impact of Immune System | In non-neutropenic mice, EI50 and EI80 values were markedly reduced. | ESBL-producing E. coli and K. pneumoniae. | [3] |
Experimental Protocols
The following are detailed protocols for conducting murine thigh infection studies with tigecycline.
Animal Model Preparation (Neutropenic Model)
The neutropenic murine thigh infection model is standard for assessing antimicrobial efficacy without the influence of the host immune system.
-
Animal Selection : Use specific-pathogen-free, female ICR or BALB/c mice, weighing approximately 20-25 grams.
-
Induction of Neutropenia :
-
Administer cyclophosphamide intraperitoneally (IP) to render the mice neutropenic.
-
A common regimen is 150 mg/kg of body weight given four days prior to infection and a second dose of 100 mg/kg one day before infection.
-
-
Confirmation of Neutropenia : Neutropenia (neutrophil count <100/mm³) should be confirmed in a satellite group of animals on the day of infection.
Bacterial Inoculum Preparation
-
Bacterial Strains : Utilize clinically relevant strains of bacteria such as Staphylococcus aureus (including MRSA), Klebsiella pneumoniae, or Escherichia coli.
-
Culture Preparation :
-
Streak the bacterial isolate onto an appropriate agar plate (e.g., Tryptic Soy Agar with 5% sheep blood) and incubate overnight at 37°C.
-
Inoculate a single colony into a broth medium (e.g., Mueller-Hinton Broth) and incubate at 37°C with shaking until it reaches the logarithmic phase of growth.
-
-
Inoculum Standardization :
-
Centrifuge the bacterial suspension and wash the pellet with sterile saline.
-
Resuspend the pellet in sterile saline and adjust the bacterial density to achieve a final desired inoculum concentration (typically around 10^6 to 10^7 CFU/ml). The final inoculum size is usually 10^5 CFU per mouse thigh.
-
Thigh Infection Procedure
-
Anesthesia : Lightly anesthetize the mice using isoflurane or another suitable anesthetic.
-
Inoculation : Inject 0.1 ml of the prepared bacterial suspension intramuscularly into the posterior thigh muscle of each hind limb.
Tigecycline Preparation and Administration
-
Reconstitution : Tigecycline for injection is typically supplied as a lyophilized powder. Reconstitute the powder with a sterile diluent such as 0.9% Sodium Chloride Injection, USP, or 5% Dextrose Injection, USP, to a stock concentration of 10 mg/ml.
-
Dose Preparation : Prepare the desired doses by diluting the stock solution in sterile saline. Dosing can range from 1.56 mg/kg to 400 mg/kg total daily dose, administered as single or divided doses.
-
Administration :
-
Initiate treatment 2 hours post-infection.
-
Administer tigecycline subcutaneously (SC) in a volume of 0.2 ml.
-
Control animals should receive the vehicle (e.g., normal saline) on the same schedule.
-
Assessment of Efficacy
-
Sample Collection : At a predetermined time point (commonly 24 hours after initiation of therapy), euthanize the mice by CO2 asphyxiation followed by cervical dislocation.
-
Thigh Homogenization :
-
Aseptically dissect the entire thigh muscle.
-
Homogenize each thigh individually in a known volume of sterile saline (e.g., 5 ml).
-
-
Bacterial Quantification :
-
Perform serial dilutions of the thigh homogenates in sterile saline.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates overnight at 37°C.
-
-
Data Analysis :
-
Count the number of colonies on the plates to determine the number of colony-forming units (CFU) per thigh.
-
The efficacy of tigecycline is expressed as the change in log10 CFU per thigh compared to the bacterial burden in the thighs of control animals at the start and end of treatment.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow of the murine thigh infection model for tigecycline efficacy testing.
Pharmacodynamic Relationship Diagram
Caption: Relationship between tigecycline exposure and antibacterial effect.
References
Application Notes and Protocols for Tigecycline Tetramesylate Administration in Rodent Efficacy Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tigecycline is a broad-spectrum glycylcycline antibiotic effective against a variety of gram-positive and gram-negative bacteria, including multidrug-resistant strains.[1][2] These application notes provide detailed protocols for the preparation and administration of Tigecycline tetramesylate in rodent models for preclinical efficacy studies. The protocols emphasize proper formulation to ensure stability, accurate dosing, and appropriate administration routes to achieve reliable and reproducible results.
I. Formulation and Stability
Tigecycline is susceptible to degradation in solution, particularly through oxidation and epimerization, which can be accelerated by exposure to light and neutral to alkaline pH.[3][4] Therefore, proper handling and formulation are critical for maintaining its pharmacological activity.
Key Considerations:
-
pH: Tigecycline is more stable at a slightly acidic pH, but for parenteral injections, a neutral pH is often required.[3]
-
Light Sensitivity: Tigecycline solutions are sensitive to light and should be protected from exposure.[3][5]
-
Reconstitution: The lyophilized powder should be reconstituted with specific diluents. Sterile Water for Injection should not be used.[6]
Recommended Formulation for Enhanced Stability: For studies requiring a stable solution at neutral pH, a formulation containing antioxidants has been shown to improve stability.[3][5]
-
Vehicle Composition: 3 mg/mL ascorbic acid and 60 mg/mL pyruvate in sterile saline (0.9% sodium chloride), adjusted to pH 7.0.[3][7]
-
Preparation:
-
Prepare the vehicle by dissolving ascorbic acid and pyruvate in sterile saline.
-
Adjust the pH of the vehicle to 7.0.
-
Dissolve the this compound powder in the prepared vehicle to the desired stock concentration.
-
Protect the final solution from light by using amber vials or by wrapping the container in aluminum foil.[3][7]
-
Standard Reconstitution: For immediate use, Tigecycline can be reconstituted as follows:
-
Diluents: 0.9% Sodium Chloride Injection, USP; 5% Dextrose Injection, USP; or Lactated Ringer's Injection, USP.[8][9][10]
-
Procedure: Reconstitute the lyophilized powder to a stock concentration, typically 10 mg/mL, by gently swirling the vial until the drug is dissolved.[6][8][10]
II. Dosing and Administration
The dosage of tigecycline in rodent studies can vary significantly depending on the infection model, the pathogen's susceptibility (MIC), and the desired pharmacokinetic/pharmacodynamic (PK/PD) target. The ratio of the free drug area under the concentration-time curve to the MIC (fAUC/MIC) is considered the primary PK/PD index predicting efficacy.[11][12]
Table 1: Reported Tigecycline Dosages in Rodent Models
| Rodent Model | Infection Type | Dosage Range (mg/kg/day) | Administration Route | Reference |
|---|---|---|---|---|
| Neutropenic Murine Thigh | Staphylococcus aureus | 1.56 to 400 | Subcutaneous (SC) | [11] |
| NOD/SCID Mice | Pharmacokinetic Study | 50 | Intraperitoneal (IP) | [3][7] |
| Rat Pneumonia-Septicemia | Klebsiella pneumoniae | 25 | Not Specified | [13] |
| Rat Cystitis | Acinetobacter baumannii | 6.25 to 25 | Intravesical |[14] |
Administration Protocols:
1. Subcutaneous (SC) Administration:
-
Purpose: To provide a slower, more sustained release of the drug compared to intravenous administration.
-
Procedure:
-
Prepare the tigecycline solution at the desired concentration.
-
Gently lift the loose skin over the back or flank of the rodent to form a tent.
-
Insert a sterile needle (e.g., 25-27 gauge) into the base of the skin tent, parallel to the body.
-
Aspirate briefly to ensure a blood vessel has not been entered.
-
Inject the solution slowly. The typical injection volume for a mouse is 0.1-0.2 mL.[11]
-
Withdraw the needle and gently massage the area to aid dispersion.
-
2. Intraperitoneal (IP) Administration:
-
Purpose: Rapid absorption into the systemic circulation.
-
Procedure:
-
Restrain the rodent securely, tilting it slightly head-down to move the abdominal organs forward.
-
Insert a sterile needle (e.g., 25-27 gauge) into the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
-
Aspirate to ensure that the needle has not entered the intestines or bladder.
-
Inject the solution.
-
Withdraw the needle.
-
III. Pharmacokinetic Parameters
Understanding the pharmacokinetic profile of tigecycline in the chosen rodent model is essential for designing effective dosing regimens.
Table 2: Pharmacokinetic Parameters of Tigecycline in Mice
| Parameter | Value | Species/Model | Reference |
|---|---|---|---|
| Half-life (t½) | ~9.9 hours | Neutropenic Mice | [11] |
| Protein Binding | 74.9% to 92.9% (dose-dependent) | Mice | [11] |
| Volume of Distribution (Vd) | 7-10 L/kg (in humans, indicative of extensive tissue distribution) | Human | [2] |
| Primary Efficacy Driver | fAUC/MIC | Murine Thigh Infection Model |[11][12] |
IV. Experimental Workflow and Diagrams
Experimental Workflow for a Rodent Efficacy Study: The following diagram outlines a typical workflow for an in vivo efficacy study of tigecycline.
Caption: Experimental workflow for a rodent efficacy study of tigecycline.
Logical Relationship of PK/PD Parameters for Efficacy: This diagram illustrates the relationship between dosing, pharmacokinetics, and the ultimate measure of efficacy.
Caption: Relationship between dosing, PK/PD, and efficacy of tigecycline.
References
- 1. Pharmacokinetics of Tigecycline after Single and Multiple Doses in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tigecycline antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Formulation of Tigecycline Has Enhanced Stability and Sustained Antibacterial and Antileukemic Activity | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. globalrph.com [globalrph.com]
- 7. A Novel Formulation of Tigecycline Has Enhanced Stability and Sustained Antibacterial and Antileukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. Pharmacodynamics of Tigecycline against Phenotypically Diverse Staphylococcus aureus Isolates in a Murine Thigh Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics-Pharmacodynamics of Tigecycline in Patients with Community-Acquired Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application of Tigecycline Tetramesylate in Biofilm Eradication Assays
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Tigecycline, a glycylcycline antimicrobial agent, has demonstrated significant potential in combating bacterial biofilms, which are notoriously resistant to conventional antibiotic therapies. As a protein synthesis inhibitor, tigecycline acts by binding to the 30S ribosomal subunit, thereby blocking the entry of amino-acyl tRNA molecules and preventing peptide chain elongation.[1] This mechanism is not only effective against planktonic bacteria but also shows promise in the eradication of established biofilms, particularly those formed by Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.
The efficacy of tigecycline in biofilm eradication is attributed to several factors. At sub-inhibitory concentrations, tigecycline has been shown to modulate the expression of genes crucial for biofilm formation and virulence. For instance, in methicillin-resistant Staphylococcus aureus (MRSA), tigecycline can downregulate the expression of the icaC gene, which is involved in the synthesis of the polysaccharide intercellular adhesin (PIA) – a key component of the staphylococcal biofilm matrix.[2][3] Concurrently, it can also reduce the production of toxins like toxic shock syndrome toxin 1 (TSST-1).[2][3] However, it is noteworthy that in some instances, sub-inhibitory concentrations of tigecycline have been observed to increase the expression of certain adhesion-related genes in S. epidermidis, suggesting a complex, concentration-dependent effect on biofilm dynamics.[4][5]
Quantitative assessments of tigecycline's anti-biofilm activity often involve determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and, more specifically for biofilms, the Minimum Biofilm Eradication Concentration (MBEC). The MBEC is defined as the lowest concentration of an antimicrobial agent required to eradicate a mature biofilm.[2] Studies have consistently shown that the concentrations of tigecycline required to eradicate biofilms are significantly higher than those needed to inhibit planktonic growth.[6]
Tigecycline has also been investigated in combination with other antimicrobial agents to enhance its biofilm eradication capabilities. Synergistic effects have been reported when tigecycline is combined with agents like gentamicin or N-acetylcysteine, leading to a more significant reduction in viable biofilm-associated bacteria.
It is important to note that tigecycline exhibits poor activity against Pseudomonas aeruginosa biofilms due to intrinsic resistance mechanisms, such as the expression of efflux pumps that actively remove the antibiotic from the bacterial cell.
Data Presentation
The following tables summarize the quantitative data on the efficacy of tigecycline against staphylococcal biofilms from various studies.
Table 1: In Vitro Activity of Tigecycline against Planktonic and Biofilm-Embedded Staphylococcus aureus
| Parameter | Tigecycline Concentration (μg/mL) | Reference |
| MIC range | 0.125 - 0.5 | [7][8] |
| MBC range | >32 | [9] |
| MICadh range | 0.25 - 1 | [6] |
| MBEC range | 1 - >128 | [6] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MICadh: MIC for adherent cells; MBEC: Minimum Biofilm Eradication Concentration.
Table 2: In Vitro Activity of Tigecycline against Planktonic and Biofilm-Embedded Staphylococcus epidermidis
| Parameter | Tigecycline Concentration (μg/mL) | Reference |
| MIC range | 0.12 - 0.5 | [3] |
| MBC range | 0.12 - >32 | [9] |
| MICadh range | 0.25 - 1 | [3] |
| MBCadh range | 1 - 8 | [9] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MICadh: MIC for adherent cells; MBCadh: MBC for adherent cells.
Experimental Protocols
Crystal Violet Biofilm Eradication Assay
This protocol provides a method to quantify the effect of tigecycline on the eradication of pre-formed bacterial biofilms.
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Appropriate growth medium (e.g., Tryptic Soy Broth supplemented with 1% glucose - TSBG)
-
Tigecycline tetramesylate stock solution
-
Phosphate-buffered saline (PBS), sterile
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Microplate reader
Procedure:
-
Biofilm Formation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile TSBG. b. Dilute the suspension 1:100 in fresh TSBG. c. Add 200 µL of the diluted bacterial suspension to each well of a 96-well microtiter plate. d. Include wells with sterile TSBG only as a negative control. e. Incubate the plate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.[4]
-
Tigecycline Treatment: a. After incubation, gently remove the planktonic bacteria by washing the wells twice with 200 µL of sterile PBS. Be careful not to disturb the biofilm. b. Prepare serial dilutions of tigecycline in fresh TSBG in a separate plate. c. Add 200 µL of the tigecycline dilutions to the biofilm-containing wells. Include wells with fresh TSBG without tigecycline as a positive control for biofilm growth. d. Incubate the plate at 37°C for 24 hours.
-
Crystal Violet Staining: a. Discard the supernatant from the wells and wash twice with sterile PBS to remove non-adherent cells. b. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[4][10] c. Remove the crystal violet solution and wash the wells gently with sterile water until the water runs clear. d. Invert the plate and tap it on a paper towel to remove excess water. Allow the plate to air dry completely.
-
Quantification: a. Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[4] b. Incubate for 10-15 minutes at room temperature with gentle shaking. c. Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate.[4] d. Measure the absorbance at a wavelength between 570 and 595 nm using a microplate reader. e. The percentage of biofilm eradication can be calculated using the following formula: % Eradication = (1 - (OD_treated / OD_control)) * 100
Minimum Biofilm Eradication Concentration (MBEC) Assay
This protocol determines the minimum concentration of tigecycline required to eradicate a mature biofilm.
Materials:
-
MBEC device (e.g., Calgary Biofilm Device)
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., TSBG)
-
This compound stock solution
-
Sterile 96-well plates
-
Recovery medium (e.g., Tryptic Soy Agar - TSA)
-
Sonicator bath
Procedure:
-
Biofilm Formation: a. Prepare a bacterial inoculum as described in the Crystal Violet Assay protocol. b. Add 150 µL of the inoculum to each well of a 96-well plate. c. Place the peg lid of the MBEC device onto the plate, ensuring the pegs are submerged in the inoculum. d. Incubate at 37°C for 24-48 hours with gentle shaking to allow biofilm formation on the pegs.
-
Tigecycline Challenge: a. Prepare serial dilutions of tigecycline in fresh TSBG in a new 96-well plate. b. After biofilm formation, gently rinse the peg lid in a 96-well plate containing sterile PBS to remove planktonic bacteria. c. Transfer the peg lid to the plate containing the tigecycline dilutions. d. Incubate at 37°C for 24 hours.
-
Recovery and MBEC Determination: a. After the challenge, rinse the peg lid again in sterile PBS. b. Place the peg lid into a new 96-well plate containing 200 µL of fresh, antibiotic-free TSBG in each well. c. Disrupt the biofilms from the pegs into the recovery medium by sonication for 5-10 minutes.[2] d. After sonication, remove the peg lid. e. Incubate the recovery plate at 37°C for 24 hours. f. The MBEC is the lowest concentration of tigecycline that results in no bacterial growth (i.e., no turbidity) in the recovery wells.[2]
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
This protocol allows for the qualitative and quantitative assessment of biofilm structure and viability after treatment with tigecycline.[11]
Materials:
-
Biofilms grown on a suitable surface for microscopy (e.g., glass-bottom dishes, chamber slides)
-
This compound
-
Fluorescent stains for bacterial viability (e.g., LIVE/DEAD™ BacLight™ Bacterial Viability Kit containing SYTO 9 and propidium iodide)
-
Confocal laser scanning microscope
Procedure:
-
Biofilm Formation and Treatment: a. Grow biofilms on the microscopy-compatible surface as described in previous protocols. b. Treat the mature biofilms with the desired concentrations of tigecycline for 24 hours. Include an untreated control.
-
Staining: a. Gently rinse the biofilms with sterile PBS to remove planktonic cells and residual media. b. Prepare the fluorescent stain solution according to the manufacturer's instructions (e.g., a mixture of SYTO 9 and propidium iodide). c. Add the stain solution to the biofilms and incubate in the dark at room temperature for 15-30 minutes.
-
Microscopy: a. Gently rinse the stained biofilms with PBS to remove excess stain. b. Mount the sample on the confocal microscope stage. c. Acquire z-stack images of the biofilms using appropriate laser excitation and emission filters for the chosen stains (e.g., green channel for SYTO 9 and red channel for propidium iodide).
-
Image Analysis: a. Process the acquired z-stacks using imaging software (e.g., ImageJ, Imaris) to create 3D reconstructions of the biofilm structure. b. Quantify biofilm parameters such as biomass, thickness, and the ratio of live (green) to dead (red) cells to assess the effect of tigecycline treatment.
Mandatory Visualizations
Caption: Workflow for the Crystal Violet Biofilm Eradication Assay.
References
- 1. Biofilm formation and antibiotic susceptibility of Staphylococcus and Bacillus species isolated from human allogeneic skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. In Vitro Activity of Tigecycline against Staphylococcus epidermidis Growing in an Adherent-Cell Biofilm Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.igem.org [static.igem.org]
- 5. Defining conditions for biofilm inhibition and eradication assays for Gram-positive clinical reference strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 7. Pharmacodynamics of Tigecycline against Phenotypically Diverse Staphylococcus aureus Isolates in a Murine Thigh Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Tigecycline Activity Against Methicillin-Resistante Staphylococcus aureus Isolated from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Crystal violet staining protocol | Abcam [abcam.com]
- 11. Tools of the Trade: Image Analysis Programs for Confocal Laser-Scanning Microscopy Studies of Biofilms and Considerations for Their Use by Experimental Researchers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tigecycline Tetramesylate as a Selective Agent in Microbial Co-culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing tigecycline tetramesylate as a selective agent in microbial co-culture experiments. This document outlines the underlying principles, experimental protocols, and relevant data to facilitate the design and execution of studies requiring the differential growth of bacterial species.
Introduction to this compound
Tigecycline is a glycylcycline antibiotic, a derivative of minocycline, with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains.[1][2][3] Its mechanism of action involves binding to the bacterial 30S ribosomal subunit, which blocks the entry of amino-acyl tRNA molecules and inhibits protein synthesis.[1][4][5] This bacteriostatic action is effective against a wide array of clinically relevant pathogens.
A key feature of tigecycline for co-culture applications is its differential activity against various bacterial species. Notably, some bacteria, such as Pseudomonas aeruginosa and Proteus spp., exhibit intrinsic resistance to tigecycline.[3][5] This inherent resistance is often mediated by efflux pumps that actively remove the antibiotic from the bacterial cell. This differential susceptibility provides a basis for using tigecycline to select for the growth of resistant organisms in a mixed microbial population. Clinical observations have shown that prior use of tigecycline can be a risk factor for subsequent infections with P. aeruginosa, highlighting its selective pressure in a complex microbial environment.[6][7]
Data Presentation: Tigecycline Susceptibility
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of tigecycline for a range of bacterial species. This data is essential for determining an appropriate working concentration for selective co-culture experiments. The goal is to use a concentration of tigecycline that is high enough to inhibit the growth of susceptible species while allowing the proliferation of resistant species.
Table 1: Tigecycline MICs for Susceptible Bacterial Species
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MRSA) | 0.19 | 0.5 |
| Escherichia coli | ~0.125 | - |
| Klebsiella pneumoniae | - | - |
| Acinetobacter baumannii | 1.0 | 2.0 |
Data sourced from multiple in vitro studies. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.[8]
Table 2: Tigecycline MICs for Intrinsically Resistant Bacterial Species
| Bacterial Species | MIC Range (µg/mL) |
| Pseudomonas aeruginosa | 8 - 64 |
| Proteus mirabilis | Generally high |
| Morganella morganii | Generally high |
Data indicates the general resistance of these species to tigecycline.[5]
Experimental Protocols
The following protocols are designed as a starting point for researchers. Optimization may be required depending on the specific strains and experimental conditions.
Preparation of Tigecycline-Containing Selective Media
This protocol describes the preparation of a liquid growth medium supplemented with tigecycline for the selective growth of resistant bacteria in a co-culture.
Materials:
-
This compound powder
-
Appropriate growth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
Sterile water or appropriate solvent for tigecycline
-
Sterile filters (0.22 µm)
-
Sterile culture tubes or flasks
Procedure:
-
Prepare the desired growth medium according to the manufacturer's instructions and autoclave. Allow the medium to cool to room temperature.
-
Prepare a stock solution of this compound. For example, to prepare a 1 mg/mL (1000 µg/mL) stock solution, dissolve 10 mg of tigecycline powder in 10 mL of sterile water.
-
Filter-sterilize the tigecycline stock solution using a 0.22 µm syringe filter.
-
Determine the desired final concentration of tigecycline in the selective medium based on the MIC data in Tables 1 and 2. A starting concentration of 2-4 µg/mL is recommended to inhibit susceptible species like S. aureus and E. coli while permitting the growth of resistant species like P. aeruginosa.
-
Add the appropriate volume of the sterile tigecycline stock solution to the cooled, sterile growth medium to achieve the desired final concentration. For example, to prepare 100 mL of medium with a final tigecycline concentration of 4 µg/mL, add 400 µL of a 1 mg/mL stock solution.
-
Mix the medium thoroughly. The selective medium is now ready for use.
Note: It is recommended to prepare fresh tigecycline-containing medium for each experiment, as the stability of tigecycline in solution can be affected by storage conditions.[4]
Co-culture Experiment with Tigecycline Selection
This protocol outlines a method for establishing and maintaining a co-culture of a tigecycline-susceptible and a tigecycline-resistant bacterium, using the selective pressure of tigecycline.
Materials:
-
Overnight cultures of the desired bacterial strains (e.g., Staphylococcus aureus and Pseudomonas aeruginosa)
-
Tigecycline-containing selective medium (prepared as in Protocol 3.1)
-
Control medium (without tigecycline)
-
Spectrophotometer
-
Apparatus for serial dilutions and plate counting
-
Selective agar plates for differential counting (e.g., Mannitol Salt Agar for S. aureus and Cetrimide Agar for P. aeruginosa)
-
Incubator
Procedure:
-
Inoculate separate tubes of appropriate broth with the individual bacterial strains and incubate overnight at the optimal temperature (e.g., 37°C).
-
The next day, measure the optical density (OD₆₀₀) of the overnight cultures and adjust to a standardized starting concentration (e.g., OD₆₀₀ = 0.1).
-
Prepare the co-culture inocula by mixing equal volumes of the standardized cultures of the susceptible and resistant bacteria.
-
Set up the experimental conditions:
-
Test Condition: Inoculate the tigecycline-containing selective medium with the mixed culture.
-
Control 1 (Co-culture without selection): Inoculate the control medium (without tigecycline) with the mixed culture.
-
Control 2 (Monocultures): Inoculate separate tubes of both selective and control media with each individual bacterial strain.
-
-
Incubate all cultures under appropriate conditions (e.g., 37°C with shaking).
-
At regular time intervals (e.g., 0, 4, 8, 12, 24 hours), collect samples from each culture.
-
For each sample, perform serial dilutions and plate on selective agar plates to determine the colony-forming units per milliliter (CFU/mL) of each bacterial species.
-
Monitor the growth of each species in the different conditions over time. In the test condition, the susceptible species' growth should be inhibited, while the resistant species should proliferate.
Visualizations
The following diagrams illustrate key concepts related to the use of tigecycline as a selective agent.
Caption: Mechanism of action of tigecycline on the bacterial ribosome.
Caption: Workflow for a co-culture experiment using tigecycline selection.
Caption: Logical relationship of tigecycline's selective pressure.
References
- 1. Tigecycline antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coculture of Staphylococcus aureus with Pseudomonas aeruginosa Drives S. aureus towards Fermentative Metabolism and Reduced Viability in a Cystic Fibrosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High dose tigecycline in critically ill patients with severe infections due to multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tigecycline MIC Testing by Broth Dilution Requires Use of Fresh Medium or Addition of the Biocatalytic Oxygen-Reducing Reagent Oxyrase To Standardize the Test Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tigecycline - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 6. researchgate.net [researchgate.net]
- 7. Increasing frequency of Pseudomonas aeruginosa infections during tigecycline use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Note: High-Throughput Analysis of Tigecycline and its Metabolites using LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of tigecycline and its major metabolites in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This protocol is suitable for high-throughput analysis in clinical research and drug development settings, enabling pharmacokinetic and metabolic profiling of tigecycline.
Introduction
Tigecycline is a glycylcycline antibiotic with a broad spectrum of activity against various multidrug-resistant bacteria.[1] Understanding its metabolic fate is crucial for optimizing dosing regimens and ensuring patient safety. The primary metabolic pathways for tigecycline involve glucuronidation and amide hydrolysis followed by N-acetylation, leading to the formation of N-acetyl-9-aminominocycline and various glucuronide conjugates.[2] This application note provides a detailed protocol for the simultaneous analysis of tigecycline and its key metabolites using LC-MS/MS.
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of tigecycline.
Detailed Protocols
Sample Preparation
-
To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma.
-
Spike with 20 µL of internal standard working solution (e.g., tigecycline-d9 at 1000 ng/mL).[3]
-
Add 200 µL of acetonitrile to precipitate proteins.[3]
-
Vortex the mixture for 1 minute.[3]
-
Centrifuge at 12,000 rpm for 15 minutes at 4°C.[3]
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
Liquid Chromatography
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[4]
-
Mobile Phase A: 0.2% formic acid and 10 mM ammonium formate in water[4]
-
Mobile Phase B: Acetonitrile[4]
-
Flow Rate: 0.25 mL/min[4]
-
Gradient: A suitable gradient should be optimized to ensure separation of tigecycline from its metabolites and any matrix interference. A typical starting condition could be 95% A, followed by a linear gradient to 5% A over several minutes.
-
Injection Volume: 3 µL[3]
-
Column Temperature: 30°C
Mass Spectrometry
-
Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI[3]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Tigecycline | 586.2 | 513.1[4] |
| N-acetyl-9-aminominocycline | To be determined empirically | To be determined empirically |
| Tigecycline Glucuronide | To be determined empirically | To be determined empirically |
| Tigecycline-d9 (IS) | 595.1 | 514.0[4] |
Note: The m/z values for metabolites need to be determined through infusion experiments or predicted based on their structures.
-
Source Parameters: Optimized for maximum signal intensity of tigecycline and its metabolites. Typical parameters include:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 550°C[5]
-
Gas Flow Rates: Optimized for the specific instrument.
-
Quantitative Data Summary
The following tables summarize the quantitative performance of various published LC-MS/MS methods for tigecycline analysis.
Table 1: Linearity and Sensitivity of Tigecycline Quantification
| Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Human Plasma | 10 - 5000 | 10 | [4] |
| Human Plasma | 5 - 2000 | 5 | [6] |
| Human Plasma | 50 - 5000 | 50 | [3] |
| Human Plasma | 25 - 2000 | 25 | [7] |
| Cerebrospinal Fluid | 250 - 100,000 | 250 | [7] |
Table 2: Precision and Accuracy of Tigecycline Quantification in Human Plasma
| Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| 10 - 5000 | <9.27 | <9.27 | 90.06 - 107.13 | [4] |
| 5 - 2000 | <6.97 | <6.97 | -2.90 - 3.00 | [6] |
| 50 - 5000 | <7.2 | <7.2 | 93.4 - 101.8 | [3] |
Table 3: Recovery of Tigecycline from Human Plasma
| Extraction Method | Recovery (%) | Reference |
| Protein Precipitation | 87.2 | [6] |
Metabolic Pathway of Tigecycline
The major metabolic pathways of tigecycline are glucuronidation and amide hydrolysis followed by N-acetylation.[2]
References
- 1. Tigecycline (Tygacil): the first in the glycylcycline class of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism, excretion, and pharmacokinetics of [14C]tigecycline, a first-in-class glycylcycline antibiotic, after intravenous infusion to healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Tigecycline in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of tigecycline in human plasma by LC-MS/MS and its application to population pharmacokinetics study in Chinese patients with hospital-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an LC-MS/MS method for the determination of tigecycline in human plasma and cerebrospinal fluid and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Bacterial Efflux Pump Mechanisms Using Tigecycline Tetramesylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tigecycline, the first clinically available glycylcycline antibiotic, is a derivative of minocycline.[1][2] It is a broad-spectrum bacteriostatic agent that inhibits protein synthesis by binding to the 30S ribosomal subunit, effectively blocking the entry of amino-acyl tRNA into the A site of the ribosome.[1][2] A key feature of tigecycline is its ability to overcome common tetracycline resistance mechanisms, including ribosomal protection and efflux by many common pumps.[2][3] However, resistance to tigecycline has emerged, frequently mediated by the overexpression of chromosomally encoded multidrug resistance (MDR) efflux pumps of the Resistance-Nodulation-Division (RND) superfamily, such as AcrAB-TolC in Enterobacterales and AdeABC in Acinetobacter baumannii.[4][5][6] This makes tigecycline an invaluable tool for studying the activity and inhibition of these critical efflux systems.
These application notes provide detailed protocols for utilizing tigecycline tetramesylate to investigate and characterize efflux pump activity in bacteria.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Tigecycline Against Various Bacterial Strains
| Bacterial Species | Strain | Tigecycline MIC (mg/L) | Reference |
| Escherichia coli | ATCC 25922 | 0.125 - 0.5 | [1] |
| Staphylococcus aureus | ATCC 29213 | 0.12 - 0.5 | [1] |
| Enterococcus faecalis | ATCC 29212 | 0.03 - 0.25 | [1] |
| Klebsiella pneumoniae | KPC-producing isolates | MIC₅₀: 1, MIC₉₀: 4 | [5] |
| Acinetobacter baumannii | Clinical Isolates | 4 - 128 | [7] |
| Proteus mirabilis | Clinical Isolate (G151) | 4 | [8] |
Table 2: Effect of Efflux Pump Inhibitors (EPIs) on Tigecycline MIC
| Bacterial Species | Efflux Pump Inhibitor (EPI) | Fold Decrease in Tigecycline MIC | Efflux Pump Implicated | Reference |
| Klebsiella pneumoniae | NMP | 4 to 16-fold | AcrAB | [5] |
| Acinetobacter baumannii | Phenyl-Arginine-β-Naphthylamide (PAβN) | 4-fold | AdeABC | [3] |
| Acinetobacter baumannii | Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) | ≥ 4-fold | RND-type pumps | [6][9] |
| Staphylococcus aureus | Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) | 8 to 16-fold | MepA | [10] |
| Escherichia fergusonii | Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) | 2 to 4-fold | RND-type pumps | [11] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Tigecycline
This protocol follows the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound
-
Mueller-Hinton Broth (MHB), freshly prepared (<12 hours old)[1][12]
-
Bacterial cultures in logarithmic growth phase
-
96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Tigecycline Stock Solution: Prepare a stock solution of tigecycline in sterile distilled water. The exact concentration will depend on the desired final concentration range.
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, select several colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in fresh MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of tigecycline in fresh MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL. The concentration range should be selected to bracket the expected MIC.
-
Include a growth control well (MHB with no antibiotic) and a sterility control well (MHB only).
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours in ambient air.[1]
-
Reading the MIC: The MIC is the lowest concentration of tigecycline that completely inhibits visible growth of the organism, as detected by the unaided eye.[1]
Note: The activity of tigecycline is affected by dissolved oxygen. Therefore, it is crucial to use freshly prepared MHB (<12 hours old) for consistent results.[1][12]
Protocol 2: Efflux Pump Inhibition Assay
This assay determines the contribution of active efflux to tigecycline resistance by measuring the MIC in the presence of an efflux pump inhibitor (EPI).
Materials:
-
This compound
-
Efflux Pump Inhibitor (e.g., CCCP, NMP, PAβN)
-
Materials listed in Protocol 1
Procedure:
-
Determine the Sub-inhibitory Concentration of the EPI: Before the main experiment, determine the MIC of the EPI for the test organism to identify a sub-inhibitory concentration (typically 1/4 to 1/2 of the MIC) that does not affect bacterial growth on its own.
-
MIC Determination with EPI:
-
Follow the steps outlined in Protocol 1.
-
In a parallel set of microtiter plates, add the predetermined sub-inhibitory concentration of the EPI to all wells containing MHB before adding the tigecycline dilutions and the bacterial inoculum.
-
-
Incubation and Reading: Incubate and read the plates as described in Protocol 1.
-
Data Analysis: Compare the tigecycline MIC obtained in the absence of the EPI to the MIC obtained in the presence of the EPI. A four-fold or greater reduction in the tigecycline MIC in the presence of the EPI is considered indicative of active efflux.[3][6]
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression
This protocol measures the relative expression levels of efflux pump genes in response to tigecycline exposure.
Materials:
-
Bacterial cultures (test strain and control strain)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green-based)
-
Primers for the target efflux pump gene(s) and a housekeeping gene (e.g., 16S rRNA, rpoB)
-
qRT-PCR instrument
Procedure:
-
Bacterial Culture and Treatment:
-
Grow bacterial cultures to mid-logarithmic phase.
-
Expose the test culture to a sub-inhibitory concentration of tigecycline for a defined period. A non-treated culture serves as the control.
-
-
RNA Extraction:
-
Harvest the bacterial cells from both treated and untreated cultures by centrifugation.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the purified RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Set up the qRT-PCR reactions containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qRT-PCR master mix.
-
Run the reactions in a qRT-PCR instrument using a standard thermal cycling protocol (denaturation, annealing, extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target and housekeeping genes in the treated and untreated samples.
-
Calculate the relative gene expression using the ΔΔCt method. An increase in the relative expression of the efflux pump gene in the tigecycline-treated sample compared to the untreated control indicates upregulation of the pump.
-
Visualizations
References
- 1. Tigecycline MIC Testing by Broth Dilution Requires Use of Fresh Medium or Addition of the Biocatalytic Oxygen-Reducing Reagent Oxyrase To Standardize the Test Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Tigecycline? [synapse.patsnap.com]
- 3. Tigecycline Efflux as a Mechanism for Nonsusceptibility in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of tigecycline-resistance among Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tigecycline Susceptibility and the Role of Efflux Pumps in Tigecycline Resistance in KPC-Producing Klebsiella pneumoniae | PLOS One [journals.plos.org]
- 6. Role of efflux pumps in reduced susceptibility to tigecycline in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overexpression of the adeB Efflux Pump Gene in Tigecycline-Resistant Acinetobacter baumannii Clinical Isolates and Its Inhibition by (+)Usnic Acid as an Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AcrAB Multidrug Efflux Pump Is Associated with Reduced Levels of Susceptibility to Tigecycline (GAR-936) in Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Efflux Pumps and Different Genetic Contexts of tet(X4) Contribute to High Tigecycline Resistance in Escherichia fergusonii from Pigs [mdpi.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Tigecycline tetramesylate precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tigecycline tetramesylate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound precipitation in aqueous solutions?
A1: this compound precipitation and degradation are primarily influenced by several factors:
-
pH: Tigecycline is susceptible to oxidation at a pH greater than 7 due to its phenol group. At lower pH values, it is more prone to epimerization. Both processes lead to the formation of pharmacologically inactive products and can result in precipitation.[1][2]
-
Oxidation: The phenol group in tigecycline makes it vulnerable to oxidation, which is a major degradation pathway.[2] This is accelerated by the presence of dissolved oxygen in the aqueous solution.[3]
-
Concentration: Exceeding the solubility limit of tigecycline in a given solvent will lead to precipitation. For intravenous administration, the maximum recommended concentration in the infusion bag is 1 mg/mL.[4][5][6]
-
Temperature and Light: Exposure to higher temperatures and light can accelerate degradation processes.[7]
-
Choice of Solvent: Using inappropriate solvents for reconstitution can lead to precipitation. Sterile Water for Injection should not be used for reconstitution.[4]
Q2: My tigecycline solution has changed color to green or black. What does this indicate?
A2: A color change to green or black indicates degradation of the tigecycline product. The reconstituted solution should be a yellow to orange color. If discoloration is observed, the solution should be discarded.[4][5]
Q3: How can I enhance the stability of my this compound solution?
A3: Several methods can improve the stability of tigecycline solutions:
-
Use of Stabilizing Agents: The addition of antioxidants such as ascorbic acid (3 mg/mL) and pyruvate (60 mg/mL) to a saline solution at pH 7.0 has been shown to protect tigecycline from degradation for up to 7 days when protected from light.[1][8] Carbohydrates like lactose can also help stabilize tigecycline against epimerization at acidic pH.[9]
-
Proper Storage: Reconstituted solutions should be used promptly. If storage is necessary, they can be kept at room temperature (not exceeding 25°C/77°F) for up to 24 hours (6 hours in the vial and 18 hours in the IV bag).[7][8] Alternatively, they can be refrigerated at 2°C to 8°C (36°F to 46°F) for up to 48 hours.[5][7]
-
Control of pH: Maintaining an appropriate pH is crucial. The commercial formulation of tigecycline is adjusted to prevent oxidation.[1]
Troubleshooting Guide
Issue: Precipitation observed after reconstituting this compound.
This guide will help you identify the potential cause of precipitation and provide corrective actions.
Troubleshooting Workflow for Tigecycline Precipitation
Caption: Troubleshooting workflow for tigecycline precipitation.
Data Presentation
Table 1: Solubility of Tigecycline in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | 100 mg/mL | [10] |
| Water | 50 mg/mL (with sonication) | [11] |
| PBS (pH 7.2) | ~10 mg/mL | [12] |
| Ethanol | ~1 mg/mL | [12] |
| Methanol | Soluble | [13] |
| Dimethylformamide (DMF) | ~30 mg/mL | [12] |
Table 2: Stability of Reconstituted Tigecycline Solutions
| Storage Condition | Diluent | Stability Duration | Reference |
| Room Temperature (≤ 25°C) | 0.9% NaCl or 5% Dextrose | Up to 24 hours (6 hours in vial, 18 hours in IV bag) | [4][5] |
| Refrigerated (2°C - 8°C) | 0.9% NaCl or 5% Dextrose | Up to 48 hours | [5][7] |
| Room Temperature with Stabilizers | Saline (pH 7.0) with 3 mg/mL ascorbic acid and 60 mg/mL pyruvate (protected from light) | At least 7 days | [1][8] |
Experimental Protocols
Protocol 1: Standard Reconstitution and Dilution for Experimental Use
-
Reconstitution: Reconstitute a 50 mg vial of this compound with 5.3 mL of 0.9% Sodium Chloride Injection, USP, or 5% Dextrose Injection, USP.[4][5] This achieves a concentration of 10 mg/mL.
-
Dissolution: Gently swirl the vial until the powder is completely dissolved. Do not shake.[6] The resulting solution should be yellow to orange in color.[4]
-
Dilution: Immediately withdraw the required volume of the reconstituted solution and further dilute it in a larger volume of the same diluent to achieve the desired final concentration (not exceeding 1 mg/mL for applications mimicking intravenous administration).[4][6]
-
Visual Inspection: Visually inspect the final solution for any particulate matter or discoloration before use.[5]
Protocol 2: Preparation of a Stabilized Tigecycline Stock Solution
This protocol is based on a study that demonstrated enhanced stability.[1]
-
Prepare Stabilizing Solution: Prepare a saline solution (0.9% NaCl) containing 3 mg/mL of ascorbic acid and 60 mg/mL of pyruvate. Adjust the pH to 7.0.
-
Dissolve Tigecycline: Dissolve the this compound powder directly into the stabilized saline solution to a final concentration of 1 mg/mL.
-
Storage: Store the solution protected from light. This formulation has been shown to maintain tigecycline stability for at least 7 days at room temperature.[1]
Visualizations
Degradation Pathways of Tigecycline in Aqueous Solution
Caption: Primary degradation pathways of tigecycline.
References
- 1. A Novel Formulation of Tigecycline Has Enhanced Stability and Sustained Antibacterial and Antileukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breaking the stability barrier: a novel formulation for tigecycline offers extended clinical flexibility - MedCrave online [medcraveonline.com]
- 3. d-nb.info [d-nb.info]
- 4. globalrph.com [globalrph.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. droracle.ai [droracle.ai]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. droracle.ai [droracle.ai]
- 9. US7879828B2 - Tigecycline compositions and methods of preparation - Google Patents [patents.google.com]
- 10. selleckchem.com [selleckchem.com]
- 11. immunomart.com [immunomart.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. bioaustralis.com [bioaustralis.com]
Technical Support Center: Optimizing Tigecycline Tetramesylate Dosage for In Vivo Animal Studies
Welcome to the technical support center for the use of Tigecycline tetramesylate in pre-clinical animal research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing successful in vivo studies.
Frequently Asked Questions (FAQs)
1. How should I prepare this compound for in vivo administration?
Tigecycline is known for its limited stability in solution. The commercially available formulation, Tygacil®, is a lyophilized powder that should be reconstituted immediately before use.[1]
-
Reconstitution: Reconstitute the lyophilized powder with 0.9% Sodium Chloride Injection, 5% Dextrose Injection, or Lactated Ringer's Injection to a concentration of 10 mg/mL.[2] Gently swirl the vial to dissolve the powder; avoid vigorous shaking to prevent foaming. The reconstituted solution should be yellow to orange.[3]
-
Dilution: For administration, the reconstituted solution should be further diluted, typically to a final concentration of 1 mg/mL, in an intravenous bag for infusion.[1]
-
Stability: Even with stabilizing excipients like lactose monohydrate, reconstituted tigecycline is susceptible to oxidation and epimerization, which inactivates the drug.[1] It is recommended to use the solution immediately after preparation. Storage at room temperature should not exceed 6 hours after reconstitution and an additional 18 hours after dilution.[1]
2. What is a suitable vehicle for administering this compound to animals?
Saline (0.9% sodium chloride) is a commonly used and appropriate vehicle for parenteral administration of this compound in animal studies.[1] For oral administration, it's important to note that tigecycline has very low bioavailability.[4]
3. What are the key pharmacokinetic parameters of Tigecycline in common animal models?
The pharmacokinetics of tigecycline can vary depending on the animal model, dose, and route of administration. The ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) is a key predictor of its therapeutic effect.[5][6]
| Parameter | Mouse (Subcutaneous) | Turkey (Intravenous) | Turkey (Intramuscular) | Turkey (Subcutaneous) |
| Dose | 6.25 - 50 mg/kg[7][8] | 10 mg/kg[4] | 10 mg/kg[4] | 10 mg/kg[4] |
| Half-life (t½) | ~9.9 hours[7] | 23.49 ± 6.51 hours[4] | 25.42 ± 4.42 hours[4] | 26.62 ± 5.19 hours[4] |
| Bioavailability | N/A | 100% | 32.59 ± 5.99%[4] | 34.91 ± 9.62%[4] |
| Volume of Distribution (Vd) | Large (7-10 L/kg in humans)[5] | 14.85 ± 5.71 L/kg[4] | 14.68 ± 2.56 L/kg[4] | 15.37 ± 3.00 L/kg[4] |
Data presented as mean ± standard deviation where available.
4. What are the common adverse effects of Tigecycline observed in animal studies?
Preclinical studies in animals have reported several adverse effects that researchers should monitor for:
-
Gastrointestinal: Nausea and vomiting are the most common side effects observed in humans and are likely to occur in animals.[5][9][10]
-
Hematological: Decreased white and red blood cell counts and bone marrow hypocellularity have been reported in rats and dogs.[5]
-
Developmental: Tigecycline can cause bone discoloration and may be associated with permanent tooth discoloration if used during tooth development.[9] It has also been linked to reductions in fetal weight and an increased incidence of fetal loss in animal studies.[5]
-
Local Reactions: Reactions at the injection site can occur.[5]
5. How can I determine the optimal dose of Tigecycline for my in vivo efficacy study?
The optimal dose will depend on the animal model, the pathogen being studied (specifically its Minimum Inhibitory Concentration - MIC), and the site of infection. The pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with tigecycline efficacy is the free drug area under the curve to MIC ratio (fAUC/MIC).[8]
Troubleshooting Guide
Issue 1: Poor drug solubility or precipitation upon reconstitution.
-
Cause: Tigecycline's stability is pH-dependent. At pH values greater than 7, it is prone to oxidation, while at lower pH, it can undergo epimerization.[1]
-
Solution:
-
Ensure you are using the recommended reconstitution fluids (0.9% NaCl, 5% Dextrose, or Lactated Ringer's).[2]
-
The pH of the final solution should be controlled. The marketed formulation includes hydrochloric acid/sodium hydroxide to adjust the pH.[1]
-
Use the reconstituted solution immediately. Do not store for extended periods.
-
Issue 2: High toxicity or mortality in the treated animal group.
-
Cause: The administered dose may be exceeding the Maximum Tolerated Dose (MTD). The median lethal dose (LD50) in mice has been estimated at 124 mg/kg for males and 98 mg/kg for females via intravenous administration.[3]
-
Solution:
-
Conduct a dose-range-finding study to determine the MTD in your specific animal model and strain.
-
Start with lower doses and escalate gradually while closely monitoring for signs of toxicity.
-
Consider the route of administration, as this can significantly impact systemic exposure and toxicity.
-
Issue 3: Lack of efficacy in the treatment group.
-
Cause:
-
Inadequate Dosing: The dose may be too low to achieve the target fAUC/MIC for the specific pathogen.
-
Drug Instability: The drug may have degraded prior to or during administration.
-
Bacterial Resistance: The bacterial strain may have developed resistance to tigecycline.
-
-
Solution:
-
Dose Optimization: Review the literature for effective doses against similar pathogens. Consider conducting a pharmacokinetic study to determine the drug exposure in your animal model. The goal is to achieve an adequate fAUC/MIC ratio.[6]
-
Fresh Preparation: Always prepare fresh solutions of tigecycline immediately before administration.[1]
-
Confirm Susceptibility: Verify the MIC of your bacterial strain to tigecycline before initiating in vivo experiments.
-
Experimental Protocols & Visualizations
Protocol: Murine Thigh Infection Model for Pharmacodynamic Evaluation
This protocol is a standard method to assess the in vivo efficacy of antimicrobial agents.
-
Animal Preparation: Use immunocompetent or neutropenic mice (rendered neutropenic with cyclophosphamide).[8]
-
Inoculation: Inject a standardized bacterial suspension (e.g., S. aureus or E. coli) into the thigh muscle of the mice.[7][8]
-
Drug Administration: At a set time post-infection (e.g., 2 hours), administer this compound via the desired route (e.g., subcutaneous injection).[7][8]
-
Sample Collection: At various time points post-treatment, euthanize cohorts of mice and collect thigh tissue.
-
Bacterial Quantification: Homogenize the thigh tissue and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar plates.
-
Data Analysis: Compare the bacterial load in treated versus control groups to determine the efficacy of the treatment.
References
- 1. A Novel Formulation of Tigecycline Has Enhanced Stability and Sustained Antibacterial and Antileukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Pharmacokinetics of tigecycline in turkeys following different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tigecycline antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose optimisation based on pharmacokinetic/pharmacodynamic target of tigecycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics of Tigecycline against Phenotypically Diverse Staphylococcus aureus Isolates in a Murine Thigh Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Pharmacodynamic Profile of Tigecycline against Phenotypically Diverse Escherichia coli and Klebsiella pneumoniae Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. drugs.com [drugs.com]
Degradation pathways of Tigecycline tetramesylate under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tigecycline tetramesylate. The information is designed to address specific issues that may be encountered during experimental studies of its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for tigecycline under experimental conditions?
A1: Tigecycline primarily degrades via two main pathways: epimerization and oxidation.[1] Epimerization at the C4 position of the tetracycline ring is favored under acidic pH conditions.[1] Conversely, oxidation is more prevalent under basic or neutral pH conditions, leading to the formation of various oxidation products, including a notable "6-ene" impurity.[1] Degradation is also observed under thermal, photolytic, and hydrolytic stress.[2]
Q2: I am observing rapid degradation of my tigecycline solution. What are the likely causes?
A2: The rapid degradation of tigecycline in solution is a known issue due to its inherent instability.[3] Key factors that accelerate degradation include:
-
pH of the solution: As mentioned, acidic conditions promote epimerization, while basic conditions enhance oxidation.
-
Presence of oxygen: Tigecycline is susceptible to oxidative degradation, which is exacerbated by dissolved oxygen in the solution.[1]
-
Exposure to light: Photodegradation can occur, leading to the formation of multiple degradation products.[4]
-
Elevated temperature: Higher temperatures increase the rate of all degradation pathways, with thermal degradation being a significant factor.[5]
Q3: My HPLC chromatogram shows poor peak shape (e.g., tailing) for tigecycline. How can I improve this?
A3: Poor peak shape in HPLC analysis of tigecycline is a common challenge. This can often be attributed to the interaction of tigecycline with metal ions present in the HPLC system or the stationary phase. To mitigate this, consider the following:
-
Use of a chelating agent: Adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to the mobile phase can prevent the formation of metal-tigecycline complexes, thereby improving peak symmetry.[3]
-
Mobile phase pH adjustment: Optimizing the pH of the mobile phase is crucial. A slightly acidic pH (e.g., around 3.5) has been used successfully in some methods to achieve good separation and peak shape.[2]
-
Column selection: A C18 column is commonly used for tigecycline analysis.[2][6] Ensure the column is well-maintained and appropriate for the mobile phase conditions.
Q4: I am having difficulty separating tigecycline from its degradation products. What chromatographic conditions should I consider?
A4: Achieving good resolution between tigecycline and its numerous degradation products requires a well-developed stability-indicating HPLC method. Key parameters to optimize include:
-
Mobile Phase Composition: A common mobile phase consists of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer.[2] The ratio of these components should be carefully optimized.
-
pH of the Aqueous Phase: The pH of the buffer is critical for controlling the ionization state of tigecycline and its degradants, which in turn affects their retention and separation.
-
Gradient Elution: A gradient elution program, where the mobile phase composition is changed over time, is often necessary to resolve all the degradation products from the parent drug peak effectively.
-
Detector Wavelength: A UV detector set at approximately 250 nm is typically used for the analysis of tigecycline.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in degradation results between experiments. | Inconsistent preparation of stress solutions (acid, base, oxidizing agent). Fluctuations in temperature or light exposure. Variation in the initial concentration of tigecycline. | Ensure precise and consistent preparation of all reagents. Use a calibrated oven, water bath, and photostability chamber for controlled stress conditions. Prepare fresh tigecycline stock solutions for each experiment and verify the initial concentration. |
| Unexpected degradation products observed in control samples (unstressed). | Degradation of the stock solution. Contamination of the solvent or glassware. Instability of tigecycline in the analytical mobile phase. | Prepare fresh stock solutions immediately before use. Use high-purity solvents and thoroughly clean all glassware. Evaluate the stability of tigecycline in the mobile phase over the typical analysis time. |
| Formation of a precipitate during the degradation study. | Exceeding the solubility of tigecycline or its degradation products under the specific stress conditions. Reaction with components of the buffer or formulation excipients. | Adjust the concentration of tigecycline to remain within its solubility limits. If working with a formulated product, investigate potential interactions between the drug and excipients under stress. |
| Incomplete neutralization after acid or base hydrolysis. | Incorrect calculation of the neutralizing agent volume or concentration. Inefficient mixing. | Carefully calculate and add the appropriate amount of acid or base for neutralization, monitoring the pH. Ensure thorough mixing after adding the neutralizing agent. |
Data Presentation
Table 1: Summary of Tigecycline Degradation under Forced Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | Ambient | 12.5% | |
| Base Hydrolysis | 0.1 N NaOH | 24 hours | Ambient | 15.2% | |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Ambient | 18.9% | |
| Thermal Degradation | Solid State | 4 hours | 40°C | 25.6% | |
| Photolytic Degradation | UV Light | 4 hours | Ambient | 20.1% |
Experimental Protocols
Forced Degradation Studies
A general protocol for conducting forced degradation studies on tigecycline is as follows. Researchers should adapt the concentrations, times, and temperatures based on their specific experimental goals.
-
Preparation of Tigecycline Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or water for injection) to prepare a stock solution of known concentration (e.g., 100 µg/mL).
-
-
Acid Hydrolysis:
-
To a known volume of the tigecycline stock solution, add an equal volume of 0.1 N hydrochloric acid (HCl).
-
Keep the solution at room temperature for 24 hours.
-
After the specified time, neutralize the solution with an equivalent amount of 0.1 N sodium hydroxide (NaOH).
-
Dilute the final solution to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To a known volume of the tigecycline stock solution, add an equal volume of 0.1 N sodium hydroxide (NaOH).
-
Keep the solution at room temperature for 24 hours.
-
Neutralize the solution with an equivalent amount of 0.1 N hydrochloric acid (HCl).
-
Dilute the final solution to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
To a known volume of the tigecycline stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours.
-
Dilute the final solution to a suitable concentration for analysis.
-
-
Thermal Degradation:
-
Expose a known quantity of solid tigecycline powder to a temperature of 40°C in a hot air oven for 4 hours.
-
After exposure, dissolve the powder in a suitable solvent to achieve the desired concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a known quantity of solid tigecycline powder to UV light for 4 hours.
-
After exposure, dissolve the powder in a suitable solvent to achieve the desired concentration for analysis.
-
-
Analysis:
-
Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
The percentage of degradation is calculated by comparing the peak area of tigecycline in the stressed samples to that of the unstressed control.
-
Mandatory Visualization
Caption: Major degradation pathways of Tigecycline.
Caption: Experimental workflow for forced degradation studies.
References
- 1. US7879828B2 - Tigecycline compositions and methods of preparation - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
a bacteriostatic agent against Escherichia coli, Klebsiella pneumoniae, Enterococcus faecalis, and Staphylococcus aureus.
Welcome to the technical support center for Linezolid, a bacteriostatic agent of the oxazolidinone class. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during in vitro experiments involving Escherichia coli, Klebsiella pneumoniae, Enterococcus faecalis, and Staphylococcus aureus.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with Linezolid.
Question: Why am I observing inconsistent Minimum Inhibitory Concentration (MIC) values for the same bacterial strain?
Answer: Inconsistent MIC values for Linezolid can stem from several factors related to methodology and bacterial characteristics. It has been noted that Linezolid MICs can vary between laboratories even when using the same testing method.[1] Here are some common causes and solutions:
-
Trailing Endpoints: Some isolates, particularly staphylococci and enterococci, may exhibit "trailing growth," which is a faint haze of growth at concentrations above the true MIC.[1] This can make the endpoint difficult to determine accurately.
-
Solution: When performing broth microdilution, read the MIC as the lowest concentration that causes a significant inhibition of growth (e.g., ≥80% reduction) compared to the positive control. For agar-based methods like E-test, adhere strictly to the manufacturer's guidelines for interpreting the inhibition ellipse, especially when "fuzzy" zone borders are present.[2]
-
-
Inoculum Preparation: The density of the bacterial inoculum is critical for accurate MIC determination. An inoculum that is too dense can lead to falsely high MIC values, while a sparse inoculum may result in falsely low values.
-
Solution: Ensure that the bacterial suspension is standardized to the recommended turbidity (e.g., 0.5 McFarland standard) before inoculation.
-
-
Incubation Conditions: Variations in incubation time, temperature, and atmospheric conditions can affect bacterial growth and, consequently, MIC results.
-
Solution: Strictly adhere to the standardized incubation conditions outlined in your protocol (e.g., 35°C ± 2°C for 16-20 hours in ambient air for most non-fastidious bacteria).
-
-
Media and Reagents: The type of growth medium and the quality of the Linezolid stock solution can impact the results.
-
Solution: Use the recommended growth medium for the specific bacterial species being tested. Prepare fresh Linezolid stock solutions and store them appropriately to maintain potency.
-
Question: My automated susceptibility testing system is giving results that contradict my manual tests. What should I do?
Answer: Discrepancies between automated systems (like VITEK® or MicroScan®) and manual methods (broth microdilution, E-test) for Linezolid susceptibility testing have been reported.[1][2] Both false-susceptible and false-resistant results can occur with automated systems.[2]
-
Confirmation: If you observe a discrepancy, it is crucial to confirm the result using a reference method, such as broth microdilution, which is considered the gold standard.
-
System-Specific Issues: Be aware of any alerts or known issues issued by the manufacturer of your automated system regarding Linezolid testing.[1]
-
Strain-Specific Behavior: Some bacterial strains may exhibit growth characteristics that are not well-interpreted by the algorithms of automated systems.
Question: I am seeing "fuzzy" or indistinct zones of inhibition when performing disk diffusion or E-test for Linezolid. How should I interpret these results?
Answer: The phenomenon of "fuzzy" zone borders is a known issue with Linezolid susceptibility testing on agar.[2]
-
Reading the Innermost Edge: For staphylococci, it has been suggested that measuring the innermost edge of the zone of inhibition when using transmitted light may reduce the rate of very major errors.[1]
-
Follow Manufacturer's Guidance: Always refer to the specific instructions provided by the manufacturer of the diffusion disks or E-test strips for guidance on interpreting unclear endpoints.
-
Confirmation with Broth Microdilution: If you are unable to obtain a clear and confident reading, it is best to confirm the MIC using the broth microdilution method.
Frequently Asked Questions (FAQs)
This section provides answers to general questions about Linezolid.
1. What is the mechanism of action of Linezolid?
Linezolid is a protein synthesis inhibitor.[3][4] It belongs to the oxazolidinone class of antibiotics and has a unique mechanism of action that distinguishes it from many other protein synthesis inhibitors.[3] Linezolid binds to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome.[4][5] This binding prevents the formation of a functional 70S initiation complex, which is an essential step for the initiation of protein synthesis.[4][5] By blocking this initial step, Linezolid effectively halts the production of bacterial proteins, leading to a bacteriostatic effect against most susceptible organisms.[3]
2. What is the spectrum of activity of Linezolid against the specified bacteria?
Linezolid is primarily active against Gram-positive bacteria.[3] Its activity against the specified bacteria is as follows:
-
Staphylococcus aureus : Linezolid is effective against both methicillin-susceptible (S. aureus) (MSSA) and methicillin-resistant S. aureus (MRSA).[3]
-
Enterococcus faecalis : Linezolid is active against Enterococcus faecalis, including vancomycin-resistant enterococci (VRE).[3]
-
Escherichia coli and Klebsiella pneumoniae : Linezolid generally has limited activity against Gram-negative bacteria like E. coli and K. pneumoniae.[6] Resistance in these organisms is often due to drug efflux pumps.[6]
3. What are the expected MIC ranges for Linezolid against these bacteria?
The MIC values can vary depending on the specific strain and the testing method used. However, typical MIC ranges are summarized in the table below.
4. Can Linezolid be used in combination with other antibiotics?
In vitro studies have shown that when Linezolid is combined with other antimicrobial agents, the interaction is primarily indifferent.[6] Synergistic effects have been observed infrequently with some drugs, and antagonism is rare.[6]
5. How should I prepare and store Linezolid for in vitro experiments?
Linezolid is available as a powder for reconstitution. It is recommended to follow the manufacturer's instructions for preparing stock solutions. Generally, Linezolid can be dissolved in a suitable solvent like water or dimethyl sulfoxide (DMSO). Store stock solutions at -20°C or below to maintain stability. The intravenous injection form may exhibit a yellow color that can intensify over time without affecting its potency.[7]
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Linezolid against Target Bacteria
| Bacterium | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | 1 | 2 | ≤0.5 - 4 |
| Enterococcus faecalis | 1 | 2 | 0.25 - 2 |
| Escherichia coli | Not routinely tested; generally high | Not routinely tested; generally high | Not routinely tested; generally high |
| Klebsiella pneumoniae | Not routinely tested; generally high | Not routinely tested; generally high | Not routinely tested; generally high |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is compiled from multiple surveillance studies.[8][9][10]
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Materials:
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Linezolid stock solution
- Bacterial culture in the logarithmic growth phase
- 0.5 McFarland turbidity standard
- Sterile saline or broth for dilution
- Incubator (35°C ± 2°C)
2. Procedure:
- Preparation of Linezolid Dilutions:
- Prepare a series of twofold serial dilutions of Linezolid in CAMHB in the 96-well plate. The final concentration range should typically span from 0.06 to 64 µg/mL.
- Include a growth control well (no Linezolid) and a sterility control well (no bacteria).
- Inoculum Preparation:
- From a fresh culture, pick several colonies and suspend them in sterile saline or broth.
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
- Inoculation:
- Add the standardized bacterial inoculum to each well (except the sterility control) to a final volume of 100 µL.
- Incubation:
- Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
- Reading the Results:
- The MIC is the lowest concentration of Linezolid that completely inhibits visible growth of the organism as detected by the unaided eye. A slight haze or a single small button of growth at the bottom of the well may be disregarded.
Mandatory Visualizations
Mechanism of Action of Linezolid
Caption: Mechanism of Linezolid action on bacterial protein synthesis.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. journals.asm.org [journals.asm.org]
- 2. jmilabs.com [jmilabs.com]
- 3. Linezolid - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 5. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In vitro activities of linezolid combined with other antimicrobial agents against Staphylococci, Enterococci, Pneumococci, and selected gram-negative organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. anmfonline.org [anmfonline.org]
- 8. In Vitro Activity of Linezolid against Key Gram-Positive Organisms Isolated in the United States: Results of the LEADER 2004 Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. jmilabs.com [jmilabs.com]
Technical Support Center: Time-Dependent Bactericidal Activity and Post-Antibiotic Effect
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments related to time-dependent bactericidal activity and the prolonged post-antibiotic effect (PAE) of antimicrobial agents.
Frequently Asked Questions (FAQs)
Q1: What is time-dependent bactericidal activity?
Time-dependent bactericidal activity refers to a property of some antibiotics where their killing efficacy is more dependent on the duration the concentration of the drug remains above the minimum inhibitory concentration (MIC) rather than the peak concentration achieved.[1][2][3] For these agents, maintaining a steady concentration above the MIC is crucial for maximizing their therapeutic effect.
Q2: What is the Post-Antibiotic Effect (PAE)?
The Post-Antibiotic Effect (PAE) is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent, even when the concentration of the drug falls below the MIC.[4][5] This phenomenon is an important pharmacodynamic parameter as it can influence dosing schedules.[6] Antibiotics with a long PAE may allow for less frequent dosing, which can improve patient adherence and potentially reduce toxicity.[3][7]
Q3: Which antibiotic classes typically exhibit time-dependent killing and a prolonged PAE?
Antibiotic classes are generally categorized based on their primary killing characteristic (time-dependent vs. concentration-dependent) and the duration of their PAE.
-
Primarily Time-Dependent Killing with Minimal to No PAE: Beta-lactams (penicillins, cephalosporins) and monobactams are classic examples.[1][4] Their bactericidal activity is optimized by maximizing the time the drug concentration is above the MIC.[8]
-
Concentration-Dependent Killing with a Strong PAE: Aminoglycosides and fluoroquinolones are known for their concentration-dependent killing and a prolonged PAE.[3][4]
-
Time-Dependent Killing with a Moderate to Strong PAE: Some antibiotics, like macrolides, clindamycin, and tetracyclines, exhibit time-dependent killing but also have a significant PAE.[1][4]
Q4: What factors can influence the duration of the Post-Antibiotic Effect (PAE)?
Several factors can affect the length of the PAE, including:
-
The specific antibiotic and its mechanism of action. [9]
-
The bacterial species being tested. [3]
-
The concentration of the antibiotic and the duration of exposure. [6]
-
The growth phase of the bacteria at the time of exposure.
-
The composition of the culture medium. [10]
Q5: How is the Post-Antibiotic Effect (PAE) calculated?
The PAE is calculated using the following formula:
PAE = T - C
Where:
-
T is the time it takes for the bacterial count in the antibiotic-exposed culture to increase by 1 log10 after the antibiotic has been removed.
-
C is the time it takes for the bacterial count in the untreated control culture to increase by 1 log10.[10]
Troubleshooting Guides
Troubleshooting Common Issues in Time-Kill Kinetics Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inconsistent inoculum preparation.- Pipetting errors.- Uneven distribution of bacteria on agar plates. | - Ensure a homogenous bacterial suspension before inoculation.- Use calibrated pipettes and proper technique.- Ensure thorough spreading of the inoculum on the agar surface. |
| No bacterial killing observed | - Incorrect antibiotic concentration (below MIC).- Antibiotic degradation.- Bacterial resistance to the antibiotic. | - Confirm the MIC of the antibiotic against the test strain.- Prepare fresh antibiotic solutions for each experiment.- Verify the susceptibility of the bacterial strain. |
| Rapid regrowth of bacteria | - Incomplete removal of the antibiotic after exposure.- Short PAE of the tested antibiotic. | - Ensure adequate washing or dilution steps to remove the antibiotic.- Consider that the antibiotic may have a naturally short PAE. |
| Confluent growth on all plates | - Initial inoculum concentration is too high.- Inadequate serial dilutions. | - Optimize the starting inoculum to be within the countable range after dilution.- Perform a wider range of serial dilutions. |
Troubleshooting Common Issues in Post-Antibiotic Effect (PAE) Experiments
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Negative or no PAE observed for an antibiotic expected to have one | - Inadequate antibiotic exposure time or concentration.- Rapid degradation of the antibiotic.- The specific bacterial strain may not exhibit a PAE with the tested antibiotic. | - Ensure the antibiotic concentration is at least 10x MIC and the exposure time is sufficient (e.g., 1-2 hours).- Use freshly prepared antibiotic solutions.- Test different strains of the same bacterial species. |
| High variability in PAE duration | - Inconsistent timing of antibiotic removal.- Variation in the physiological state of the bacteria.- Temperature fluctuations during incubation. | - Standardize the timing of all experimental steps precisely.- Use bacteria from the same growth phase for all replicates.- Ensure a stable incubation temperature. |
| Difficulty in accurately determining the 1 log10 increase in CFU | - Infrequent sampling points.- Errors in colony counting. | - Increase the frequency of sampling, especially as the bacteria are expected to resume growth.- Use a colony counter or have counts verified by a second person. |
Data Presentation
Table 1: Post-Antibiotic Effect (PAE) of Various Antibiotics Against Common Bacterial Pathogens
| Antibiotic Class | Antibiotic | Bacterial Species | PAE Duration (hours) |
| Fluoroquinolones | Ciprofloxacin | Pseudomonas aeruginosa | 2 - 4[11] |
| Levofloxacin | Streptococcus pneumoniae | 0.5 - 6.5[12] | |
| Aminoglycosides | Gentamicin | Escherichia coli | 2 - 4[11] |
| Tobramycin | Pseudomonas aeruginosa | 2 - 4[11] | |
| Beta-lactams | Penicillin G | Bacillus anthracis | 1 - 2[13][14] |
| Imipenem | Escherichia coli | ~0[11] | |
| Macrolides | Erythromycin | Streptococcus pneumoniae | 1 - 6[12] |
| Azithromycin | Streptococcus pneumoniae | 1 - 6[12] |
Note: PAE durations can vary significantly based on experimental conditions.
Experimental Protocols
Detailed Methodology for Time-Kill Kinetics Assay
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][15]
-
Preparation of Inoculum:
-
From a fresh overnight culture plate, inoculate a single colony into a suitable broth medium.
-
Incubate at the optimal temperature with shaking until the culture reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL in the test tubes.
-
-
Assay Setup:
-
Prepare test tubes containing the desired concentrations of the antimicrobial agent in a suitable broth medium. Typically, concentrations ranging from 0.25x to 64x the MIC are tested.
-
Include a growth control tube containing only the broth medium and the bacterial inoculum.
-
Inoculate each tube (except for a sterility control) with the prepared bacterial suspension.
-
-
Incubation and Sampling:
-
Incubate all tubes at the optimal temperature with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[16]
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline (PBS).
-
Plate a known volume of the appropriate dilutions onto a suitable agar medium.
-
Incubate the plates at the optimal temperature until colonies are visible.
-
Count the number of colonies on the plates that have between 30 and 300 colonies.
-
-
Data Analysis:
-
Calculate the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL versus time for each antibiotic concentration and the growth control.
-
A bactericidal effect is generally defined as a ≥ 3-log10 reduction (99.9% killing) in CFU/mL from the initial inoculum.[15]
-
Detailed Methodology for In Vitro Post-Antibiotic Effect (PAE) Determination by Viable Count Method
This protocol is a standard method for determining the PAE of an antimicrobial agent.[10]
-
Preparation of Bacterial Culture:
-
Prepare a bacterial culture in the mid-logarithmic growth phase as described in the time-kill kinetics assay protocol.
-
Adjust the final inoculum concentration to approximately 5 x 10⁶ CFU/mL.
-
-
Antibiotic Exposure:
-
Prepare two sets of tubes: one containing the antibiotic at a concentration of 10x the MIC and a control set without the antibiotic.
-
Inoculate both sets of tubes with the prepared bacterial culture.
-
Incubate the tubes for a defined period, typically 1 or 2 hours, at the optimal temperature with shaking.[13]
-
-
Antibiotic Removal:
-
After the exposure period, remove the antibiotic by either:
-
Dilution: Dilute the culture 1:1000 in pre-warmed, antibiotic-free broth. This reduces the antibiotic concentration to a sub-inhibitory level.
-
Centrifugation and Washing: Centrifuge the culture, discard the supernatant, and resuspend the bacterial pellet in fresh, pre-warmed antibiotic-free broth. Repeat this washing step two to three times.
-
-
-
Regrowth Monitoring:
-
Incubate both the antibiotic-exposed and control cultures at the optimal temperature.
-
At hourly intervals, collect samples and perform viable plate counts as described in the time-kill kinetics assay protocol.
-
-
PAE Calculation:
-
Plot the log10 CFU/mL versus time for both the antibiotic-exposed and control cultures.
-
Determine the time (T) it takes for the antibiotic-exposed culture to increase by 1 log10 from the count at the time of antibiotic removal.
-
Determine the time (C) it takes for the control culture to increase by 1 log10 from the count at the same initial time point.
-
Calculate the PAE using the formula: PAE = T - C.[10]
-
Mandatory Visualizations
Caption: Workflow for a standard time-kill kinetics assay.
Caption: Experimental workflow for determining the Post-Antibiotic Effect (PAE).
Caption: Relationship between key pharmacodynamic concepts.
References
- 1. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 2. melp.nl [melp.nl]
- 3. m.youtube.com [m.youtube.com]
- 4. sketchviz.com [sketchviz.com]
- 5. Flowcharting Made Easy:. Visualize Your User Flow with Graphviz! | by D_Central_Station | Medium [medium.com]
- 6. Frontiers | β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward [frontiersin.org]
- 7. The postantibiotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Automatic procedures for measuring post-antibiotic effect and determining random errors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. emerypharma.com [emerypharma.com]
- 11. The post-antibiotic effect of antimicrobial combinations in a neutropenic murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. emerypharma.com [emerypharma.com]
- 16. embopress.org [embopress.org]
Technical Support Center: Investigating Compounds with Long Half-Lives (t½ ~18-21h) - Focus on Lumateperone
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with compounds exhibiting a long half-life in humans. While the initial query focused on a 27–42 hour half-life, this guide centers on the well-characterized atypical antipsychotic, Lumateperone , and its primary active metabolites, which have a clinically significant terminal half-life of approximately 18–21 hours.[1][2][3][4] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors with this and structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the reported half-life of Lumateperone and its major metabolites?
A1: The terminal elimination half-life of the parent compound, Lumateperone (also known as Caplyta), is approximately 18 hours following oral administration.[2][5][6][7] It has two primary active metabolites, IC200161 and IC200131, with reported half-lives of 20 and 21 hours, respectively.[1][3]
Q2: What is the primary mechanism of action for Lumateperone?
A2: Lumateperone possesses a unique mechanism of action, simultaneously modulating serotonin, dopamine, and glutamate neurotransmission.[3][8][9] It acts as a potent antagonist at serotonin 5-HT2A receptors, a presynaptic partial agonist and postsynaptic antagonist at dopamine D2 receptors, and an inhibitor of the serotonin transporter (SERT).[3][7][9] Additionally, it indirectly modulates glutamate signaling through its activity at D1 receptors.[2]
Q3: How is Lumateperone metabolized and what are the key enzymes involved?
A3: Lumateperone is extensively metabolized in the liver, with over 20 metabolites identified.[10] The primary metabolic pathways involve ketone reduction and N-demethylation.[1][7] Key enzymes involved in its metabolism include various uridine 5'-diphospho-glucuronosyltransferase (UGT) isoforms (UGT1A1, 1A4, 2B15), aldo-keto reductase (AKR) isoforms (AKR1C1, 1B10, 1C4), and cytochrome P450 (CYP) enzymes (CYP3A4, 2C8, 1A2).[2]
Q4: Are there known drug-drug interactions to be aware of during in vitro or in vivo studies?
A4: Yes, due to its metabolism by CYP3A4 and UGT enzymes, co-administration with strong or moderate CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., carbamazepine) should be avoided as they can significantly alter Lumateperone's plasma concentrations.[3][11][12] Caution is also advised when co-administered with other central nervous system (CNS) depressants.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in pharmacokinetic (PK) data across subjects. | Individual differences in metabolic enzyme activity (CYP3A4, UGTs). Co-administration of interacting compounds. Food effects. | 1. Genotype subjects for relevant CYP and UGT polymorphisms. 2. Screen for concomitant medications that are known CYP3A4/UGT inhibitors or inducers.[12] 3. Standardize food intake; administration with a high-fat meal can decrease Cmax and increase AUC.[13] |
| Unexpectedly low potency in in vitro receptor binding assays. | Compound degradation. Incorrect buffer or pH conditions. Non-specific binding. | 1. Verify compound integrity and purity via LC-MS. 2. Ensure buffer composition and pH are optimal for the target receptor. 3. Include appropriate controls for non-specific binding (e.g., using a high concentration of a known ligand). |
| Inconsistent results in cell-based functional assays. | Off-target effects. Cellular health and passage number. Variability in reagent concentrations. | 1. Use a panel of cell lines to test for off-target activities. 2. Maintain consistent cell culture conditions and use cells within a defined passage number range. 3. Prepare fresh reagents and perform concentration-response curves for all stimuli. |
| Difficulty replicating published findings on glutamatergic modulation. | Indirect mechanism of action. Specific experimental conditions required. | 1. Ensure the experimental system can detect indirect effects on NMDA receptor phosphorylation via D1 receptor activation.[2][9] 2. Replicate the specific cell types and stimulation conditions cited in the literature. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Lumateperone and its Active Metabolites
| Parameter | Lumateperone | Metabolite IC200161 | Metabolite IC200131 |
| Terminal Half-Life (t½) | ~18 hours[2][5][6][7] | ~20 hours[1][3] | ~21 hours[1][3] |
| Time to Peak Plasma Concentration (Tmax) | 1–2 hours[2][5] | Not specified | Not specified |
| Plasma Protein Binding | 97.4%[1][10] | Not specified | Not specified |
| Volume of Distribution (Vd) | ~4.1 L/kg (IV)[1][13] | Not specified | Not specified |
| Clearance (CL) | ~27.9 L/hour (IV)[1][6] | Not specified | Not specified |
Table 2: Receptor Binding Affinities (Ki) of Lumateperone
| Receptor/Transporter | Binding Affinity (Ki, nM) |
| Serotonin 5-HT2A | 0.54[3][7] |
| Dopamine D2 | 32[3][7][9] |
| Serotonin Transporter (SERT) | 33[6][7] |
| Dopamine D1 | 52[3][7][9] |
| Alpha-1 Adrenergic | 73[3] |
Experimental Protocols
Protocol: In Vitro Metabolism of Lumateperone using Human Liver Microsomes
Objective: To determine the in vitro metabolic stability of Lumateperone and identify its major metabolites.
Materials:
-
Lumateperone
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with 0.1% formic acid (quenching solution)
-
Control compounds (e.g., a rapidly metabolized compound and a stable compound)
-
LC-MS/MS system
Methodology:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of Lumateperone in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer (pH 7.4), HLM solution (final protein concentration of 0.5-1 mg/mL), and the NADPH regenerating system.
-
-
Initiation of Reaction:
-
Pre-warm the incubation mixture to 37°C for 5 minutes.
-
Add Lumateperone to the mixture to initiate the metabolic reaction (final substrate concentration typically 1-10 µM).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately add the aliquot to a tube containing ice-cold quenching solution (acetonitrile with an internal standard) to stop the reaction.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining parent compound (Lumateperone) at each time point.
-
Perform metabolite identification scans to characterize the major metabolic products.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of Lumateperone remaining versus time.
-
Calculate the in vitro half-life (t½) from the slope of the linear regression.
-
Characterize the mass-to-charge ratio (m/z) of potential metabolites and propose their structures based on expected metabolic pathways (e.g., reduction, N-demethylation).
-
Mandatory Visualizations
Caption: Lumateperone's multi-target signaling pathway.
Caption: Workflow for an in vitro metabolism study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Lumateperone - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Lumateperone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. psychiatryonline.org [psychiatryonline.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Lumateperone for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The role of lumateperone in the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Illuminating Hope for Mental Health: A Drug Review on Lumateperone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caplytahcp.com [caplytahcp.com]
- 12. Exploring the Pharmacological and Clinical Features of Lumateperone: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Impact of serum proteins on Tigecycline tetramesylate bioactivity in vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum proteins on the in vitro bioactivity of Tigecycline tetramesylate.
Frequently Asked Questions (FAQs)
Q1: What is Tigecycline and how does it work?
A1: Tigecycline is a broad-spectrum antibiotic belonging to the glycylcycline class, which is a derivative of minocycline.[1] Its mechanism of action involves inhibiting protein synthesis in bacteria by binding to the 30S ribosomal subunit, which blocks the entry of amino-acyl tRNA molecules into the A site of the ribosome.[2] This action prevents the incorporation of amino acid residues into elongating peptide chains, thereby halting protein production.[1] The glycylamido substitution at the 9-position of the minocycline core allows Tigecycline to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection.[2]
Q2: Why is the interaction with serum proteins important for in vitro antibiotic testing?
A2: Serum proteins, primarily albumin, can bind to drugs, including antibiotics. In in vitro settings, it is generally the unbound, or "free," fraction of the drug that is considered microbiologically active and able to exert its effect on bacteria. High protein binding can sequester the antibiotic, reducing its available concentration and potentially leading to an underestimation of its potency if only total drug concentration is considered. Therefore, understanding the extent of protein binding is crucial for correlating in vitro results with potential in vivo efficacy, where the unbound fraction determines tissue distribution and availability at the infection site.
Q3: How significantly do serum proteins, like human albumin, affect Tigecycline's bioactivity?
A3: Studies have shown that the presence of physiological concentrations of human albumin (e.g., 4 g/dL) does not nullify the antibacterial activity of Tigecycline.[3][4] In fact, the observed bioactivity of Tigecycline in the presence of albumin is often greater than what would be predicted based on its calculated free fraction alone.[3][4] This suggests that simply correcting for protein binding based on literature values may be unreliable for predicting its bactericidal or bacteriostatic effects.[3][4] For some bacterial strains like E. coli and E. faecium, Tigecycline maintains bactericidal activity even in the presence of albumin.[3][4]
Q4: What is the reported plasma protein binding percentage for Tigecycline?
A4: The in vitro plasma protein binding of Tigecycline is concentration-dependent.[5] Reported values show that as the total concentration of Tigecycline increases, the percentage of the drug that is bound to plasma proteins also increases.[5][6] Studies have reported binding percentages ranging from approximately 71% to 96% at various concentrations.[5] Another study noted dose-dependent binding in mice, ranging from 81.2% to 92.9%.[6] However, when physiological pH is carefully maintained, other studies suggest Tigecycline is only moderately bound.[7]
Q5: What are the key challenges when performing in vitro susceptibility testing for Tigecycline?
A5: A primary challenge is the relative instability of Tigecycline in solution, as it is susceptible to oxidation.[8][9] This instability necessitates that the testing medium (e.g., Mueller-Hinton broth) be prepared freshly on the day of use (not more than 12 hours old) to ensure accurate and reproducible Minimum Inhibitory Concentration (MIC) results.[5] Using aged media can lead to a decrease in Tigecycline's apparent activity, resulting in falsely elevated MIC values.[9]
Troubleshooting Guide
Problem: My observed Tigecycline MIC values in serum-supplemented media are significantly higher than in standard broth.
-
Question: Is this expected, and how can I interpret these results?
-
Answer: Yes, an increase in MIC in the presence of serum is expected due to protein binding, which reduces the free, active concentration of Tigecycline. However, studies indicate that Tigecycline's activity is greater than what the calculated free fraction would suggest.[3][4]
-
Troubleshooting Steps:
-
Run Controls: Always include a control experiment without serum to establish a baseline MIC.
-
Measure Free Concentration: If possible, use techniques like ultrafiltration to measure the unbound Tigecycline concentration in your serum-supplemented media. This provides a more accurate measure of the active drug concentration.
-
Use Physiological Concentrations: Ensure your serum or albumin concentrations mimic physiological conditions (e.g., 4 g/dL for human albumin).[3][4]
-
-
Problem: I am observing inconsistent or poor reproducibility in my Tigecycline bioassays.
-
Question: What are the common causes of variability in Tigecycline in vitro experiments?
-
Answer: The most common cause is the degradation of Tigecycline due to oxidation.[8][9] The age of the culture medium is a critical factor.
-
Troubleshooting Steps:
-
Use Fresh Media: As recommended by CLSI and EUCAST, always use freshly prepared Mueller-Hinton Broth (MHB) for susceptibility testing. The broth should be no more than 12 hours old at the time of panel preparation.[5]
-
Consider Stabilizers: For extended experiments, the use of oxygen-reducing agents like ascorbic acid and pyruvate has been shown to enhance the stability of Tigecycline in solution.[10] Another option is supplementing the medium with biocatalytic oxygen-reducing reagents.[9]
-
Protect from Light: Store Tigecycline solutions protected from light to prevent photodegradation.[10]
-
-
Problem: My time-kill curve assays show bacterial regrowth after an initial killing phase.
-
Question: Why is the bactericidal effect not sustained over 24 hours?
-
Answer: This could be due to several factors, including drug degradation or the selection of resistant subpopulations.
-
Troubleshooting Steps:
-
Verify Drug Stability: In time-kill experiments performed in aged media, regrowth after 24 hours has been observed, whereas fresh media supports sustained activity.[9] Ensure your experimental conditions maintain drug stability throughout the assay.
-
Check for Heteroresistance: Some bacterial populations may contain subpopulations with higher resistance. Continuous exposure to Tigecycline can select for these resistant variants.[11] Consider plating samples at different time points on agar with and without Tigecycline to check for resistant colonies.
-
Evaluate Inoculum Size: Ensure your starting inoculum is within the recommended range (e.g., 1.0-5.0 x 10^7 cfu/mL for certain protocols), as a very high inoculum can affect the outcome.[3][4]
-
-
Data Presentation
Table 1: Concentration-Dependent In Vitro Protein Binding of Tigecycline
| Tigecycline Concentration (µg/mL) | Plasma Protein Binding (%) | Source |
|---|---|---|
| 0.1 | 71 | [5] |
| 1.0 | 89 | [5] |
| 15.0 | 96 |[5] |
Table 2: Impact of Human Albumin (4 g/dL) on Tigecycline's Antibacterial Activity
| Bacterial Strain | Log₁₀ Reduction in cfu/mL at 12h (with Albumin) | Log₁₀ Reduction in cfu/mL at 24h (with Albumin) | Source |
|---|---|---|---|
| MRSA (hVISA) | ~2.8 | ~2.8 | [3][4] |
| Enterococcus faecium | >3.0 | >3.0 | [3][4] |
| Escherichia coli (ESBL) | >3.0 | >3.0 | [3][4] |
| Acinetobacter baumannii | 2.56 | Bacteriostatic Profile |[3][4] |
Table 3: Tigecycline MIC₅₀ and MIC₉₀ Values for Key Pathogens
| Pathogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Source |
|---|---|---|---|
| Staphylococcus aureus | 0.12 | 0.25 | [12] |
| Streptococcus pneumoniae | 0.015 | 0.03 | [12] |
| Enterococcus faecalis | 0.12 | 0.5 | [12] |
| Enterobacteriaceae | 0.25 - 0.5 | 0.5 - 1.0 | [12] |
| Acinetobacter baumannii | 0.5 | 1.0 |[12] |
Experimental Protocols
Protocol 1: Determination of Tigecycline Protein Binding by Ultrafiltration
-
Objective: To determine the unbound fraction of Tigecycline in the presence of human plasma or serum albumin.
-
Materials:
-
This compound standard
-
Human plasma or a solution of human serum albumin (e.g., 4 g/dL in phosphate-buffered saline, pH 7.4)
-
Centrifugal ultrafiltration devices (e.g., with a 10 kDa molecular weight cutoff)
-
Incubator or water bath set to 37°C
-
Centrifuge
-
HPLC or LC-MS/MS system for drug quantification
-
-
Methodology:
-
Sample Preparation: Spike human plasma or albumin solution with known concentrations of Tigecycline. Prepare multiple concentrations to assess dependency.
-
Incubation: Incubate the spiked samples at 37°C for a sufficient time (e.g., 30-60 minutes) to allow binding to reach equilibrium.
-
Ultrafiltration: Transfer an aliquot of the incubated sample to the ultrafiltration device.
-
Centrifugation: Centrifuge the device according to the manufacturer's instructions to separate the protein-free ultrafiltrate from the protein-bound fraction.
-
Quantification: Analyze the concentration of Tigecycline in the initial plasma sample (total concentration) and in the collected ultrafiltrate (unbound concentration) using a validated HPLC or LC-MS/MS method.
-
Calculation:
-
Unbound Fraction (%) = (Concentration in ultrafiltrate / Total concentration in plasma) x 100
-
Bound Fraction (%) = 100 - Unbound Fraction (%)
-
-
Protocol 2: Broth Microdilution MIC Assay with Serum Supplementation
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of Tigecycline against a bacterial isolate in a medium containing serum proteins.
-
Materials:
-
This compound
-
Freshly prepared cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Heat-inactivated human serum or human serum albumin
-
Bacterial isolate grown to log phase
-
96-well microtiter plates
-
-
Methodology:
-
Media Preparation: Prepare CAMHB supplemented with the desired concentration of serum or albumin (e.g., 50% serum or 4 g/dL albumin). Ensure the broth is used within 12 hours of preparation.
-
Tigecycline Dilution: Prepare a two-fold serial dilution of Tigecycline in the serum-supplemented CAMHB directly in the microtiter plate.
-
Inoculum Preparation: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ cfu/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (no drug) and a negative control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of Tigecycline that completely inhibits visible bacterial growth.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing serum protein impact.
Caption: Logical relationship of Tigecycline protein binding.
Caption: Troubleshooting logic for inconsistent MIC values.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional, Biophysical, and Structural Bases for Antibacterial Activity of Tigecycline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro effect of physiological concentrations of human albumin on the antibacterial activity of tigecycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tigecycline antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics of Tigecycline against Phenotypically Diverse Staphylococcus aureus Isolates in a Murine Thigh Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Formulation of Tigecycline Has Enhanced Stability and Sustained Antibacterial and Antileukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tigecycline MIC Testing by Broth Dilution Requires Use of Fresh Medium or Addition of the Biocatalytic Oxygen-Reducing Reagent Oxyrase To Standardize the Test Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel formulation of tigecycline has enhanced stability and sustained antibacterial and antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proteomics Study of the Synergistic Killing of Tigecycline in Combination With Aminoglycosides Against Carbapenem-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Activity of Tigecycline against Gram-Positive and Gram-Negative Pathogens as Evaluated by Broth Microdilution and Etest - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing High-Risk Clinical and Pre-Clinical Scenarios
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to mortality, adverse events (AEs), and the emergence of resistant isolates during their experiments.
Troubleshooting Guides
This section offers in-depth, step-by-step guidance for investigating and addressing specific high-risk issues that may arise during pre-clinical and clinical research.
Issue 1: Investigating an Unexpected Increase in Mortality Rates
Q1: We are observing a higher-than-expected mortality rate in our animal study for a novel kinase inhibitor. What steps should we take to investigate this?
A1: An unexpected increase in mortality is a critical event that requires immediate and systematic investigation. The following guide outlines a structured approach to identify the potential cause.
-
Immediate Pause and Verification:
-
Halt dosing in the affected cohort(s).
-
Verify the accuracy of dosing calculations, formulation, and administration route.
-
Confirm the health status and baseline characteristics of the animal cohort.
-
-
Necropsy and Histopathology:
-
Conduct immediate gross necropsy on all deceased animals.
-
Collect a comprehensive set of tissues, with a focus on organs with suspected toxicity based on the drug's mechanism of action (e.g., heart, liver, kidneys, lungs).
-
Perform detailed histopathological examination of fixed tissues to identify signs of cellular damage, inflammation, or other pathological changes.
-
-
Toxicology and Pharmacokinetics (PK) Analysis:
-
Collect blood and tissue samples from satellite animal groups (if available) at various time points to analyze drug exposure levels.
-
Determine if the observed mortality correlates with high drug concentrations (Cmax) or prolonged exposure (AUC).
-
Assess for the presence of any reactive metabolites.
-
-
Review of Study Procedures and Records:
-
Audit all study-related documentation, including animal health records, dosing records, and environmental monitoring logs.
-
Interview personnel involved in the study to identify any potential deviations from the protocol.
-
Caption: Workflow for investigating unexpected mortality in pre-clinical studies.
Issue 2: Managing and Reporting Serious Adverse Events (SAEs)
Q2: A participant in our Phase II trial has been hospitalized with severe neutropenia. How do we correctly classify and report this event?
A2: Any adverse event that is serious requires immediate and thorough documentation and reporting. Severe neutropenia leading to hospitalization is classified as a Serious Adverse Event (SAE).
| Adverse Event | Grade 1 (Mild) | Grade 2 (Moderate) | Grade 3 (Severe) | Grade 4 (Life-threatening) | Grade 5 (Death) |
| Neutropenia | 1.5 - <2.0 x 10⁹/L | 1.0 - <1.5 x 10⁹/L | 0.5 - <1.0 x 10⁹/L | <0.5 x 10⁹/L | Death |
| Nausea | Loss of appetite without alteration in eating habits | Oral intake decreased without significant weight loss | Inadequate oral intake | Life-threatening consequences | Death |
| Hypertension | Asymptomatic, transient (<24 hrs) | Recurrent or persistent; symptomatic | Severe; intervention indicated | Life-threatening consequences | Death |
This table provides a simplified representation. Researchers should always refer to the latest version of the CTCAE for comprehensive grading.
The following decision tree illustrates the process of classifying and reporting an adverse event.
Caption: Decision tree for the classification and reporting of adverse events.
Issue 3: Emergence of Drug-Resistant Isolates
Q3: We suspect the emergence of drug-resistant cancer cells in our long-term in vitro culture. What is an effective method to screen for known resistance mutations?
A3: The emergence of drug resistance is a common challenge. A targeted and sensitive method like allele-specific PCR is excellent for screening for known point mutations that confer resistance.
This protocol is designed to detect a hypothetical resistance-conferring single nucleotide polymorphism (SNP).
-
Primer Design:
-
Design two forward primers: one specific to the wild-type (WT) allele and one specific to the mutant (resistance) allele. The 3' end of each primer should correspond to the SNP location.
-
Design a single common reverse primer.
-
-
DNA Extraction:
-
Isolate genomic DNA from both the suspected resistant cell line and a known sensitive (WT) cell line using a standard DNA extraction kit.
-
Quantify the DNA and normalize the concentration for all samples.
-
-
PCR Amplification:
-
Set up two separate PCR reactions for each DNA sample:
-
Reaction A: WT-specific forward primer + common reverse primer.
-
Reaction B: Mutant-specific forward primer + common reverse primer.
-
-
Include positive controls (known WT and mutant DNA) and a no-template control.
-
Run the PCR using an appropriate annealing temperature to ensure primer specificity.
-
-
Gel Electrophoresis:
-
Analyze the PCR products on a 2% agarose gel.
-
Interpretation:
-
Sensitive (WT) cells: Amplification only in Reaction A.
-
Resistant (mutant) cells: Amplification only in Reaction B.
-
Heterozygous cells: Amplification in both Reaction A and B.
-
-
| Method | Principle | Speed | Cost | Sensitivity | Throughput |
| Allele-Specific PCR | Differential amplification of alleles | Fast | Low | High (for known mutations) | Low-Medium |
| Sanger Sequencing | Dideoxy chain termination | Medium | Medium | Low (~20% allele frequency) | Low |
| Next-Generation Sequencing (NGS) | Massively parallel sequencing | Slow | High | Very High (<1% allele frequency) | High |
| qRT-PCR | Real-time detection of amplification | Fast | Medium | High (for known mutations) | High |
The following diagram illustrates a simplified pathway where the upregulation of an efflux pump (e.g., P-glycoprotein) leads to drug resistance.
Caption: Mechanism of drug resistance via an overexpressed efflux pump.
Frequently Asked Questions (FAQs)
Q: What is the difference between an "adverse event" (AE) and an "adverse drug reaction" (ADR)? A: An adverse event (AE) is any untoward medical occurrence in a study participant, which does not necessarily have a causal relationship with the treatment.[1] An adverse drug reaction (ADR), however, implies that a causal relationship between the drug and the event is suspected.[1]
Q: If a clinical trial participant dies, is it always considered a Serious Adverse Event (SAE)? A: Yes, a death of a participant during a clinical trial is always classified as an SAE, regardless of whether it is considered related to the investigational product.[2] It must be reported immediately to the study sponsor.[2][3]
Q: What are the primary molecular methods for detecting antimicrobial resistance? A: The most common molecular methods include Polymerase Chain Reaction (PCR) to detect specific resistance genes, DNA microarrays to screen for multiple genes simultaneously, and whole-genome sequencing (WGS) for a comprehensive analysis of all potential resistance mechanisms.[4][5]
Q: What are some common risk factors for mortality in patients with infectious diseases? A: Studies, particularly from the COVID-19 pandemic, have identified several key risk factors. These consistently include older age, male sex, and pre-existing conditions such as cardiovascular disease, hypertension, diabetes, and obesity.[6][7]
Q: How can we minimize the risk of generating resistant isolates in our cell culture experiments? A: To minimize resistance, use the lowest effective concentration of the drug, avoid prolonged continuous exposure by using intermittent dosing schedules, and consider using combination therapies that target different pathways. Regularly bank and test cell stocks to monitor for genotypic or phenotypic changes.
References
- 1. research.sgnhc.org.np [research.sgnhc.org.np]
- 2. droracle.ai [droracle.ai]
- 3. ro.hksyu.edu [ro.hksyu.edu]
- 4. journals.asm.org [journals.asm.org]
- 5. Current and Future Technologies for the Detection of Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical risk factors for mortality in an analysis of 1375 patients admitted for COVID treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New study identifies greatest risk factors of mortality from COVID-19 | EurekAlert! [eurekalert.org]
Technical Support Center: Investigating the Adverse Effects of Tigecycline in Critically Ill Patients
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the higher risk of adverse effects associated with tigecycline use in critically ill patients.
Frequently Asked Questions (FAQs)
Q1: What are the primary adverse effects of tigecycline observed in critically ill patients?
A1: Clinical studies and meta-analyses have identified several significant adverse effects of tigecycline in critically ill patient populations. These include an increased risk of all-cause mortality, drug-induced liver injury (DILI), coagulopathy characterized by hypofibrinogenemia, and pancreatitis.[1][2][3] Gastrointestinal issues such as nausea and vomiting are also common but are generally less severe.
Q2: What is the evidence for increased mortality associated with tigecycline in ICU patients?
A2: Multiple meta-analyses of clinical trials have indicated a higher risk of death in patients treated with tigecycline compared to those receiving other antibiotics.[1][2] An FDA analysis also highlighted this increased mortality risk.[2] The exact cause is not fully understood but may be related to lower efficacy in severe infections, leading to progression of the underlying illness.
Q3: What are the known risk factors for developing tigecycline-induced liver injury (DILI)?
A3: Prolonged duration of therapy (greater than 10 days) is a significant risk factor for tigecycline-induced liver injury.[2] Other identified risk factors include pre-existing liver impairment and the use of higher doses.[4] The pattern of liver injury is often cholestatic or mixed.[5][6]
Q4: How does tigecycline affect the coagulation system?
A4: Tigecycline can induce coagulopathy, primarily manifesting as a dose- and time-dependent decrease in fibrinogen levels (hypofibrinogenemia).[3][7] This can lead to a prolongation of prothrombin time (PT) and activated partial thromboplastin time (aPTT).[8] The exact mechanism is not fully elucidated but may involve interference with fibrinogen synthesis or function.
Q5: Is pancreatitis a recognized adverse effect of tigecycline?
A5: Yes, acute pancreatitis has been reported as a rare but serious adverse effect of tigecycline.[6] The mechanism is not well understood, but it is a recognized complication that requires monitoring in patients receiving this antibiotic.
Q6: How does tigecycline impact the gut microbiome of critically ill patients?
A6: Like many broad-spectrum antibiotics, tigecycline can significantly alter the composition and diversity of the gut microbiota.[9][10] This dysbiosis can potentially lead to a decreased presence of beneficial bacteria and an overgrowth of opportunistic pathogens.[10] The long-term consequences of these changes in critically ill patients are an area of ongoing research.[11]
Data Presentation: Summary of Adverse Effects
Table 1: Incidence of Key Adverse Effects of Tigecycline in Clinical Studies
| Adverse Effect | Incidence Rate | Key Findings | Citations |
| Increased Mortality | Risk difference of 0.6% (95% CI 0.1-1.2%) vs. comparators | Consistent finding across multiple meta-analyses. | [1][2] |
| Drug-Induced Liver Injury (DILI) | 2% to 5% (mild, transient elevations) | Higher incidence with prolonged therapy; often cholestatic. | [2][5] |
| Coagulopathy (Hypofibrinogenemia) | Dose- and time-dependent | Manifests as decreased fibrinogen, prolonged PT and aPTT. | [3][7][8] |
| Pancreatitis | Rare, but reported | Acute pancreatitis is a recognized serious adverse event. | [6] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Tigecycline-Induced Hepatotoxicity
Objective: To evaluate the cytotoxic effects of tigecycline on human liver cells.
Cell Line: HepG2 (human hepatoma cell line)
Methodology:
-
Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Tigecycline Treatment: Prepare a stock solution of tigecycline in sterile water. Dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 10, 50, 100, 200, 500 µM). Replace the culture medium in the 96-well plates with the tigecycline-containing medium. Include a vehicle control (medium with the highest concentration of the vehicle used to dissolve tigecycline) and a positive control (e.g., a known hepatotoxic drug like acetaminophen).
-
Incubation: Incubate the cells with tigecycline for 24, 48, and 72 hours.
-
Cytotoxicity Assay (MTT Assay):
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) of tigecycline.
Protocol 2: In Vitro Investigation of Tigecycline-Induced Coagulopathy
Objective: To assess the effect of tigecycline on plasma coagulation parameters.
Materials:
-
Pooled normal human plasma
-
Tigecycline
-
Reagents for Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) assays
-
Fibrinogen assay kit
Methodology:
-
Sample Preparation: Prepare a stock solution of tigecycline in sterile water. Spike pooled normal human plasma with increasing concentrations of tigecycline (e.g., 0, 10, 50, 100, 200 µg/mL).
-
Incubation: Incubate the tigecycline-spiked plasma samples at 37°C for 1 hour.
-
Coagulation Assays:
-
PT Assay: Perform the PT assay according to the manufacturer's instructions. Briefly, pre-warm the tigecycline-spiked plasma and the PT reagent to 37°C. Add the PT reagent to the plasma and measure the time to clot formation.
-
aPTT Assay: Perform the aPTT assay according to the manufacturer's instructions. Briefly, pre-warm the tigecycline-spiked plasma and the aPTT reagent to 37°C. Add the aPTT reagent to the plasma, incubate for a specified time, and then add calcium chloride to initiate clotting. Measure the time to clot formation.
-
Fibrinogen Assay: Measure the fibrinogen concentration in the tigecycline-spiked plasma samples using a commercially available kit, following the manufacturer's protocol.
-
-
Data Analysis: Compare the PT, aPTT, and fibrinogen levels of the tigecycline-spiked samples to the control (plasma without tigecycline).
Protocol 3: Analysis of Tigecycline's Impact on the Gut Microbiome
Objective: To characterize the changes in the gut microbial community composition following tigecycline treatment in an animal model.
Animal Model: C57BL/6 mice
Methodology:
-
Animal Acclimation: Acclimate male C57BL/6 mice (8-10 weeks old) for one week under standard laboratory conditions.
-
Tigecycline Administration: Administer tigecycline (e.g., 50 mg/kg) or a vehicle control (sterile saline) to the mice via intraperitoneal injection once daily for 7 days.
-
Fecal Sample Collection: Collect fecal pellets from each mouse at baseline (before treatment), during treatment (e.g., day 3 and day 7), and after treatment (e.g., day 14). Immediately freeze the samples at -80°C.
-
DNA Extraction: Extract total bacterial DNA from the fecal samples using a commercially available fecal DNA extraction kit.
-
16S rRNA Gene Amplification and Sequencing:
-
Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal primers.
-
Perform sequencing of the amplicons on an Illumina MiSeq platform.
-
-
Bioinformatic Analysis:
-
Process the raw sequencing data using a pipeline such as QIIME 2.
-
Perform quality filtering, denoising, and chimera removal.
-
Cluster sequences into Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the ASVs.
-
Analyze alpha diversity (e.g., Shannon index, Chao1) and beta diversity (e.g., Bray-Curtis dissimilarity, UniFrac) to assess changes in the microbial community structure.
-
Identify specific bacterial taxa that are significantly altered by tigecycline treatment.
-
Mandatory Visualization
Caption: Workflow for in vitro assessment of tigecycline-induced hepatotoxicity.
Caption: Potential signaling pathways involved in tigecycline-induced adverse effects.
Troubleshooting Guides
Issue 1: High variability in in vitro hepatotoxicity assay results.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and work quickly to prevent cells from settling.
-
-
Possible Cause 2: Edge effects in 96-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile PBS or culture medium to maintain humidity.
-
-
Possible Cause 3: Contamination.
-
Solution: Regularly check cell cultures for signs of contamination. Use sterile techniques and periodically test for mycoplasma.
-
Issue 2: Inconsistent results in coagulation assays.
-
Possible Cause 1: Improper sample handling.
-
Solution: Ensure plasma samples are properly collected, processed, and stored according to standard protocols to avoid premature activation or degradation of coagulation factors.
-
-
Possible Cause 2: Reagent variability.
-
Solution: Use reagents from the same lot for an entire experiment. Ensure reagents are properly stored and reconstituted according to the manufacturer's instructions.
-
-
Possible Cause 3: Instrument calibration.
-
Solution: Regularly calibrate the coagulometer according to the manufacturer's guidelines.
-
Issue 3: Low DNA yield from fecal samples for microbiome analysis.
-
Possible Cause 1: Inefficient DNA extraction method.
-
Solution: Use a DNA extraction kit specifically designed for fecal samples, which includes a bead-beating step to effectively lyse bacterial cells.
-
-
Possible Cause 2: Presence of PCR inhibitors.
-
Solution: Ensure the DNA extraction protocol includes steps to remove PCR inhibitors commonly found in feces, such as humic acids. Consider using a commercial inhibitor removal kit if necessary.
-
Issue 4: Difficulty in interpreting microbiome data.
-
Possible Cause 1: Batch effects.
-
Solution: If samples are processed in multiple batches, include technical replicates across batches to assess and potentially correct for batch effects during bioinformatic analysis.
-
-
Possible Cause 2: Insufficient sequencing depth.
-
Solution: Ensure adequate sequencing depth to capture the diversity of the microbial community, especially for detecting less abundant taxa. Perform a rarefaction analysis to determine if sequencing depth was sufficient.
-
References
- 1. Drug-induced liver injury: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tigecycline - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Tigecycline Dosing Strategies in Critically Ill Liver-Impaired Patients [mdpi.com]
- 5. ijmscrs.com [ijmscrs.com]
- 6. clinmedjournals.org [clinmedjournals.org]
- 7. Impact of Tigecycline on Coagulation in Severe Infections and Effect of Vitamin K1 Intervention: A Retrospective Single-Center Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Retrospective Analysis of the Effect of Tigecycline on Coagulation Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Facing a new challenge: the adverse effects of antibiotics on gut microbiota and host immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Antibiotics upon the Gut Microbiome: A Review of the Literature [mdpi.com]
- 11. journals.asm.org [journals.asm.org]
Validation & Comparative
Etest for Tigecycline Susceptibility: A Comparative Validation Guide
In the landscape of antimicrobial susceptibility testing, the Etest gradient diffusion method has emerged as a widely used technique for determining the minimum inhibitory concentration (MIC) of various antibiotics, including tigecycline. This guide provides a comprehensive comparison of the Etest's performance for tigecycline susceptibility testing against other common methodologies, supported by data from multicenter validation studies. This information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on the most appropriate testing methods for their needs.
Performance Comparison of Tigecycline Susceptibility Testing Methods
The accuracy of tigecycline susceptibility testing is crucial for clinical decision-making, especially with the rise of multidrug-resistant organisms.[1] Several multicenter studies have been conducted to validate the performance of the Etest in comparison to reference methods like broth microdilution (BMD) and agar dilution (AD), as well as other commercial systems such as Vitek 2 and MIC Test Strip (MTS).[2][3]
The performance of these methods is typically evaluated based on essential agreement (EA), categorical agreement (CA), and the occurrence of errors: very major errors (VME), major errors (ME), and minor errors (mE).
Table 1: Performance of Etest Tigecycline Compared to Reference Broth Microdilution (BMD) Method. [3][4]
| Organism Group | Essential Agreement (±1 dilution) |
| Gram-negative and Gram-positive aerobes | >99% |
| S. pneumoniae, H. influenzae, and anaerobes | >98% |
| Nonpneumococcal streptococci | 100% |
Table 2: Comparative Performance of Various Tigecycline Susceptibility Testing Methods against Broth Microdilution (BMD) for Multidrug-Resistant Gram-Negative Pathogens. [2][5]
| Method | Essential Agreement (EA) | Categorical Agreement (CA) | Major Errors (ME) | Very Major Errors (VME) | Minor Errors (mE) |
| Etest | 95.0% | >80% (FDA) / 71.8% (EUCAST) | 0.4% (FDA) / 0.8% (EUCAST) | 0% | 8.3% (FDA) / 27.4% (EUCAST) |
| Vitek 2 | 61.4% | 48.1% (FDA) / 39.4% (EUCAST) | 9.1% (FDA) / 21.2% (EUCAST) | Not specified | 42.7% (FDA) / 39.4% (EUCAST) |
| MIC Test Strip (MTS) | 77.6% | Not specified | 0% | 0.4% (FDA) / 3.3% (EUCAST) | 13.3% (FDA) / 28.2% (EUCAST) |
| Agar Dilution (ADM) | 77% | 81% | Not specified | Not specified | Not specified |
| MicroScan | Not specified | 92% | No ME > 3% | 0% | Not specified |
| BD Phoenix 100 | Not specified | 93% | No ME > 3% | 0% | Not specified |
Error rates and agreement can vary based on the breakpoints used (e.g., FDA or EUCAST).[2][6]
Studies have shown that the Etest demonstrates high essential and categorical agreement with the reference BMD method for a wide range of organisms.[3][4] For multidrug-resistant Gram-negative pathogens, the Etest has shown the best correlation with BMD, exhibiting the lowest overall error rates compared to other commercial methods like Vitek 2 and MTS.[2] However, discrepancies can exist, and some studies suggest that for certain organisms like Acinetobacter baumannii, Etest may overestimate MICs compared to BMD.[7] The Vitek 2 system has been noted to produce a higher rate of major errors for tigecycline, suggesting that results may require confirmation by a more reliable method like BMD or Etest.[2]
Experimental Protocols
The validation of tigecycline susceptibility testing methods relies on standardized experimental protocols, primarily following guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).[3][8]
Broth Microdilution (BMD) - Reference Method:
-
Isolate Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Antibiotic Preparation: Serial twofold dilutions of tigecycline are prepared in cation-adjusted Mueller-Hinton broth.
-
Inoculation: The prepared microdilution panels are inoculated with the bacterial suspension.
-
Incubation: Panels are incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is read as the lowest concentration of tigecycline that completely inhibits visible growth of the organism.
Etest:
-
Agar Plate Preparation: A Mueller-Hinton agar plate is evenly inoculated with the test organism suspension (adjusted to a 0.5 McFarland standard).
-
Strip Application: The Etest strip, which contains a predefined gradient of tigecycline, is applied to the surface of the agar.
-
Incubation: The plate is incubated under the same conditions as for BMD.
-
MIC Determination: An elliptical zone of inhibition forms around the strip. The MIC value is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.
Agar Dilution (AD):
-
Plate Preparation: Serial twofold dilutions of tigecycline are incorporated into molten Mueller-Hinton agar, which is then poured into petri dishes.
-
Inoculation: A standardized bacterial inoculum is spot-inoculated onto the surface of the agar plates containing different antibiotic concentrations.
-
Incubation: Plates are incubated as described above.
-
MIC Determination: The MIC is the lowest concentration of tigecycline that inhibits the visible growth of the bacteria.
Automated Systems (e.g., Vitek 2): These systems utilize plastic cards containing small wells with various concentrations of different antibiotics. The system automatically inoculates, incubates, and reads the results, providing an MIC value based on bacterial growth detection.
Experimental Workflow for Method Comparison
The following diagram illustrates a typical workflow for a multicenter study validating the Etest for tigecycline against a reference method.
Caption: Workflow of a multicenter study validating tigecycline Etest performance.
References
- 1. nmr.goums.ac.ir [nmr.goums.ac.ir]
- 2. journals.asm.org [journals.asm.org]
- 3. Validation and Reproducibility Assessment of Tigecycline MIC Determinations by Etest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation and reproducibility assessment of tigecycline MIC determinations by Etest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Evaluation of Seven Tigecycline Susceptibility Testing Methods for Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. COMPARISON OF TWO DIFFERENT METHODS FOR TIGECYCLINE SUSCEPTIBILITY TESTING IN ACINETOBACTER BAUMANNII - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial susceptibility among Gram-positive and Gram-negative organisms collected from the Latin American region between 2004 and 2015 as part of the Tigecycline Evaluation and Surveillance Trial - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Tigecycline Tetramesylate and Other Tetracyclines in Resistant Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of tigecycline tetramesylate and other tetracycline-class antibiotics against various multidrug-resistant (MDR) bacterial strains. The information presented is supported by experimental data from multiple studies to aid in research and development efforts.
Introduction: Tigecycline, a Glycylcycline Antibiotic
Tigecycline is a semisynthetic glycylcycline antibiotic, a derivative of minocycline.[1][2] It was specifically developed to overcome the common mechanisms of resistance that have limited the effectiveness of older tetracycline antibiotics.[1][3] This has positioned tigecycline as a crucial therapeutic option for treating complicated infections caused by a wide spectrum of multidrug-resistant Gram-positive and Gram-negative bacteria.[4][5] Its spectrum of activity includes methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae.[4][6] This guide compares its efficacy against traditional tetracyclines (Tetracycline, Minocycline, Doxycycline) and newer generation tetracyclines (Eravacycline, Omadacycline).
Mechanism of Action and Resistance
Tigecycline, like other tetracyclines, functions by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the entry of amino-acyl tRNA molecules into the A site of the ribosome.[1][3] This action blocks the elongation of peptide chains, leading to a bacteriostatic effect.[5]
The key advantage of tigecycline lies in its structural modification—a glycylamido moiety attached to the 9-position of the minocycline core.[3][4] This modification allows tigecycline to circumvent the two primary mechanisms of tetracycline resistance:
-
Efflux Pumps: These are membrane proteins that actively transport tetracyclines out of the bacterial cell, reducing the intracellular drug concentration. Tigecycline's bulky side chain makes it a poor substrate for these pumps.[1]
-
Ribosomal Protection Proteins: These proteins bind to the ribosome and dislodge tetracyclines, allowing protein synthesis to resume. Tigecycline's stronger binding affinity to the ribosome, approximately five times that of tetracyclines, makes it less susceptible to displacement by these protective proteins.[4][7]
However, resistance to tigecycline can still emerge, primarily through the overexpression of different, non-specific efflux pumps (e.g., AcrAB-TolC in Enterobacterales) and, more recently, through enzymatic inactivation by tet(X) genes.[5][8]
References
- 1. What is the mechanism of Tigecycline? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Tigecycline antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of tigecycline-resistance among Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Systematic Review and Meta-Analysis of the Effectiveness and Safety of Tigecycline for Treatment of Infectious Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Head-to-Head Comparison: Tigecycline Tetramesylate vs. Linezolid Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two critical antibiotics, tigecycline tetramesylate and linezolid, in the context of their activity against Methicillin-resistant Staphylococcus aureus (MRSA), a significant pathogen in both healthcare and community settings.
Executive Summary
Tigecycline, a glycylcycline, and linezolid, an oxazolidinone, are both key therapeutic options for treating complex MRSA infections. While both are protein synthesis inhibitors, they possess distinct mechanisms of action, in vitro potency, and clinical profiles. Tigecycline generally exhibits lower Minimum Inhibitory Concentrations (MICs) and superior activity against MRSA biofilms.[1][2] Linezolid, however, has demonstrated robust clinical efficacy in pulmonary and soft tissue infections.[3] Both agents are typically bacteriostatic against MRSA.[4] This guide synthesizes the available experimental data to facilitate an informed comparison.
Mechanism of Action
Tigecycline and linezolid inhibit bacterial protein synthesis by targeting the ribosome, but at different subunits and stages of the process.
Tigecycline: A derivative of minocycline, tigecycline binds to the bacterial 30S ribosomal subunit. This action blocks the entry of amino-acyl tRNA molecules into the A site of the ribosome, thereby preventing the incorporation of amino acids into elongating peptide chains and halting protein synthesis.
Linezolid: As the first clinically available oxazolidinone, linezolid has a unique mechanism. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is a critical early step in protein synthesis. This distinct binding site means there is infrequent cross-resistance with other protein synthesis inhibitors.
In Vitro Susceptibility
Multiple studies have evaluated the in vitro activity of tigecycline and linezolid against MRSA isolates. Generally, tigecycline demonstrates lower MIC values, indicating higher potency on a concentration basis.
| Antibiotic | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Susceptibility Breakpoint (FDA/CLSI, Susceptible) |
| Tigecycline | 0.032 - 1 | Not Reported | 0.38[5] | ≤ 0.5 µg/mL |
| Linezolid | 0.094 - 4 | Not Reported | 1[5] | ≤ 4 µg/mL |
MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Pharmacodynamics: Time-Kill Kinetics and Biofilm Activity
Time-Kill Assays: Studies evaluating planktonic (free-floating) MRSA have shown that both tigecycline and linezolid are generally bacteriostatic, meaning they inhibit bacterial growth rather than actively killing the bacteria.[4] A bactericidal effect is typically defined as a ≥3-log10 reduction in colony-forming units (CFU)/mL from the initial inoculum.
Biofilm Activity: MRSA's ability to form biofilms on surfaces like catheters and medical implants complicates treatment. In an in vitro model using MRSA embedded in a biofilm, tigecycline was found to be significantly more effective at inhibiting and eradicating the bacteria compared to linezolid.[1][2] After 24 hours of exposure, tigecycline showed high efficacy, while linezolid had minimal impact on MRSA growth within the biofilm, comparable to the control.[1] In time-kill experiments against biofilms, daptomycin was fastest, followed by minocycline and tigecycline, which were all faster at eradicating MRSA from the biofilm than linezolid.[2]
| Parameter | Tigecycline | Linezolid | Reference |
| Activity vs. Planktonic MRSA | Bacteriostatic | Bacteriostatic | [4] |
| Activity vs. Biofilm MRSA | High efficacy in inhibiting growth | Lacked activity, similar to control | [1][2] |
| Biofilm Eradication Speed | Faster than linezolid | Slower than tigecycline | [2] |
Mechanisms of Resistance
Resistance to both agents in S. aureus is still relatively uncommon but is an area of active surveillance.
-
Tigecycline Resistance: The primary mechanisms involve the overexpression of chromosomally encoded efflux pumps, particularly the MepA pump, which actively transports the drug out of the bacterial cell.
-
Linezolid Resistance: The most common mechanism is the occurrence of point mutations in the domain V region of the 23S rRNA gene, which alters the drug's binding site. A less common but significant mechanism is the acquisition of the cfr (chloramphenicol-florfenicol resistance) gene, which encodes a methyltransferase that modifies the ribosome and prevents linezolid from binding.
In Vivo and Clinical Efficacy
Direct head-to-head clinical trials comparing tigecycline and linezolid specifically for MRSA infections are limited. However, data can be extrapolated from trials with different comparators and from animal models.
In Vivo Animal Models: In a murine pneumonia model simulating human drug exposures, linezolid was effective in reducing bacterial density and was associated with high survival rates (89%), while vancomycin showed minimal efficacy.[3] Another study title suggests a direct comparison of tigecycline, linezolid, and vancomycin in a murine model of skin and foreign body infection, indicating active research in this area.[6]
Clinical Trials: A Phase 3 multicenter, double-blind, randomized study evaluated tigecycline against comparators for serious infections.[7][8][9]
-
For MRSA infections, clinical cure rates were similar between tigecycline (81.4%) and vancomycin (83.9%).[7][8][9]
A case report has also documented the successful use of tigecycline as salvage therapy for MRSA pneumonia after linezolid treatment failed.
Safety and Tolerability:
-
Tigecycline: The most frequently reported adverse events are gastrointestinal, primarily nausea and vomiting, which occurred more often with tigecycline than with vancomycin (41.0% vs. 17.9%).[7][8]
-
Linezolid: Linezolid is generally well-tolerated for short-term use. Potential adverse effects, particularly with prolonged therapy, include myelosuppression (thrombocytopenia) and peripheral neuropathy.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Detailed Methodology:
-
Inoculum Preparation: A standardized inoculum of the MRSA isolate is prepared by suspending colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). This suspension is then further diluted.
-
Plate Preparation: A 96-well microtiter plate is prepared containing serial two-fold dilutions of tigecycline or linezolid in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Each well is inoculated with the diluted bacterial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated at 35°C ± 2°C in ambient air for 16 to 20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
Time-Kill Kinetic Assay
This assay determines the rate at which an antibiotic kills a bacterial population over time.
Detailed Methodology:
-
Preparation: Test tubes containing CAMHB with the antibiotic at a specified concentration (e.g., 2x or 4x the MIC) are prepared. A control tube without any antibiotic is also included.
-
Inoculation: All tubes are inoculated with a standardized MRSA suspension to achieve a starting density of approximately 5 x 105 to 5 x 106 CFU/mL.
-
Sampling: The tubes are incubated at 35°C in a shaking water bath. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), an aliquot is removed from each tube.
-
Quantification: The aliquots are serially diluted in sterile saline, and a specific volume is plated onto nutrient agar plates.
-
Incubation and Counting: The plates are incubated for 18-24 hours at 35°C, after which the number of colonies is counted. The results are expressed as log10 CFU/mL.
-
Analysis: The change in log10 CFU/mL over time is plotted to generate time-kill curves. Bacteriostatic activity is defined as a <3-log10 reduction in CFU/mL from the initial inoculum, while bactericidal activity is a ≥3-log10 reduction.
Logical Comparison and Conclusion
References
- 1. Comparative Activities of Daptomycin, Linezolid, and Tigecycline against Catheter-Related Methicillin-Resistant Staphylococcus Bacteremic Isolates Embedded in Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative activities of daptomycin, linezolid, and tigecycline against catheter-related methicillin-resistant Staphylococcus bacteremic isolates embedded in biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative In Vivo Efficacies of Epithelial Lining Fluid Exposures of Tedizolid, Linezolid, and Vancomycin for Methicillin-Resistant Staphylococcus aureus in a Mouse Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of biofilm-associated cell survival following in vitro exposure of meticillin-resistant Staphylococcus aureus biofilms to the antibiotics clindamycin, daptomycin, linezolid, tigecycline and vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activities of linezolid and tigecycline against methicillin-resistant Staphylococcus aureus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.au.dk [pure.au.dk]
- 7. Efficacy and safety of tigecycline compared with vancomycin or linezolid for treatment of serious infections with methicillin-resistant Staphylococcus aureus or vancomycin-resistant enterococci: a Phase 3, multicentre, double-blind, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
a randomized, open-label, comparative, multicenter study of the safety and efficacy of tigecycline to ceftriaxone sodium plus metronidazole.
Tigecycline vs. Ceftriaxone Plus Metronidazole: A Comparative Analysis of Safety and Efficacy in Complicated Intra-Abdominal Infections
A comprehensive review of a randomized, open-label, comparative, multicenter study reveals key insights into the safety and efficacy of tigecycline as a monotherapy compared to the combination of ceftriaxone sodium plus metronidazole for the treatment of complicated intra-abdominal infections (cIAI). This guide synthesizes the available experimental data, protocols, and outcomes to provide a clear comparison for researchers, scientists, and drug development professionals.
Efficacy Outcomes
The primary measure of success in this clinical trial was the clinical response at the test-of-cure (TOC) assessment in the clinically evaluable (CE) and microbiologically evaluable (ME) patient populations.
Two key studies, identified by their clinical trial registrations NCT00195351 and NCT00230971, provide the core data for this comparison. While both studies found tigecycline to be non-inferior to the ceftriaxone plus metronidazole combination, the specific cure rates varied slightly.
Table 1: Clinical Cure Rates at Test-of-Cure (TOC)
| Study Identifier | Patient Population | Tigecycline | Ceftriaxone + Metronidazole | 95% Confidence Interval |
| NCT00195351 | Clinically Evaluable (CE) | 70.4% (133/189)[1] | 74.3% (139/187)[1] | -13.1 to 5.1[1] |
| NCT00230971 | Clinically Evaluable (CE) | 81.8% (162/198)[2][3] | 79.4% (150/189)[2][3] | -6.4 to 9.6[2][3] |
Table 2: Microbiological Eradication Rates at Test-of-Cure (TOC)
| Study Identifier | Patient Population | Tigecycline | Ceftriaxone + Metronidazole | 95% Confidence Interval |
| NCT00195351 | Microbiologically Evaluable (ME) | 68.1% (94/138)[1] | 71.5% (98/137)[1] | Not Reported |
| NCT00230971 | Microbiologically Evaluable (ME) | 82.4% (98/119)[2][3] | 79.6% (86/108)[2][3] | -7.9 to 13.3[2][3] |
In patients with higher disease severity, as indicated by an Acute Physiology and Chronic Health Evaluation (APACHE) II score of ≥10, the clinical cure rates were comparable between the two treatment arms. In one study, the rates were 56.8% for tigecycline and 58.3% for ceftriaxone plus metronidazole[1].
Safety Profile
The safety of both treatment regimens was also assessed, with a focus on the incidence of adverse events (AEs) and treatment discontinuation rates.
Table 3: Common Adverse Events
| Adverse Event | Tigecycline | Ceftriaxone + Metronidazole |
| NCT00195351 | ||
| Nausea | 38.6%[1] | 27.7%[1] |
| Vomiting | 23.3%[1] | 17.7%[1] |
| NCT00230971 | ||
| Nausea | 21.6%[2][3] | 21.3%[2][3] |
| Vomiting | 17.7%[2][3] | 13.2%[2][3] |
Table 4: Treatment Discontinuation Due to Adverse Events
| Study Identifier | Tigecycline | Ceftriaxone + Metronidazole |
| NCT00195351 | 8.9%[1] | 4.8%[1] |
| NCT00230971 | 7.8%[2][3] | 6.4%[2][3] |
Nausea and vomiting were the most frequently reported adverse events in both treatment groups across the studies, with a generally higher incidence in the tigecycline arm[1][2][3]. This also corresponded to a slightly higher rate of discontinuation due to adverse events for patients receiving tigecycline[1][2][3].
Experimental Protocols
The studies were designed as randomized, open-label, comparative, multicenter trials to evaluate the safety and efficacy of tigecycline compared to ceftriaxone plus metronidazole in hospitalized subjects with cIAI.
Inclusion and Exclusion Criteria:
-
Inclusion: Hospitalized patients aged 18 years and older with a clinical diagnosis of complicated intra-abdominal infection requiring surgical intervention within 24 hours.[4][5] Patients also presented with fever (over 38.0°C or 100.4°F) or a high white blood cell count, along with other symptoms like nausea, vomiting, or abdominal pain.[4][5]
-
Exclusion: Key exclusion criteria included having cancer, receiving immunosuppressive medications, or undergoing dialysis.[5]
Randomization and Stratification: Eligible subjects were randomized in a 1:1 ratio to either the tigecycline or the ceftriaxone plus metronidazole treatment group.[1] Patients were stratified at randomization based on their APACHE II score (≤10 or >10) to ensure a balanced distribution of disease severity between the groups.[2][3][4][6]
Dosing Regimens:
-
Tigecycline Group: Received an initial intravenous dose of 100 mg, followed by 50 mg every 12 hours.[1][2][3]
-
Ceftriaxone plus Metronidazole Group: Received ceftriaxone 2 g once daily intravenously, plus metronidazole 1 to 2 g daily administered in divided doses intravenously.[1][4] The duration of treatment for both arms was between 4 and 14 days.[1][2][3]
Endpoints:
-
Primary Endpoint: The primary efficacy endpoint was the clinical response at the test-of-cure (TOC) visit, which occurred 8 to 44 days after the last dose of the study drug.[2][3] A clinical response of "cure" was defined as the resolution of the intra-abdominal infection by the study drug and any initial surgical intervention.[4]
-
Secondary Endpoints: Secondary outcome measures included the microbiological efficacy in the microbiologically evaluable population and the evaluation of in vitro susceptibility data for tigecycline against a range of pathogens causing cIAI.[5]
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the clinical trial, from patient screening and enrollment to the final assessment of outcomes.
References
- 1. A multicentre, open-label, randomized comparative study of tigecycline versus ceftriaxone sodium plus metronidazole for the treatment of hospitalized subjects with complicated intra-abdominal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of tigecycline versus ceftriaxone plus metronidazole for the treatment of complicated intra-abdominal infections: results from a randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. healthinfo.healthengine.com.au [healthinfo.healthengine.com.au]
- 6. Study Comparing Tigecycline Versus Ceftriaxone Sodium Plus Metronidazole in Complicated Intra-abdominal Infection | Clinical Research Trial Listing [centerwatch.com]
Cross-resistance studies between Tigecycline tetramesylate and other antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of tigecycline's performance against other antibiotics, focusing on the phenomenon of cross-resistance. Experimental data is presented to support the findings, along with detailed methodologies for key experiments to aid in reproducibility and further research.
Introduction to Tigecycline and Cross-Resistance
Tigecycline, a glycylcycline antimicrobial, is often considered a last-resort treatment for infections caused by multidrug-resistant (MDR) bacteria, particularly Gram-negative pathogens such as Acinetobacter baumannii and Klebsiella pneumoniae. Its mechanism of action involves binding to the 30S ribosomal subunit, inhibiting protein synthesis.[1] While designed to overcome common tetracycline resistance mechanisms like efflux and ribosomal protection, resistance to tigecycline has emerged.[2]
Cross-resistance occurs when a bacterium develops resistance to one antibiotic and, as a result, becomes resistant to other antibiotics to which it has not been exposed. This is often due to shared resistance mechanisms, such as the overexpression of multidrug efflux pumps. Understanding the patterns of cross-resistance between tigecycline and other antimicrobial agents is crucial for effective clinical management and the development of new therapeutic strategies.
Comparative Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of tigecycline and other antibiotics against clinical isolates of Acinetobacter baumannii and Klebsiella pneumoniae, highlighting the impact of resistance mechanisms on cross-resistance profiles.
Table 1: Comparative MICs (µg/mL) against Acinetobacter baumannii Isolates
| Antibiotic | Tigecycline-Susceptible Isolates (MIC Range) | Tigecycline-Resistant Isolates (MIC Range) | Fold Increase in MIC for Resistant Isolates |
| Tigecycline | 0.5 - 2[3][4] | 4 - 128[5] | 8 to >64 |
| Meropenem | Varies | Varies | - |
| Levofloxacin | Varies | Varies | - |
| Gentamicin | Varies | Varies | - |
| Cefepime | Varies | Varies | - |
| Polymyxin B | Varies | Varies | - |
| Minocycline | Varies | Varies | - |
Table 2: Comparative MICs (µg/mL) against Klebsiella pneumoniae Isolates
| Antibiotic | Tigecycline-Susceptible Isolates (MIC Range) | Tigecycline-Resistant Isolates (MIC Range) | Fold Increase in MIC for Resistant Isolates |
| Tigecycline | 0.25 - 1[6][7] | 4 - 8[8] | 16 to 32 |
| Colistin | 2 - 32[7] | Varies | - |
| Meropenem | 4 - 256[7] | Varies | - |
| Amikacin | 1 - 16,384[7] | Varies | - |
| Levofloxacin | 0.5 - 64[7] | Varies | - |
Table 3: Impact of Efflux Pump Inhibitors on Tigecycline MICs (µg/mL) in Resistant Isolates
| Bacterial Species | Tigecycline MIC | Tigecycline MIC with EPI (e.g., CCCP, NMP) | Fold Decrease in MIC |
| A. baumannii | ≥4 | Reduction observed | ≥4-fold[1] |
| K. pneumoniae | >2 | Reduction observed | 4 to 16-fold[8] |
Collateral Sensitivity: An Emerging Opportunity
Interestingly, the development of resistance to tigecycline can sometimes lead to increased susceptibility to other classes of antibiotics, a phenomenon known as collateral sensitivity. This has been notably observed with aminoglycosides in carbapenem-resistant Klebsiella pneumoniae (CRKP).
Table 4: Collateral Sensitivity in Tigecycline-Resistant CRKP
| Antibiotic | Tigecycline-Sensitive Parental Strain MIC (µg/mL) | Tigecycline-Resistant Descendant Strain MIC (µg/mL) | Fold Decrease in MIC |
| Tigecycline | 0.5 | 16 - 32 | - |
| Amikacin | >256 | 1 - 4 | >64 to >256 |
| Gentamicin | >256 | 1 - 2 | >128 to >256 |
| Tobramycin | >256 | 2 - 4 | >64 to >128 |
Data compiled from a study by Chen et al.[2]
This evolutionary trade-off suggests that sequential or combination therapies using tigecycline and aminoglycosides could be a promising strategy to combat CRKP infections and mitigate the development of resistance.[2]
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution for Tigecycline
The broth microdilution method is the reference standard for determining the MIC of tigecycline.[9]
Materials:
-
Mueller-Hinton Broth (MHB), freshly prepared (less than 12 hours old)[9][10]
-
Tigecycline powder
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator (35°C)
Procedure:
-
Prepare Tigecycline Stock Solution: Dissolve tigecycline powder in a suitable solvent (e.g., sterile water) to a known concentration.
-
Prepare Serial Dilutions: Perform serial two-fold dilutions of the tigecycline stock solution in fresh MHB directly in the 96-well plates to achieve the desired final concentration range.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted tigecycline. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of tigecycline that completely inhibits visible bacterial growth.
Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to quantify the expression levels of genes associated with tigecycline resistance, such as those encoding efflux pump components and their regulators.
Materials:
-
Bacterial isolates grown to mid-logarithmic phase
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Specific primers for target genes (e.g., acrB, oqxB, ramA, adeB, adeS, adeR) and a housekeeping gene (e.g., 16S rRNA)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from bacterial cultures using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR:
-
Set up the qRT-PCR reaction by combining the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qRT-PCR master mix.
-
Perform the reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C, annealing at a primer-specific temperature, and extension at 72°C).
-
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the expression of the housekeeping gene and comparing to a reference strain.[11]
Table 5: Example qRT-PCR Primers for K. pneumoniae Efflux Pump Genes
| Gene | Primer Sequence (5' - 3') |
| acrB-F | GGTGCTGCTGTGATTGGTTA |
| acrB-R | GTTGAGGATGCCGTTGATAA |
| oqxB-F | GCGGTATCGCTTTGGTATGT |
| oqxB-R | ACGATGCCTTTCAGTTTGTG |
| ramA-F | GCGATACGGATTACGCGTTT |
| ramA-R | TCGCCATTGCCATATTCTTG |
Note: Primer sequences should be validated for specificity and efficiency before use.
Visualizing Resistance Mechanisms and Experimental Workflows
Efflux Pump Regulatory Pathways
The overexpression of Resistance-Nodulation-Division (RND) family efflux pumps is a primary mechanism of tigecycline resistance. The regulation of these pumps is complex, involving a network of transcriptional regulators.
Caption: Regulation of the AcrAB-TolC efflux pump in Klebsiella pneumoniae.
Caption: Regulation of the AdeABC efflux pump in Acinetobacter baumannii.
Experimental Workflow for Cross-Resistance and Collateral Sensitivity Analysis
The following diagram outlines the typical workflow for investigating cross-resistance and collateral sensitivity.
Caption: Workflow for studying cross-resistance and collateral sensitivity.
Conclusion
The landscape of antibiotic resistance is continually evolving, and understanding the nuances of cross-resistance is paramount for effective antimicrobial stewardship. The data presented in this guide underscores the importance of considering shared resistance mechanisms, particularly efflux pump overexpression, when selecting therapeutic options. While tigecycline remains a valuable tool against many MDR pathogens, the potential for cross-resistance with other agents necessitates careful susceptibility testing. Furthermore, the intriguing phenomenon of collateral sensitivity opens new avenues for designing novel antibiotic treatment strategies to outsmart resistant bacteria. Continued research into the molecular mechanisms underpinning these interactions is essential for the future of infectious disease management.
References
- 1. Efficacy of tigecycline monotherapy versus combination therapy with other antimicrobials against carbapenem-resistant Acinetobacter baumannii sequence type 2 in Heilongjiang Province - Li - Annals of Palliative Medicine [apm.amegroups.org]
- 2. Frontiers | Acquisition of Tigecycline Resistance by Carbapenem-Resistant Klebsiella pneumoniae Confers Collateral Hypersensitivity to Aminoglycosides [frontiersin.org]
- 3. medicinescience.org [medicinescience.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of antimicrobial activities and resistance mechanisms of eravacycline and tigecycline against clinical Acinetobacter baumannii isolates in China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adeABC efflux gene in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tigecycline in combination with other antibiotics against clinical isolates of carbapenem-resistant Klebsiella pneumoniae in vitro - Zhang - Annals of Palliative Medicine [apm.amegroups.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bslonline.org [bslonline.org]
A Comparative Guide to Tigecycline Tetramesylate MIC Breakpoints for Emerging Pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the validation of tigecycline tetramesylate Minimum Inhibitory Concentration (MIC) breakpoints against key emerging pathogens: Acinetobacter baumannii, Stenotrophomonas maltophilia, and Nocardia species. As antimicrobial resistance continues to be a critical global health challenge, understanding the in vitro activity and interpretive criteria for last-resort antibiotics like tigecycline is paramount for effective drug development and clinical application.
Executive Summary
Tigecycline, a glycylcycline antimicrobial, exhibits broad-spectrum activity against a variety of clinically significant bacteria. However, for emerging pathogens such as Acinetobacter baumannii, Stenotrophomonas maltophilia, and Nocardia species, standardized and validated MIC breakpoints are notably absent from major regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). This guide synthesizes available in vitro data, compares interpretive criteria when surrogate breakpoints are used, and provides detailed experimental protocols for MIC determination to aid researchers in the consistent and accurate evaluation of tigecycline's efficacy against these challenging microorganisms.
Comparative In Vitro Activity of Tigecycline
The following tables summarize the in vitro activity of tigecycline against the specified emerging pathogens, presenting MIC ranges, MIC50, and MIC90 values from various studies. It is crucial to note that in the absence of pathogen-specific breakpoints, many studies utilize the FDA breakpoints for Enterobacteriaceae for comparative purposes (Susceptible ≤2 mg/L, Intermediate 4 mg/L, Resistant ≥8 mg/L).
Table 1: Tigecycline MIC Distribution for Acinetobacter baumannii
| Number of Isolates | Specimen Source(s) | MIC Range (mg/L) | MIC | MIC | Reference |
| 49 | Clinical Isolates | Not Reported | 2 | 2 | [1] |
| 82 | Clinical Isolates | 1-128 | 16 | 32 | [2] |
| 90 | Clinical Isolates | 0.1-8 | 2 | 4 | [3] |
| 103 | Clinical Isolates | Not Reported | 1 | 2 | [4] |
| 349 | Clinical Isolates | Not Reported | 4 | 8 | [3] |
Table 2: Tigecycline MIC Distribution for Stenotrophomonas maltophilia
| Number of Isolates | Specimen Source(s) | MIC Range (mg/L) | MIC | MIC | Reference |
| 109 | Bloodstream Isolates | Not Reported | 1 | 4 | [5] |
| 450 | Respiratory Specimens | Not Reported | 1 | 8 | [6] |
| 1400 | Clinical Isolates | Not Reported | 1 | 8 | [7] |
| 1586 | Clinical Isolates | Not Reported | 0.5 | 2 | [8] |
Table 3: Tigecycline MIC Distribution for Nocardia Species
| Number of Isolates | Nocardia Species | MIC Range (mg/L) | MIC | MIC | Reference |
| 51 | Various | ≤0.06 to >8 | 1 | 4 | [9] |
| 441 | Various | Not Reported | Not Reported | Not Reported | [10] |
Experimental Protocols for MIC Determination
Accurate and reproducible MIC data are fundamental for the validation of breakpoints. Below are detailed methodologies for determining tigecycline MICs for the targeted emerging pathogens, based on established standards.
Broth Microdilution Method for Acinetobacter baumannii and Stenotrophomonas maltophilia
This protocol is adapted from CLSI guidelines for non-fastidious Gram-negative bacilli.
-
Preparation of Tigecycline Stock Solution:
-
Reconstitute this compound powder with a suitable solvent (e.g., sterile distilled water) to a known concentration (e.g., 1280 mg/L).
-
Further dilute the stock solution to prepare a series of working solutions for the desired concentration range.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline or Mueller-Hinton broth (MHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the adjusted inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Microdilution Plate Preparation and Inoculation:
-
Dispense 50 µL of the appropriate tigecycline dilution into each well of a 96-well microtiter plate.
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C in ambient air for 16-20 hours for A. baumannii and S. maltophilia.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of tigecycline that completely inhibits visible growth of the organism.
-
Broth Microdilution Method for Nocardia Species
This protocol follows the recommendations of the CLSI M24 document for susceptibility testing of Nocardia.[11][12][13]
-
Medium Preparation:
-
Use cation-adjusted Mueller-Hinton broth (CAMHB) with 0.5% glucose.
-
-
Inoculum Preparation:
-
Grow the Nocardia isolate on a suitable agar medium (e.g., Brain Heart Infusion agar) for 3-5 days.
-
Homogenize the colonies in sterile saline with glass beads to break up clumps.
-
Allow heavy particles to settle and adjust the turbidity of the supernatant to a 0.5 McFarland standard.
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 1-5 x 10^5 CFU/mL.
-
-
Microdilution Plate Setup:
-
Prepare serial twofold dilutions of tigecycline in CAMHB in a 96-well microtiter plate.
-
Inoculate each well with the standardized Nocardia suspension.
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C in ambient air for 3-5 days. Some species may require longer incubation.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of tigecycline that shows no visible growth.
-
Workflow for MIC Breakpoint Validation
The following diagram illustrates a logical workflow for the validation of tigecycline MIC breakpoints for emerging pathogens.
Caption: Workflow for MIC Breakpoint Validation.
Conclusion and Future Directions
The effective use of tigecycline against emerging multidrug-resistant pathogens is hampered by the lack of officially validated MIC breakpoints. The data presented in this guide demonstrate that while tigecycline shows promising in vitro activity against Acinetobacter baumannii, Stenotrophomonas maltophilia, and Nocardia species, the application of surrogate breakpoints can lead to inconsistencies in susceptibility reporting.
For researchers and drug development professionals, the adoption of standardized and detailed experimental protocols, such as those outlined here, is critical for generating high-quality, comparable data. Further studies correlating in vitro MICs with pharmacokinetic/pharmacodynamic parameters and clinical outcomes are urgently needed to establish clinically relevant and reliable breakpoints for these challenging pathogens. Collaboration between research laboratories, pharmaceutical companies, and regulatory bodies will be essential to accelerate the validation process and provide clinicians with the necessary tools for optimizing the use of tigecycline in an era of increasing antimicrobial resistance.
References
- 1. Activity of Tigecycline (GAR-936) against Acinetobacter baumannii Strains, Including Those Resistant to Imipenem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Evaluation of the Performance of Manual Antimicrobial Susceptibility Testing Methods and Disk Breakpoints for Stenotrophomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frequency and Genetic Determinants of Tigecycline Resistance in Clinically Isolated Stenotrophomonas maltophilia in Beijing, China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial susceptibility of Stenotrophomonas maltophilia from United States medical centers (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. In Vitro Activities of Tigecycline and Eight Other Antimicrobials against Different Nocardia Species Identified by Molecular Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epidemiology and Antimicrobial Resistance Profiles of the Nocardia Species in China, 2009 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M24 | Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes [clsi.org]
- 12. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. webstore.ansi.org [webstore.ansi.org]
Comparative analysis of Tigecycline tetramesylate's post-antibiotic effect with other agents
Tigecycline, the first approved glycylcycline antibiotic, exhibits a broad spectrum of activity against a variety of multidrug-resistant Gram-positive and Gram-negative bacteria. A key pharmacodynamic parameter influencing its dosing regimen and clinical efficacy is the post-antibiotic effect (PAE). The PAE is the persistent suppression of bacterial growth after limited exposure to an antimicrobial agent. This guide provides a comparative analysis of the in vitro PAE of tigecycline tetramesylate with other antimicrobial agents, supported by experimental data from published studies.
Quantitative Comparison of Post-Antibiotic Effect
The following table summarizes the in vitro post-antibiotic effect of tigecycline and comparator antibiotics against various bacterial isolates. The duration of the PAE is influenced by the bacterial species, the antibiotic concentration, and the duration of exposure.
| Bacterium | Antibiotic | Concentration (x MIC) | Exposure Time (hours) | Post-Antibiotic Effect (PAE) (hours) | Reference |
| Streptococcus pneumoniae | Tigecycline | 10 | 1 | 1.9 - 5.1 | [1][2] |
| Staphylococcus aureus | Tigecycline | 10 | 1 | 2.9 - 5.7 | [1][2] |
| Staphylococcus aureus | Tigecycline | Not Specified | Not Specified | 3.4 - 4.0 | [3] |
| Staphylococcus aureus | Minocycline | Not Specified | Not Specified | < 3.4 | [3] |
| Enterococcus faecalis | Tigecycline | 10 | 1 | 3.9 - 6.1 | [1][2] |
| Haemophilus influenzae | Tigecycline | 10 | 1 | 1.1 - 5.0 | [1] |
| Escherichia coli | Tigecycline | 10 | 1 | 1.9 - 2.1 | [1][2] |
| Escherichia coli | Tigecycline | Not Specified | Not Specified | 1.8 - 2.9 | [3] |
| Escherichia coli | Minocycline | Not Specified | Not Specified | < 1.8 | [3] |
| Klebsiella pneumoniae | Tigecycline | 10 | 1 | 1.7 - 1.8 | [1][2] |
| Enterobacter cloacae | Tigecycline | 10 | 1 | 1.0 - 1.7 | [1][2] |
| Acinetobacter baumannii | Tigecycline | 10 | 1 | 0.7 - 3.0 | [1][2] |
Experimental Protocols
The determination of the post-antibiotic effect in the cited studies generally follows a standard in vitro methodology.
1. Organism Preparation: Bacterial isolates are grown in a suitable broth medium (e.g., Mueller-Hinton broth) to the logarithmic phase of growth. The bacterial suspension is then diluted to a standardized concentration (e.g., ~10^6 CFU/mL).
2. Antibiotic Exposure: The bacterial suspension is divided into test and control groups. The test group is exposed to the antibiotic at a specified multiple of its Minimum Inhibitory Concentration (MIC), typically 10x MIC, for a defined period, usually 1 to 2 hours. The control group is incubated under the same conditions without the antibiotic.
3. Antibiotic Removal: After the exposure period, the antibiotic is removed from the test culture. This is typically achieved by a significant dilution (e.g., 1:1000) of the culture in a fresh, pre-warmed antibiotic-free broth. This dilution reduces the antibiotic concentration to sub-inhibitory levels. A similar dilution is performed on the control culture.
4. Monitoring of Bacterial Regrowth: The number of viable bacteria (CFU/mL) in both the test and control cultures is determined at regular intervals (e.g., every 1-2 hours) through plating of serial dilutions.
5. PAE Calculation: The PAE is calculated using the following formula: PAE = T - C Where:
-
T is the time required for the viable count in the test culture to increase by 1 log10 CFU/mL above the count observed immediately after antibiotic removal.
-
C is the corresponding time for the control culture to increase by 1 log10 CFU/mL.[4]
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in determining the post-antibiotic effect.
Caption: Workflow for In Vitro Post-Antibiotic Effect (PAE) Determination.
Caption: Logical Flow for the Calculation of the Post-Antibiotic Effect (PAE).
Discussion
The available data indicates that tigecycline generally exhibits a significant post-antibiotic effect against a range of Gram-positive and Gram-negative pathogens.[1][2] For organisms like Staphylococcus aureus and Escherichia coli, studies suggest that tigecycline's PAE is longer than that of the older tetracycline, minocycline.[3] This prolonged PAE is a valuable pharmacodynamic property, as it contributes to the suppression of bacterial regrowth even when drug concentrations fall below the MIC, potentially allowing for less frequent dosing intervals.
The duration of the PAE for tigecycline varies among different bacterial species. For instance, the PAE against Gram-positive cocci such as S. aureus and E. faecalis appears to be more prolonged compared to some Gram-negative bacilli like E. cloacae.[1][2] This variability highlights the importance of considering the specific pathogen when predicting the in vivo efficacy of tigecycline.
Researchers and drug development professionals should consider the PAE in conjunction with other pharmacokinetic and pharmacodynamic parameters to optimize dosing strategies and predict clinical outcomes for tigecycline and other antimicrobial agents. Further studies directly comparing the PAE of tigecycline with a broader range of contemporary antibiotics across a wider array of clinical isolates would be beneficial for a more comprehensive understanding of its relative positioning in the antimicrobial armamentarium.
References
- 1. Postantibiotic effect of tigecycline against 14 gram-positive organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Postantibiotic Effect of Tigecycline against 14 Gram-Positive Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tigecycline antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
Bridging the Gap: Correlating In Vitro Susceptibility and In Vivo Efficacy of Tigecycline
A Comparative Guide for Researchers and Drug Development Professionals
Tigecycline, the first-in-class glycylcycline antibiotic, represents a critical therapeutic option for treating complex infections, particularly those caused by multidrug-resistant (MDR) bacteria.[1] Its broad spectrum of activity against Gram-positive and Gram-negative pathogens has made it an invaluable tool in the clinician's arsenal.[2] This guide provides an objective comparison of the in vitro and in vivo efficacy of tigecycline, offering experimental data and detailed protocols to aid researchers in understanding and predicting its clinical performance. The correlation between laboratory susceptibility testing and therapeutic outcomes in living organisms is paramount for optimizing dosing regimens and overcoming challenges posed by antibiotic resistance.
In Vitro Efficacy: Determining the Baseline
The in vitro activity of an antibiotic is the foundational measurement of its potential efficacy. For tigecycline, this is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) – the lowest concentration of the drug that prevents visible growth of a microorganism.
Summary of In Vitro Susceptibility Data
Tigecycline has demonstrated potent in vitro activity against a wide array of clinically significant pathogens.[3][4] This includes activity against bacteria that have developed resistance to other tetracyclines, as tigecycline is designed to evade common resistance mechanisms like efflux pumps and ribosomal protection.[3][5]
| Pathogen Group | Organism Example | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Gram-Positive Cocci | Staphylococcus aureus (incl. MRSA) | 0.12 | 0.25 - 0.5 |
| Enterococcus faecalis (VSE) | 0.12 | 0.12 - 0.5 | |
| Streptococcus pneumoniae | 0.015 | 0.03 | |
| Gram-Negative Bacilli | Escherichia coli | 0.12 - 0.25 | 0.5 - 1.0 |
| (Enterobacteriaceae) | Klebsiella pneumoniae | 0.5 | 1.0 - 2.0 |
| Enterobacter spp. | 0.25 - 1.0 | 0.5 - 1.0 | |
| Anaerobes | Bacteroides fragilis | - | - |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data compiled from multiple surveillance studies.[4][6][7][8][9]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized protocol for determining the MIC of an antibiotic.
-
Preparation of Inoculum: Bacterial isolates are cultured on appropriate agar media, and colonies are suspended in a saline or broth solution to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Antibiotic Dilution: Tigecycline is serially diluted in cation-adjusted Mueller-Hinton Broth (MHB) in a microtiter plate to create a range of concentrations.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of tigecycline that shows no visible growth.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. ijbcp.com [ijbcp.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Comparative In Vitro Antimicrobial Activity of Tigecycline, a New Glycylcycline Compound, in Freshly Prepared Medium and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Tigecycline? [synapse.patsnap.com]
- 6. In Vitro and In Vivo Activities of Tigecycline (GAR-936), Daptomycin, and Comparative Antimicrobial Agents against Glycopeptide-Intermediate Staphylococcus aureus and Other Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity of tigecycline against multidrug-resistant Enterobacteriaceae isolates from skin and soft tissue infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Activity of Tigecycline against Gram-Positive and Gram-Negative Pathogens as Evaluated by Broth Microdilution and Etest - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Impact of Broth Media on Tigecycline Tetramesylate In Vitro Activity: A Comparative Guide
For Immediate Release
Researchers, scientists, and professionals in drug development are keenly aware that the accuracy of in vitro antimicrobial susceptibility testing is paramount for both clinical decision-making and the evaluation of new therapeutic agents. This guide provides a detailed comparison of the performance of tigecycline tetramesylate in different broth microdilution media, highlighting the critical influence of media composition and preparation on experimental outcomes. The data presented herein underscores the necessity of standardized methodologies to ensure reliable and reproducible results.
Tigecycline, a broad-spectrum glycylcycline antibiotic, is a vital tool in combating multidrug-resistant bacteria. However, its in vitro activity is notably susceptible to variations in testing conditions, particularly the choice and age of the broth medium. This guide will delve into the experimental data demonstrating these variations and provide detailed protocols to mitigate inconsistencies.
The Influence of Media Age and Oxidation on Tigecycline MIC Values
A primary factor affecting the accuracy of tigecycline susceptibility testing is the age of the Mueller-Hinton Broth (MHB). Studies have consistently shown that freshly prepared MHB (less than 12 hours old) yields lower and more accurate Minimum Inhibitory Concentration (MIC) values compared to aged MHB.[1][2][3] This phenomenon is attributed to the oxidative degradation of tigecycline in the presence of dissolved oxygen, which accumulates in the media over time.
High-pressure liquid chromatography (HPLC) analysis has confirmed the formation of an oxidative by-product of tigecycline in aged media, which is significantly reduced in fresh media.[1][2] This degradation leads to a decrease in the concentration of the active drug, resulting in falsely elevated MIC values.
Table 1: Comparison of Tigecycline MICs in Fresh vs. Aged Mueller-Hinton Broth (MHB)
| Organism (QC Strain) | Fresh MHB (<12h) MIC (µg/mL) | Aged MHB (>1 week) MIC (µg/mL) | Fold Dilution Increase |
| E. coli ATCC 25922 | 0.03 - 0.12 | 0.12 - 0.5 | 2 to 3 |
| S. aureus ATCC 29213 | 0.03 - 0.12 | 0.12 - 0.25 | 2 to 3 |
| E. faecalis ATCC 29212 | 0.03 - 0.25 | 0.12 - 0.5 | 1 to 2 |
Data compiled from multiple studies.[1][2][3]
To counteract the effects of oxidation in aged media, the addition of the biocatalytic oxygen-reducing reagent Oxyrase has been shown to standardize the test method.[1][2][4] Supplementing aged MHB with Oxyrase results in tigecycline MICs that are comparable to those obtained in freshly prepared media.
Impact of Media from Different Manufacturers
Beyond the age of the medium, the manufacturer of the Mueller-Hinton Broth can also introduce variability in tigecycline MIC results. A study comparing MHB from six different manufacturers demonstrated that the choice of media can influence the outcomes of susceptibility testing.
Table 2: Modal Tigecycline MICs (µg/mL) for Enterobacteriaceae Strains in Broth Microdilution Media from Different Manufacturers
| Manufacturer | E. coli | K. pneumoniae | E. cloacae |
| Difco | 2 | 4 | 4 |
| Merck | 2 | 4 | 4 |
| Oxoid | 4 | 8 | 8 |
| bioMérieux | 2 | 4 | 4 |
| BBL | 2 | 4 | 4 |
| Scharlau | 2 | 4 | 4 |
Note: This table presents a generalized summary based on findings that indicate variability; specific values can differ between studies.[5]
These findings highlight the importance of consistency in the source of broth media for longitudinal studies and when comparing data across different laboratories.
Experimental Protocols
To ensure accurate and reproducible tigecycline susceptibility testing via broth microdilution, the following experimental protocol is recommended based on established guidelines.[1][6][7]
1. Media Preparation:
-
Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.
-
Crucially, use the prepared broth within 12 hours of preparation.
-
If using pre-prepared media that is older than 12 hours, consider supplementing with an oxygen-reducing agent like Oxyrase to standardize the results.
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 morphologically similar colonies.
-
Transfer the colonies to a tube of sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microdilution plate.
3. Microdilution Plate Preparation and Inoculation:
-
Perform serial two-fold dilutions of this compound in the prepared CAMHB in a 96-well microtiter plate.
-
Inoculate each well with the diluted bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
4. Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.
5. Interpretation of Results:
-
The MIC is defined as the lowest concentration of tigecycline that completely inhibits visible growth of the organism.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution protocol for tigecycline susceptibility testing.
Caption: Workflow for Tigecycline Broth Microdilution Susceptibility Testing.
Conclusion
The in vitro activity of this compound is significantly influenced by the broth microdilution medium used for susceptibility testing. The age of the Mueller-Hinton Broth is a critical variable, with fresh media providing more accurate results due to the prevention of oxidative degradation of the antibiotic. Furthermore, lot-to-lot and manufacturer-to-manufacturer variations in media can contribute to discrepancies in MIC values. To ensure the reliability and comparability of tigecycline susceptibility data, it is imperative that researchers and clinical laboratories adhere to standardized protocols, including the use of freshly prepared media or the addition of an oxygen-reducing agent. These measures are essential for the accurate assessment of this important antimicrobial agent's efficacy against clinically relevant pathogens.
References
- 1. Tigecycline MIC Testing by Broth Dilution Requires Use of Fresh Medium or Addition of the Biocatalytic Oxygen-Reducing Reagent Oxyrase To Standardize the Test Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tigecycline MIC testing by broth dilution requires use of fresh medium or addition of the biocatalytic oxygen-reducing reagent oxyrase to standardize the test method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stabilization of tigecycline solutions during susceptibility testing of microorganisms by broth microdilution method - Kosilova - Journal of microbiology, epidemiology and immunobiology [microbiol.crie.ru]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. tandfonline.com [tandfonline.com]
- 7. In Vitro and In Vivo Activities of Tigecycline (GAR-936), Daptomycin, and Comparative Antimicrobial Agents against Glycopeptide-Intermediate Staphylococcus aureus and Other Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Lecanemab and Aducanumab for Early Alzheimer's Disease
A deep dive into the pivotal randomized controlled trials of two amyloid-beta targeting monoclonal antibodies, offering a comparative analysis of their efficacy and safety profiles for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of Lecanemab and Aducanumab, two monoclonal antibodies designed to target amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. The data presented is a synthesis of results from their respective Phase 3 randomized controlled trials (RCTs): the Clarity AD study for Lecanemab and the EMERGE and ENGAGE studies for Aducanumab. This analysis aims to equip researchers and drug development professionals with the essential data to understand the therapeutic landscape of these emerging treatments for early-stage Alzheimer's disease.
Quantitative Data Summary
The following table summarizes the key quantitative outcomes from the pivotal RCTs of Lecanemab and Aducanumab.
| Outcome Measure | Lecanemab (Clarity AD) | Aducanumab (EMERGE - High Dose) | Aducanumab (ENGAGE - High Dose) |
| Primary Efficacy Endpoint | |||
| Change from Baseline in CDR-SB Score at 18 months (Treatment vs. Placebo) | -0.45 (27% slowing of progression)[1] | -0.39 (22% slowing of progression)[2][3] | 0.03 (2% increase in decline)[2][3] |
| P-value | p=0.00005[1] | p=0.012[2] | p=0.833[2] |
| Key Secondary Efficacy Endpoints | |||
| Change in Brain Amyloid Levels (Centiloids) at 18 months | Statistically significant reduction[1] | Statistically significant reduction | Dose- and time-dependent reduction[2] |
| Change from Baseline in ADAS-Cog14 Score | Significant slowing of decline[1] | 27% improvement vs placebo (p=0.0998)[3] | Not statistically significant |
| Change from Baseline in ADCS-MCI-ADL Score | Significant slowing of decline[1] | 40% improvement vs placebo (p=0.0009)[3] | Not statistically significant |
| Key Safety Endpoint | |||
| Incidence of Amyloid-Related Imaging Abnormalities-Edema (ARIA-E) | 12.5%[1] | 35% (in high-dose group) | 35% (in high-dose group) |
Experimental Protocols
Lecanemab (Clarity AD)
The Clarity AD study was a global, multicenter, double-blind, placebo-controlled, parallel-group, 18-month Phase 3 clinical trial.[4]
-
Participants: The study enrolled 1,795 participants with early Alzheimer's disease, defined as mild cognitive impairment (MCI) due to AD or mild AD dementia, with confirmed amyloid pathology.[1]
-
Intervention: Participants were randomized on a 1:1 basis to receive either intravenous infusions of Lecanemab at a dose of 10 mg/kg every two weeks or a placebo.[1][4]
-
Primary Outcome: The primary endpoint was the change from baseline at 18 months in the Clinical Dementia Rating-Sum of Boxes (CDR-SB) score.[1]
-
Secondary Outcomes: Key secondary endpoints included the change in amyloid levels in the brain as measured by amyloid positron emission tomography (PET), the Alzheimer's Disease Assessment Scale-cognitive subscale 14 (ADAS-cog14), the AD Composite Score (ADCOMS), and the Alzheimer's Disease Cooperative Study-Activities of Daily Living Scale for Mild Cognitive Impairment (ADCS MCI-ADL).[1]
Aducanumab (EMERGE and ENGAGE)
The EMERGE and ENGAGE studies were two parallel, global, multicenter, double-blind, placebo-controlled, Phase 3 clinical trials.[2][5]
-
Participants: The trials enrolled a combined total of 3,285 participants with early Alzheimer's disease (MCI due to AD or mild AD dementia) and confirmed amyloid pathology.[5]
-
Intervention: Participants were randomized to receive intravenous infusions of either a low dose or a high dose of Aducanumab, or a placebo, every four weeks for 76 weeks.[2] A protocol amendment during the trial allowed for a higher proportion of patients in the high-dose group to receive the maximum dose of 10 mg/kg.[6]
-
Primary Outcome: The primary outcome for both studies was the change from baseline at week 78 on the CDR-SB.[2][5]
-
Secondary Outcomes: Secondary endpoints included the Mini-Mental State Examination (MMSE), the ADAS-Cog13, and the ADCS-ADL-MCI.[5]
Visualizations
Amyloid-Beta Cascade and Therapeutic Intervention
Caption: Amyloid-beta cascade and points of intervention for Lecanemab and Aducanumab.
Meta-Analysis Workflow (PRISMA)
Caption: PRISMA flow diagram for a systematic review and meta-analysis.[7][8][9]
References
- 1. LECANEMAB CONFIRMATORY PHASE 3 CLARITY AD STUDY MET PRIMARY ENDPOINT, SHOWING HIGHLY STATISTICALLY SIGNIFICANT REDUCTION OF CLINICAL DECLINE IN LARGE GLOBAL CLINICAL STUDY OF 1,795 PARTICIPANTS WITH EARLY ALZHEIMER’S DISEASE | Biogen [investors.biogen.com]
- 2. Two Randomized Phase 3 Studies of Aducanumab in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detailed Results of Phase 3 Trials of Aducanumab for Alzheimer’s Disease Presented - - Practical Neurology [practicalneurology.com]
- 4. Updated safety results from phase 3 lecanemab study in early Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. JAPANESE SUBGROUP ANALYSES FROM EMERGE AND ENGAGE, PHASE 3 CLINICAL TRIALS OF ADUCANUMAB IN PATIENTS WITH EARLY ALZHEIMER’S DISEASE • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 7. aje.com [aje.com]
- 8. Preferred Reporting Items for Systematic Reviews and Meta-Analyses - Wikipedia [en.wikipedia.org]
- 9. distillersr.com [distillersr.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Tigecycline Tetramesylate
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of pharmaceutical compounds is a critical component of laboratory safety and environmental responsibility. Tigecycline tetramesylate, a potent antibiotic, requires specific disposal procedures due to its cytotoxic nature and potential environmental impact. Adherence to these guidelines is essential to protect personnel and the surrounding ecosystem.
This compound is classified as a cytotoxic drug and is harmful if swallowed.[1][2][3] Crucially, it is also very toxic to aquatic life with long-lasting effects, underscoring the importance of preventing its release into the environment.[2][4] Therefore, conventional disposal methods such as flushing down a drain or discarding in regular trash are strictly prohibited.[2][5][6]
Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure. This includes:
-
Gloves: Two pairs of chemotherapy-rated gloves are recommended.[7]
-
Eye Protection: Safety glasses or goggles.[5]
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form, to avoid inhalation.[9]
Step-by-Step Disposal Protocol
The following steps outline the proper procedure for the disposal of this compound and associated materials. This protocol is designed to be a clear, operational guide for laboratory personnel.
-
Segregation of Waste: All items that have come into contact with this compound are considered cytotoxic waste and must be segregated from other waste streams at the point of generation.[1][7] This includes:
-
Unused or expired this compound powder or solution.
-
Empty vials and packaging.
-
Contaminated labware (e.g., beakers, pipettes, tips).
-
Contaminated sharps (e.g., needles, syringes).
-
Used PPE.
-
-
Containerization:
-
Non-Sharp Waste: Place all non-sharp contaminated items into a designated, leak-proof, and puncture-resistant container clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste".[1][3] These containers are often color-coded, typically yellow with a purple lid or red.[1][3]
-
Sharps Waste: All contaminated sharps must be immediately placed in a designated, puncture-proof sharps container that is also labeled as "Cytotoxic Waste".[1][8]
-
-
Spill Management: In the event of a spill, the following steps should be taken:
-
Evacuate and restrict access to the affected area.
-
Wearing appropriate PPE, contain the spill using an absorbent material.[2][5][9]
-
Carefully collect the absorbent material and any contaminated debris and place it into the designated cytotoxic waste container.
-
Decontaminate the spill area according to your institution's established protocols.
-
-
Final Disposal:
-
All cytotoxic waste must be disposed of through an approved hazardous waste management facility.[2]
-
The primary and recommended method for the destruction of cytotoxic waste is high-temperature incineration.[1]
-
It is crucial to comply with all local, state, and federal regulations governing the disposal of pharmaceutical and cytotoxic waste.[2][10]
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. This compound|MSDS [dcchemicals.com]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pfizerhospitalus.com [pfizerhospitalus.com]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. worksafe.qld.gov.au [worksafe.qld.gov.au]
Safeguarding Researchers: A Comprehensive Guide to Handling Tigecycline Tetramesylate
For Immediate Implementation: Researchers, scientists, and drug development professionals handling Tigecycline tetramesylate must adhere to stringent safety protocols due to its potent pharmacological activity and potential health hazards. This guide provides essential, step-by-step procedures for personal protective equipment (PPE), operational handling, and disposal to ensure a safe laboratory environment.
This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause allergic skin reactions. Furthermore, it is very toxic to aquatic life with long-lasting effects. Some safety data sheets also indicate potential for reproductive toxicity. Therefore, strict adherence to the following guidelines is paramount.
Personal Protective Equipment (PPE)
The primary line of defense against exposure to this compound is the correct and consistent use of appropriate PPE. All personnel must be trained in the proper donning and doffing of this equipment to prevent contamination.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves (minimum 8 mil thickness) are recommended. Double gloving is required for all handling procedures. | Provides a barrier against skin contact. Double gloving offers additional protection in case of a breach in the outer glove. |
| Eye Protection | Safety goggles with side-shields are mandatory. A face shield should be used in addition to goggles when there is a risk of splashes or aerosol generation. | Protects the eyes from contact with the powdered form or solutions of the compound, which can cause serious eye damage. |
| Lab Coat | A dedicated, long-sleeved lab coat with tight-fitting cuffs is required. The lab coat should be made of a low-permeability fabric. | Prevents contamination of personal clothing. Cuffs should be tucked into the inner pair of gloves. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator is required when handling the powder form of this compound outside of a containment system. | Protects against the inhalation of airborne particles, which can cause respiratory irritation and systemic effects. |
| Shoe Covers | Disposable shoe covers should be worn in designated handling areas. | Prevents the tracking of contaminants out of the laboratory. |
Operational Plan: Safe Handling Procedures
All handling of this compound, particularly the powder form, must be conducted in a designated area with appropriate engineering controls to minimize exposure.
Engineering Controls:
-
Ventilation: All weighing and reconstitution activities involving the powdered form of this compound must be performed within a certified chemical fume hood or a powder containment hood.
-
Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate vicinity of the handling area.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the designated handling area (e.g., fume hood) is clean and uncluttered.
-
Gather all necessary equipment and materials before starting work.
-
Don the required PPE as specified in the table above, ensuring a proper fit.
-
-
Weighing the Compound:
-
Perform all weighing operations within the fume hood.
-
Use a dedicated set of weighing tools (spatula, weigh paper/boat).
-
Handle the container with care to avoid generating dust.
-
Close the primary container immediately after dispensing the required amount.
-
-
Reconstitution/Solubilization:
-
Add the solvent to the vessel containing the this compound powder slowly and carefully to avoid splashing.
-
If sonication is required, ensure the vessel is securely capped.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the compound using a suitable cleaning agent (e.g., 70% ethanol), followed by a rinse with purified water.
-
Doff PPE in the designated area, ensuring not to contaminate skin or clothing. Dispose of all disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Waste Management
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weigh paper, disposable lab coats, shoe covers) must be placed in a clearly labeled, sealed hazardous waste container.
-
All liquid waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Sharps (needles, syringes) used for handling the compound must be disposed of in a designated sharps container for hazardous materials.
Step-by-Step Disposal Protocol:
-
Solid Waste:
-
Place all contaminated solid materials into a designated, leak-proof hazardous waste bag or container.
-
Seal the bag or container when it is three-quarters full.
-
Label the container clearly with "Hazardous Waste," the name of the compound (this compound), and the date.
-
-
Liquid Waste:
-
Collect all liquid waste in a compatible, sealed container.
-
Do not mix with other chemical waste streams unless compatibility has been verified.
-
Label the container clearly with "Hazardous Waste," the name of the compound and solvent, and the date.
-
-
Final Disposal:
Quantitative Data
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, its potent nature necessitates handling with the utmost care.[2][3] The following tables summarize available physical and chemical data.
Solubility Data
| Solvent | Solubility |
| DMSO | ~30 mg/mL |
| DMF | ~30 mg/mL |
| Ethanol | ~1 mg/mL |
| PBS (pH 7.2) | ~10 mg/mL |
Stability Data
| Condition | Stability |
| In solution at room temperature | Limited stability, prone to oxidation. |
| Reconstituted in saline or 5% dextrose at 2-8°C | Stable for up to 48 hours. |
| Stored as a solid at -20°C | Stable for at least 4 years. |
Experimental Workflows and Logical Relationships
To further clarify the procedural steps, the following diagrams illustrate the recommended workflows for handling and disposal of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Waste disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
